molecular formula Am B1218457 Americium-243 CAS No. 14993-75-0

Americium-243

Cat. No.: B1218457
CAS No.: 14993-75-0
M. Wt: 243.06138 g/mol
InChI Key: LXQXZNRPTYVCNG-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Americium-243 is a man-made radioactive isotope with a long half-life of 7,370 years, decaying via alpha emission . This isotope is primarily valued in specialized radiochemical and nuclear research. A key application is as a target material for the synthesis of heavier transuranium elements; for instance, this compound targets have been utilized in the production of Nobelium (element 102), Lawrencium (element 103), and Dubnium (element 105) . While Americium-241 is more prevalent in industrial applications such as smoke detectors and density gauges, this compound's stability makes it suitable for long-term experimental studies . This material is offered strictly for research purposes in controlled laboratory settings. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use. All handling must adhere to strict safety protocols governing radioactive materials.

Properties

CAS No.

14993-75-0

Molecular Formula

Am

Molecular Weight

243.06138 g/mol

IUPAC Name

americium-243

InChI

InChI=1S/Am/i1+0

InChI Key

LXQXZNRPTYVCNG-IGMARMGPSA-N

SMILES

[Am]

Isomeric SMILES

[243Am]

Canonical SMILES

[Am]

Synonyms

243Am radioisotope
Am-243 radioisotope
Americium-243

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Americium-243

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the discovery of the element americium and the specific production and isolation of its most stable isotope, Americium-243 (²⁴³Am). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the nuclear and chemical processes involved.

Discovery of Element 95: Americium

The discovery of element 95 was a direct result of the intensive nuclear research conducted during the Manhattan Project. Although likely produced in earlier nuclear experiments, it was first intentionally synthesized, isolated, and identified in late autumn 1944 by a team at the University of Chicago's Metallurgical Laboratory (now Argonne National Laboratory).[1][2][3] The key scientists involved were Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso.[1][3]

The initial discovery did not involve ²⁴³Am but rather the isotope ²⁴¹Am. The production route involved bombarding Plutonium-239 (²³⁹Pu) with neutrons in a nuclear reactor.[2][3] This process led to successive neutron captures, ultimately forming Plutonium-241 (²⁴¹Pu).[3][4] The ²⁴¹Pu then underwent beta decay to produce Americium-241 (²⁴¹Am).[2][3][4]

The discovery was classified and kept secret due to its connection to the war effort.[1] Glenn T. Seaborg informally announced the discovery of elements 95 and 96 on the "Quiz Kids" radio show on November 11, 1945, just five days before the official presentation at an American Chemical Society meeting.[1][4][5] The element was named Americium after the Americas, by analogy to its lanthanide homolog, europium, which was named after Europe.[1][3][4]

Synthesis of this compound

This compound is the longest-lived isotope of americium, with a half-life of approximately 7,370 years.[2][3][6] Unlike ²⁴¹Am, it is not the direct product of a single beta decay from a plutonium isotope commonly found in reactors. Instead, its production requires prolonged and high-flux neutron irradiation of plutonium or americium targets, leading to a series of neutron captures and beta decays.

The primary and most efficient pathway for producing significant quantities of ²⁴³Am is through the irradiation of Plutonium-242 (²⁴²Pu) targets in a high-flux nuclear reactor.[7][8] The ²⁴²Pu itself is a product of successive neutron captures starting from reactor-grade plutonium. The complete reaction chain is illustrated in the diagram below.

G Production Pathway of this compound from Plutonium-239 Pu239 ²³⁹Pu Pu240 ²⁴⁰Pu Pu239->Pu240 (n,γ) Pu241 ²⁴¹Pu Pu240->Pu241 (n,γ) Pu242 ²⁴²Pu Pu241->Pu242 (n,γ) Am241 ²⁴¹Am Pu241->Am241 β⁻ decay (t½ = 14.4 y) Pu243 ²⁴³Pu Pu242->Pu243 (n,γ) Am243 ²⁴³Am Pu243->Am243 β⁻ decay (t½ = 4.96 h) Am242 ²⁴²Am Am241->Am242 (n,γ) Am242->Am243 (n,γ)

Fig 1. Nuclear reaction pathways for the synthesis of this compound.

An alternative but less direct route involves the double neutron capture on ²⁴¹Am.[9] However, the short half-life of the intermediate isotope, Americium-242 (16 hours), makes this conversion inefficient for large-scale production.[1]

Experimental Protocols

The production of ²⁴³Am is a multi-stage process involving target fabrication, nuclear irradiation, and complex chemical separation.

Target Irradiation
  • Target Preparation : The starting material is typically Plutonium-242 in the form of plutonium oxide (PuO₂). This oxide is mixed with aluminum powder and pressed into pellets. The pellets are then encapsulated in aluminum housing to form a target assembly.

  • Irradiation : The target assemblies are placed in a high-flux nuclear reactor, such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory (ORNL) or previously at the Savannah River Site.[10] The targets are subjected to a high thermal neutron flux (e.g., >10¹⁵ neutrons/cm²/s) for an extended period (months to years).

  • Cooling : After irradiation, the highly radioactive targets are removed from the reactor and stored in cooling pools for several months. This allows short-lived fission products to decay, reducing the overall radioactivity and thermal load before chemical processing.

Chemical Separation and Purification

The irradiated targets contain a mixture of plutonium isotopes, americium, curium, lanthanide fission products, and unreacted target material. The separation of americium is a challenging radiochemical process.[11] The following is a generalized workflow based on established aqueous processes like those developed at ORNL.[10][11]

  • Dissolution : The aluminum cladding of the target is dissolved using a sodium hydroxide (B78521) and sodium nitrate (B79036) solution. The inner core containing the actinide oxides is then dissolved in concentrated nitric acid.

  • Plutonium Removal : The bulk of the plutonium is separated using a solvent extraction process, such as PUREX (Plutonium-Uranium Reduction Extraction), which traditionally uses tributyl phosphate (B84403) (TBP) as the extractant.[12]

  • Americium/Curium Separation from Fission Products : The trivalent actinides (Am³⁺, Cm³⁺) are separated from the lanthanide fission products. This is often achieved through a combination of precipitation and cation-exchange chromatography.[11]

  • Americium/Curium Separation : Separating americium from curium is particularly difficult due to their similar chemical properties. One method involves oxidizing Am(III) to Am(V) or Am(VI) in a potassium carbonate solution using ozone.[11] The Am(V) can then be precipitated as K₅AmO₂(CO₃)₃, leaving curium in the solution.[11]

  • Final Purification : The americium product undergoes further purification steps, often involving additional ion-exchange chromatography. The final product is typically converted to americium oxide (AmO₂) by oxalate (B1200264) precipitation followed by calcination.[11]

G Generalized Workflow for this compound Separation A Irradiated Pu Target B Dissolution in HNO₃ A->B C Solvent Extraction (e.g., PUREX) B->C D Pu Stream (for recovery/waste) C->D Organic Phase E Aqueous Raffinate (Am, Cm, Fission Products) C->E Aqueous Phase F Cation-Exchange / Precipitation E->F G Fission Product Waste F->G H Am/Cm Product F->H I Am Oxidation (Am³⁺ → Am⁵⁺) & Selective Precipitation H->I J Cm Product Solution I->J K Am Precipitate I->K L Redissolution & Final Purification (Ion Exchange) K->L M Pure ²⁴³Am Solution L->M N Oxalate Precipitation & Calcination M->N O Final Product: ²⁴³AmO₂ N->O

Fig 2. Workflow for the chemical separation and purification of this compound.

Quantitative Data

The efficiency of ²⁴³Am production and the properties of the involved isotopes are critical for planning synthesis campaigns.

Table 1: Nuclear Properties of Key Isotopes in the ²⁴³Am Synthesis Chain

Isotope Half-Life Primary Decay Mode
²³⁹Pu 24,110 years Alpha
²⁴⁰Pu 6,561 years Alpha
²⁴¹Pu 14.4 years Beta
²⁴²Pu 375,000 years Alpha
²⁴³Pu 4.96 hours Beta
²⁴¹Am 432.2 years Alpha
²⁴²Am 16.02 hours Beta (82.7%), EC (17.3%)
²⁴³Am 7,370 years Alpha

Data sourced from multiple references.[1][2][3][4][9][13]

Table 2: Thermal Neutron Capture Cross-Sections (σ₀)

Target Isotope Reaction Cross-Section (barns) Product Isotope
²⁴¹Pu (n,γ) 368 ²⁴²Pu
²⁴²Pu (n,γ) 19 ²⁴³Pu
²⁴¹Am (n,γ) 616 ²⁴²Am
²⁴²Am (n,γ) ~5,500 ²⁴³Am
²⁴³Am (n,γ) 88.5 ± 4.0 ²⁴⁴Am (total)

Cross-section values can vary with neutron energy. Data presented for thermal neutrons. Sourced from evaluated nuclear data libraries and experimental results.[14]

Applications of this compound

While ²⁴¹Am is widely used in commercial applications like smoke detectors and neutron sources, ²⁴³Am has more specialized uses due to its lower specific activity and different decay properties.[4][13][15]

  • Target Material : It serves as a crucial target material in particle accelerators and reactors for the synthesis of heavier transcurium and superheavy elements, such as Nobelium (No), Lawrencium (Lr), and Moscovium (Mc).[9][12][16][17]

  • Research : Its longer half-life and lower gamma emission rate compared to ²⁴¹Am make it more suitable for chemical investigations of americium's properties, as it reduces autoradiolysis and radiation exposure to researchers.[6][9][13]

References

An In-depth Technical Guide to the Nuclear Properties and Decay Scheme of Americium-243

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear characteristics, decay pathway, and production of Americium-243 (²⁴³Am). The information is presented to support advanced research and applications where a thorough understanding of this isotope's behavior is critical. All quantitative data is summarized in structured tables for clarity and ease of comparison, and key processes are visualized using diagrams.

Core Nuclear Properties

This compound is the longest-lived isotope of americium, making it a subject of interest for various research applications, including its use as a target material for the synthesis of heavier elements.[1] It is an artificially produced actinide with no naturally occurring or stable isotopes.[2] Its key nuclear properties are summarized in Table 1.

The primary decay mode for ²⁴³Am is alpha (α) emission, transforming it into Neptunium-239 (²³⁹Np).[3][4] A very rare mode of decay is spontaneous fission (SF), which occurs with a branching ratio of approximately 3.7 x 10⁻⁹ %.[3]

PropertyValueReference(s)
Atomic Number (Z) 95
Mass Number (A) 243
Neutron Number (N) 148
Half-Life (T½) 7370 years (commonly cited); values range from 7350 to 7388 years.[3][5][6]
Primary Decay Mode Alpha (α) Emission (~100%)[3][7]
Secondary Decay Mode Spontaneous Fission (SF)[3]
SF Branching Ratio 3.7 x 10⁻⁹ %[3]
Daughter Nuclide Neptunium-239 (²³⁹Np)[4]
Total Decay Energy (α) ~5.439 MeV[3][7]
Spin and Parity 5/2-[6][7]

Table 1: Core Nuclear Properties of this compound

Decay Scheme and Radiation Profile

The decay of this compound to Neptunium-239 is characterized by the emission of alpha particles at several distinct energy levels. This primary decay is also accompanied by the emission of gamma rays as the daughter nucleus transitions to its ground state. The subsequent beta decay of the short-lived ²³⁹Np daughter product is also a significant source of radiation.

The alpha decay of ²⁴³Am proceeds to various energy levels of the ²³⁹Np nucleus, resulting in a spectrum of alpha particle energies. The most prominent emissions are detailed in Table 2.

Alpha Energy (keV)Emission Probability (%)Reference(s)
527587.4[5]
523311.0[5]
51811.1[5]

Table 2: Principal Alpha Particle Emissions from ²⁴³Am Decay

Gamma rays are emitted following the alpha decay as the excited ²³⁹Np nucleus relaxes. The most significant gamma emissions directly from the decay of ²⁴³Am are listed in Table 3. The subsequent beta decay of ²³⁹Np produces a more complex and energetic gamma spectrum, with a prominent peak at 277.6 keV.[5]

Photon Energy (keV)Emission Probability (%)Reference(s)
74.768.2[5]
43.55.9[5]
13.921.4[5]

Table 3: Principal Gamma Ray Emissions from ²⁴³Am Decay

This compound is the head of a decay chain that proceeds through several radioactive isotopes before terminating at a stable isotope of Bismuth. The initial and most significant steps of this decay process are visualized below.

DecayChain Am243 This compound (²⁴³Am) Np239 Neptunium-239 (²³⁹Np) Am243->Np239 α decay (T½ = 7370 y) Pu239 Plutonium-239 (²³⁹Pu) Np239->Pu239 β⁻ decay (T½ = 2.3565 d) U235 Uranium-235 (²³⁵U) Pu239->U235 α decay (T½ = 24,110 y) Stable ... Stable Bismuth-209 U235->Stable α decay (T½ = 7.04x10⁸ y)

Simplified decay chain of this compound.

Production of this compound

This compound is not a naturally occurring isotope and is synthesized in nuclear reactors.[8] The primary production pathway involves multiple neutron capture events starting from plutonium isotopes, which are themselves products of neutron irradiation of uranium fuel.

The most common production route is the neutron irradiation of Plutonium-242 (²⁴²Pu).[3] The process can be summarized as follows:

  • ²⁴²Pu Neutron Capture: A ²⁴²Pu nucleus captures a neutron to become Plutonium-243 (²⁴³Pu).

  • ²⁴³Pu Beta Decay: ²⁴³Pu is unstable and undergoes beta decay with a short half-life of approximately 5 hours, transforming into this compound.[2]

This process occurs within the high neutron flux environment of a nuclear reactor. Consequently, ²⁴³Am is found in spent nuclear fuel, though in smaller quantities than the more common ²⁴¹Am isotope.[8]

Experimental Protocols for Characterization

The precise determination of the nuclear properties of ²⁴³Am requires sophisticated experimental techniques. These protocols involve the careful chemical separation of the isotope followed by radiometric measurements.

Before measurement, this compound must be chemically separated from the complex matrix of spent nuclear fuel or other actinide mixtures. This is a challenging process due to the chemical similarity between trivalent actinides and lanthanides.[1]

  • Core Techniques: The separation is typically achieved using methods like ion exchange and extraction chromatography.[1][9]

  • Extraction Agents: Novel extractants such as Diglycolamides (e.g., TODGA) and Bifunctional Extractants (e.g., CMPO) are used in processes like TRUEX (TRansUranic EXtraction) to selectively separate americium.[1][9]

  • Source Preparation: For alpha spectrometry, the purified americium is deposited onto a metal plate (e.g., stainless steel) via electrodeposition to create a thin, uniform source, minimizing self-absorption of the alpha particles.[10]

Multiple techniques are employed to measure the activity and characterize the decay of a purified ²⁴³Am sample.

  • Alpha Spectrometry: This is the primary method for identifying and quantifying alpha-emitting isotopes. A silicon detector is placed in a vacuum chamber with the prepared source. The detector measures the energy of incident alpha particles, producing a spectrum with distinct peaks corresponding to the different alpha energies of ²⁴³Am.[10][11] The activity is determined from the count rate in these peaks.

  • Gamma Spectrometry: High-Purity Germanium (HPGe) detectors are used to measure the energy and intensity of gamma rays emitted from the sample.[12] This allows for the quantification of gamma-emitting nuclides and the determination of gamma emission probabilities.

  • Isotope Dilution Mass Spectrometry (IDMS): To determine the half-life, the absolute number of ²⁴³Am atoms in a sample must be known. This is often achieved with high precision using IDMS, where a known amount of a different americium isotope (like ²⁴¹Am) is added as a spike.[13]

  • Liquid Scintillation Counting: This technique can be used for absolute activity determination through methods like 4παβ liquid scintillation spectrometry.[13]

The logical workflow for determining the nuclear properties of ²⁴³Am is illustrated in the diagram below.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_meas Radiometric Measurement cluster_data Data Analysis & Results Raw Raw Material (e.g., Spent Fuel) Sep Chemical Separation (Ion Exchange, Chromatography) Raw->Sep Pure Purified ²⁴³Am Sep->Pure Source Source Preparation (Electrodeposition) Pure->Source AlphaSpec Alpha Spectrometry Source->AlphaSpec GammaSpec Gamma Spectrometry Source->GammaSpec IDMS Mass Spectrometry (IDMS) Source->IDMS Activity Activity (A) AlphaSpec->Activity DecayData Decay Energies & Intensities GammaSpec->DecayData AtomCount Atom Count (N) IDMS->AtomCount HalfLife Half-Life Calculation (T½ = ln(2) * N/A) AtomCount->HalfLife Activity->HalfLife

References

An In-depth Technical Guide to the Half-life and Decay Products of Americium-243

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear decay properties of Americium-243 (²⁴³Am), including its half-life and decay products. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the radiological characteristics of this isotope. This document summarizes key quantitative data in structured tables, outlines experimental protocols for its characterization, and provides a visual representation of its decay pathway.

Nuclear Decay Properties of this compound

This compound is a long-lived alpha-emitting radionuclide. Its primary mode of decay is through the emission of an alpha particle, transforming into Neptunium-239 (²³⁹Np). A very small fraction of ²⁴³Am decays via spontaneous fission.

Half-life of this compound

The half-life of this compound has been determined by various experimental techniques over the years. The values obtained from different measurements are in close agreement, with a recently evaluated mean value of approximately 7345 years.

ParameterValueReference
Half-life (T½)7350 years[1]
Half-life (T½)7370 years[2]
Half-life (T½)7650 ± 50 years[3]
Half-life (T½)7353 ± 10 yearsNot specified
Mean Half-life (T½)7345 ± 14 years[4]
Decay Mode and Energy

The dominant decay mode for this compound is alpha decay. The decay process releases a significant amount of energy, primarily in the form of the kinetic energy of the emitted alpha particle.

Decay ModeProbabilityDecay Energy (MeV)
Alpha (α) emission~100%5.438 - 5.439
Spontaneous Fission (SF)3.7 x 10⁻⁹ %Not Applicable
Decay Product: Neptunium-239

The immediate daughter product of this compound alpha decay is Neptunium-239. This isotope is itself radioactive and undergoes beta-minus (β⁻) decay with a relatively short half-life.

NuclideHalf-life (T½)Decay ModeDecay Energy (MeV)
Neptunium-239 (²³⁹Np)2.356 daysBeta-minus (β⁻)0.722
Subsequent Decay to Plutonium-239

Neptunium-239 decays to Plutonium-239 (²³⁹Pu), a long-lived alpha-emitting isotope of significant interest in nuclear applications.

NuclideHalf-life (T½)Decay Mode
Plutonium-239 (²³⁹Pu)24,110 yearsAlpha (α) emission

Experimental Protocols for Half-life Determination

The accurate determination of the half-life of a long-lived radionuclide like this compound requires sophisticated experimental techniques. The primary methods employed include alpha spectrometry, isotope dilution mass spectrometry, and 4π liquid scintillation counting.

Alpha Spectrometry

Principle: Alpha spectrometry measures the energy spectrum of alpha particles emitted from a radioactive source. By precisely counting the number of alpha particles emitted per unit time from a known number of atoms, the decay constant and thus the half-life can be determined.

Methodology:

  • Source Preparation: A thin, uniform source of this compound is prepared, often by electrodeposition onto a polished metal disk, to minimize self-absorption of the alpha particles.

  • Instrumentation: A high-resolution alpha spectrometer, typically employing a silicon detector (e.g., Passivated Implanted Planar Silicon - PIPS), is used. The measurement is conducted under high vacuum to eliminate energy loss of alpha particles in the air.

  • Measurement: The alpha spectrum is acquired over a sufficient period to achieve good counting statistics. The spectrum will show distinct peaks corresponding to the different alpha energies emitted during the decay of ²⁴³Am.

  • Data Analysis: The total number of counts in the alpha peaks is determined by integrating the peak area after appropriate background subtraction. The activity (decays per second) of the source is calculated from the count rate and the detector efficiency. The number of ²⁴³Am atoms in the source is determined independently, for example, by mass spectrometry. The half-life is then calculated using the decay formula.

Isotope Dilution Mass Spectrometry (IDMS)

Principle: IDMS is a highly accurate method for determining the amount of a substance in a sample. It involves adding a known amount of an isotopically enriched standard (a "spike") of the element of interest to the sample. By measuring the change in the isotopic ratio of the mixture, the unknown amount of the element in the original sample can be precisely calculated. For half-life determination, IDMS is used to accurately determine the number of this compound atoms in a sample whose activity has been measured by other means.

Methodology:

  • Spike Preparation: A well-characterized spike solution containing a known amount of another americium isotope, typically Americium-241 (²⁴¹Am), is used.[4]

  • Sample-Spike Mixing: A precisely weighed aliquot of the this compound sample is mixed with a precisely weighed aliquot of the spike solution. The mixture is homogenized to ensure isotopic equilibrium.

  • Chemical Separation: Americium is chemically separated and purified from the mixture to remove any interfering elements.

  • Instrumentation: A mass spectrometer, such as a Thermal Ionization Mass Spectrometer (TIMS) or an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), is used to measure the isotopic ratio of americium (e.g., ²⁴³Am/²⁴¹Am) in the purified sample.

  • Data Analysis: The number of this compound atoms in the original sample is calculated from the measured isotopic ratio of the mixture, the known amount and isotopic composition of the spike, and the isotopic composition of the unspiked sample.

4π Liquid Scintillation Counting

Principle: This method involves dissolving the radioactive sample in a liquid scintillation cocktail. The emitted radiation (in this case, alpha and beta particles) interacts with the scintillator, producing flashes of light (scintillations) that are detected by photomultiplier tubes. The 4π geometry ensures that nearly all emissions from the sample are detected, leading to high counting efficiency.

Methodology:

  • Cocktail Preparation: A known amount of the this compound sample is dissolved in a suitable liquid scintillation cocktail.

  • Instrumentation: A liquid scintillation counter with 4π detection geometry is used. The system is calibrated using standards with known activity.

  • Measurement: The sample is placed in the counter, and the number of scintillations per unit time is recorded.

  • Data Analysis: The activity of the sample is determined from the measured count rate and the counting efficiency. The number of atoms in the sample is determined independently, and the half-life is calculated. This method is particularly useful for standardizing radioactive solutions.[5]

Decay Chain Visualization

The decay of this compound initiates a chain of subsequent decays until a stable nuclide is reached. The initial part of this decay chain, from this compound to Plutonium-239, is depicted below.

Americium243_Decay_Chain Am243 This compound (²⁴³Am) T½ = 7345 years Np239 Neptunium-239 (²³⁹Np) T½ = 2.356 days Am243->Np239 α decay Pu239 Plutonium-239 (²³⁹Pu) T½ = 24,110 years Np239->Pu239 β⁻ decay

Decay path from this compound to Plutonium-239.

Summary of Decay Data

The following tables provide a detailed summary of the decay data for this compound and its immediate decay product, Neptunium-239.

This compound Decay Data
Radiation TypeEnergy (keV)Intensity (%)
Alpha (α)527587.4
523311.0
51811.1
Gamma (γ)74.768.2
43.55.9

Data sourced from[2]

Neptunium-239 Decay Data
Radiation TypeMaximum Energy (keV)Intensity (%)
Beta (β⁻)436.545
330.440.5
391.911
714.12.0
Gamma (γ)277.614.4
106.127.2
228.211.5
209.84.3

Data compiled from various sources, including[2]

References

Production of Americium-243 in Nuclear Reactors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the production of Americium-243 (²⁴³Am) in nuclear reactors. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis and purification of this isotope. The guide covers the primary nuclear reaction pathways, quantitative production data, and detailed experimental protocols for the separation and purification of this compound from irradiated targets. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Introduction

This compound is a synthetic radionuclide of significant interest for various research and application purposes. With a long half-life of 7,370 years, it serves as a valuable target material for the production of heavier elements and is also utilized in scientific research due to its specific nuclear properties.[1] Unlike naturally occurring elements, americium isotopes are exclusively produced through nuclear reactions, primarily within nuclear reactors.[2][3] This guide details the established methodologies for producing and isolating high-purity this compound.

Nuclear Production Pathways

The formation of this compound in nuclear reactors is a multi-step process involving neutron capture by plutonium and other americium isotopes. The two primary production routes originate from Plutonium-242 and Americium-241.

Production from Plutonium-242

The most direct route to this compound involves the neutron irradiation of Plutonium-242 (²⁴²Pu) targets in a high neutron flux environment.[4] The reaction sequence is as follows:

  • Neutron Capture by Plutonium-242: A Plutonium-242 nucleus captures a neutron to form Plutonium-243 (²⁴³Pu).

  • Beta Decay of Plutonium-243: Plutonium-243 is unstable and undergoes beta decay with a relatively short half-life of 4.956 hours, transforming into this compound.

This production pathway is favored for producing significant quantities of this compound with high isotopic purity.

Production from Americium-241

An alternative pathway for this compound production begins with the more common Americium-241 (²⁴¹Am) isotope. This route involves a series of neutron captures and decays:

  • Neutron Capture by Americium-241: Americium-241 captures a neutron to form Americium-242 (²⁴²Am).

  • Americium-242 Isomers: Americium-242 exists in two isomeric states: a ground state (²⁴²ᵍAm) with a half-life of 16.02 hours and a metastable state (²⁴²ᵐAm) with a half-life of 141 years.

  • Decay and Further Neutron Capture:

    • ²⁴²ᵍAm primarily undergoes beta decay to Curium-242 (²⁴²Cm).

    • ²⁴²ᵐAm can either decay or capture another neutron.

    • A portion of the Americium-242 (both isomers) will capture another neutron to form this compound.

Due to the competing decay and fission reactions of the intermediate Americium-242 isomers, this pathway is generally less efficient for the specific production of this compound compared to the Plutonium-242 route.

Quantitative Production Data

The efficiency of this compound production is heavily dependent on the neutron energy spectrum of the reactor and the neutron capture cross-sections of the target and intermediate isotopes. The following tables summarize key quantitative data.

Target Nuclide Reaction Thermal Neutron Capture Cross-Section (barns) Resonance Integral (barns)
Plutonium-242²⁴²Pu(n,γ)²⁴³Pu19.881126
Americium-241²⁴¹Am(n,γ)²⁴²Am665 ± 331553 ± 7
This compound²⁴³Am(n,γ)²⁴⁴Am88.5 ± 4.02300 ± 200

Table 1: Thermal Neutron Capture Cross-Sections and Resonance Integrals for Key Reactions in this compound Production.[5][6][7]

Reactor Type Typical Neutron Flux (n/cm²/s) Target Material Estimated this compound Yield
High Flux Isotope Reactor (HFIR)2.5 x 10¹⁵Plutonium-242Gram quantities per irradiation cycle
WWER-1000~10¹⁴Spent Nuclear FuelMilligrams per ton of spent fuel
CELESTINHighPlutonium-Aluminum AlloysSignificant production for research purposes
OSIRISHighPlutonium-242 DioxideGram-scale production

Table 2: Overview of this compound Production in Different Reactor Types.[4][8][9]

Experimental Protocols: Separation and Purification

Following irradiation, the target material contains a mixture of actinides and fission products. A multi-step chemical process is required to separate and purify the this compound. The general workflow involves dissolution of the target, separation of plutonium, and subsequent isolation of americium from other actinides and lanthanides.

Dissolution of Irradiated Target

Objective: To bring the irradiated target material into an aqueous solution for subsequent chemical processing.

Methodology:

  • Target Handling: Irradiated targets are handled remotely in hot cells due to their high radioactivity.

  • Dissolution:

    • Plutonium-Aluminum Alloy Targets: These are typically dissolved in nitric acid (HNO₃).

    • Plutonium Dioxide (PuO₂) Targets: Dissolution is more challenging and often requires the use of strong oxidizing agents. A common method involves electrogenerated Silver(II) in 4M nitric acid at room temperature.[4]

  • Solution Adjustment: The resulting solution is filtered and the acidity is adjusted to prepare it for the subsequent separation steps.

Plutonium Separation

Objective: To remove the bulk of the plutonium from the dissolved target solution.

Methodology: Anion exchange chromatography is a widely used technique for this separation.

  • Column Preparation: A column is packed with a strong base anion exchange resin (e.g., Dowex 1x8). The resin is pre-conditioned with nitric acid.

  • Loading: The dissolved target solution, with plutonium adjusted to the +4 oxidation state, is loaded onto the column. Plutonium(IV) forms a stable anionic complex with nitrate (B79036) ions and is retained by the resin.

  • Elution of Americium: Americium, in its trivalent state (Am³⁺), does not form a strong anionic nitrate complex and passes through the column along with other trivalent actinides and lanthanides. The column is washed with nitric acid to ensure complete elution of these elements.

  • Plutonium Recovery (Optional): The retained plutonium can be eluted from the resin using a reducing agent to convert Pu(IV) to Pu(III), which is not strongly retained.

Americium Separation and Purification

Objective: To isolate this compound from other trivalent actinides (like Curium) and lanthanide fission products. This is a challenging separation due to the similar chemical properties of these elements.

Methodology: A combination of solvent extraction and ion exchange chromatography is often employed.

4.3.1. Solvent Extraction (Example: TRUEX Process)

The TRUEX (TransUranic EXtraction) process is an example of a solvent extraction method that can be adapted for americium separation.

  • Solvent Preparation: The organic solvent typically consists of an extractant such as octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) dissolved in a suitable diluent like tributyl phosphate (B84403) (TBP) and a hydrocarbon solvent.

  • Extraction: The aqueous solution containing americium, curium, and lanthanides is contacted with the organic solvent. The trivalent actinides and lanthanides are extracted into the organic phase.

  • Stripping:

    • Selective Stripping: By carefully controlling the acidity and using complexing agents, it is possible to selectively strip americium from the loaded organic phase back into an aqueous solution.

    • Co-stripping and Further Separation: Alternatively, all trivalent elements can be stripped together and then separated using other techniques like ion exchange.

4.3.2. Cation Exchange Chromatography

This technique is effective for separating trivalent actinides and lanthanides from each other.

  • Column Preparation: A column is packed with a strong acid cation exchange resin.

  • Loading: The aqueous solution containing the mixture of trivalent ions is loaded onto the column.

  • Elution: The separation is achieved by eluting the column with a complexing agent, such as alpha-hydroxyisobutyrate (α-HIBA). The different stabilities of the complexes formed with the resin and the eluting agent cause the elements to move down the column at different rates, allowing for their separation into different fractions. Americium will elute at a specific point, separated from curium and the various lanthanides.

Final Product Preparation

Objective: To convert the purified this compound into a stable chemical form, typically an oxide.

Methodology:

  • Precipitation: Americium is precipitated from the purified solution, for example, as an oxalate.

  • Calcination: The precipitate is then heated to a high temperature (calcined) to convert it to the oxide form (AmO₂). The final product is a powder with a purity typically exceeding 98.5%.[4]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Americium243_Production_Pathways Pu242 Plutonium-242 (²⁴²Pu) Pu243 Plutonium-243 (²⁴³Pu) Pu242->Pu243 Neutron Capture (n,γ) Am243_from_Pu This compound (²⁴³Am) Pu243->Am243_from_Pu Beta Decay (β⁻) Am241 Americium-241 (²⁴¹Am) Am242 Americium-242 (²⁴²Am) Am241->Am242 Neutron Capture (n,γ) Am243_from_Am This compound (²⁴³Am) Am242->Am243_from_Am Neutron Capture (n,γ) Cm242 Curium-242 (²⁴²Cm) Am242->Cm242 Beta Decay (β⁻)

Caption: Nuclear reaction pathways for the production of this compound.

Americium243_Separation_Workflow General Experimental Workflow for this compound Separation cluster_dissolution Target Dissolution cluster_pu_separation Plutonium Separation cluster_am_purification Americium Purification cluster_final_product Final Product Preparation irradiated_target Irradiated Target (e.g., PuO₂) dissolution Dissolution in Nitric Acid (with oxidizing agents if needed) irradiated_target->dissolution anion_exchange Anion Exchange Chromatography dissolution->anion_exchange pu_product Plutonium Product anion_exchange->pu_product Elution am_cm_ln_fraction Am/Cm/Lanthanide Fraction anion_exchange->am_cm_ln_fraction solvent_extraction Solvent Extraction (e.g., TRUEX) am_cm_ln_fraction->solvent_extraction cation_exchange Cation Exchange Chromatography (with α-HIBA) solvent_extraction->cation_exchange purified_am Purified this compound Solution cation_exchange->purified_am precipitation Oxalate Precipitation purified_am->precipitation calcination Calcination precipitation->calcination am243_oxide High-Purity AmO₂ calcination->am243_oxide

References

Unveiling the Core Properties of Americium-243 Metal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Americium-243 (243Am) metal, tailored for researchers, scientists, and professionals in drug development. This document synthesizes critical data into a structured format, outlines key experimental methodologies, and presents visual representations of its nuclear decay and a representative separation workflow.

Physical and Atomic Properties of this compound

This compound is a synthetic, radioactive actinide metal. In its pure form, it presents as a silvery-white, malleable, and ductile metal that tarnishes slowly in dry air.[1][2] Its physical and atomic characteristics are summarized in the tables below.

Table 1: Physical Properties of this compound Metal

PropertyValueUnits
Melting Point1173 - 1176°C
Boiling Point2011 - 2607°C
Density (at 20°C)12 - 13.67g/cm³
Crystal Structure (α-form)Double hexagonal close-packed (dhcp)-
Lattice Parameters (α-form)a = 346.8, c = 1124pm
Thermal Conductivity10W/(m·K)
Electrical Resistivity (at 4.2 K)~2, increases with self-irradiationµΩ·cm
Magnetic OrderingParamagnetic-

Note: The range in some values reflects variations reported in different studies.

Table 2: Atomic and Nuclear Properties of this compound

PropertyValueUnits
Atomic Number95-
Atomic Mass243.06138 g/mol
Electron Configuration[Rn] 5f⁷ 7s²-
Half-life7350 - 7370years
Decay ModeAlpha (α) emission, Spontaneous Fission (rare)-
Alpha Decay Energy~5.439MeV
Specific Activity~7.4 x 10⁹Bq/g

Chemical Properties and Reactivity

This compound exhibits chemical behaviors characteristic of the actinide series. Its most stable oxidation state in aqueous solution is +3, with its chemistry closely resembling that of the trivalent lanthanides.[1] However, other oxidation states, including +2, +4, +5, and +6, can be achieved under specific conditions.

Americium metal readily reacts with oxygen and is soluble in aqueous acids.[1] It forms a variety of compounds, including oxides, halides, and chalcogenides. For instance, Americium(III) fluoride (B91410) (AmF₃) is poorly soluble, while Americium(III) chloride (AmCl₃) is a reddish crystalline solid.[1]

Table 3: Common Oxidation States of Americium in Aqueous Solution

Oxidation StateIonColor
+3Am³⁺Yellow-reddish
+4Am⁴⁺Yellow-reddish
+5AmO₂⁺Yellow
+6AmO₂²⁺Brown

Experimental Protocols

Production and Purification of this compound Metal

Production: this compound is primarily produced in nuclear reactors through the successive neutron capture by plutonium isotopes.[2] The process begins with Plutonium-239, which, upon capturing multiple neutrons, can eventually form Plutonium-243. Plutonium-243 then undergoes beta decay with a half-life of about 5 hours to produce this compound.[2]

Separation and Purification: The separation of americium from spent nuclear fuel is a complex process due to its chemical similarity to other actinides and lanthanide fission products.[3] Common methods involve solvent extraction and ion exchange chromatography.

A representative workflow for the separation of americium from a plutonium matrix is the AMPPEX (Americium and Plutonium Purification by Extraction) process. This involves:

  • Dissolution: The aged plutonium dioxide, containing in-grown americium, is dissolved in nitric acid, often with the assistance of a silver catalyst.[4]

  • Solvent Extraction: A selective organic extractant is used to separate the americium from the bulk of the plutonium and other impurities. Tributyl phosphate (B84403) (TBP) is a common extractant in the PUREX process, which can be adapted for this purpose.[5]

  • Precipitation: Americium is then selectively precipitated from the aqueous phase, typically as americium(III) oxalate (B1200264).[4]

  • Calcination: The americium oxalate is then heated to high temperatures (calcined) to form americium oxide (AmO₂).[4]

  • Metallothermic Reduction: To obtain americium metal, the oxide is first converted to a halide, such as americium(III) fluoride (AmF₃). The AmF₃ is then reduced with a highly electropositive metal like barium or lanthanum in a high-vacuum environment at elevated temperatures (e.g., 1100-1200 °C).[1][6]

Determination of Physical Properties

Crystal Structure: The crystal structure of americium metal is determined using X-ray diffraction (XRD). Self-irradiation from alpha decay can cause damage to the crystal lattice, which is observable as a broadening of the XRD peaks, particularly at low temperatures.[1]

Melting Point: The melting point is determined by heating a sample of the metal in a high-temperature furnace and observing the phase transition. Due to its high radioactivity and reactivity, this is performed in a controlled atmosphere or vacuum.

Density: The density of americium metal can be calculated from the lattice parameters obtained from XRD data or measured directly using techniques suitable for small, highly radioactive samples.

Visualizations

Decay Chain of this compound

The primary decay mode of this compound is alpha decay, transforming into Neptunium-239. This daughter isotope is also radioactive and undergoes beta decay to form Plutonium-239.

Americium243_Decay_Chain Am243 This compound (t½ = 7370 y) Np239 Neptunium-239 (t½ = 2.356 d) Am243->Np239 α decay Pu239 Plutonium-239 (t½ = 24110 y) Np239->Pu239 β⁻ decay U235 Uranium-235 (stable region) Pu239->U235 α decay Americium_Separation_Workflow cluster_aqueous_phase Aqueous Phase (Nitric Acid) cluster_extraction Solvent Extraction cluster_organic_phase Organic Phase cluster_purified_aqueous Purified Aqueous Phase start Am(III) + Ln(III) Mixture oxidation Oxidation of Am(III) to Am(V)/Am(VI) (e.g., with Sodium Bismuthate) start->oxidation am_oxidized Am(V)/Am(VI) + Ln(III) oxidation->am_oxidized extraction Contact with Organic Extractant (e.g., TRUEX solvent) am_oxidized->extraction lanthanides Extracted Lanthanides (Ln(III)) extraction->lanthanides Ln(III) extracted americium Purified Americium (Am(V)/Am(VI)) extraction->americium Am(V)/Am(VI) remains

References

A Comparative Technical Guide to the Radiological Properties of Americium-243 and Americium-241

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the core radiological properties of two key americium isotopes: Americium-243 (²⁴³Am) and Americium-241 (²⁴¹Am). Understanding the distinct characteristics of these isotopes is crucial for applications in research, radionuclide production, and the development of radiopharmaceuticals. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and visualizes essential nuclear processes.

Core Radiological Properties: A Comparative Analysis

Americium-241 and this compound, both significant actinide isotopes, exhibit distinct radiological profiles owing to differences in their nuclear structure. These differences manifest in their decay modes, half-lives, specific activities, and the energies of their emitted radiations.

Physical and Decay Characteristics

The fundamental radiological properties of ²⁴¹Am and ²⁴³Am are summarized in the tables below for ease of comparison.

PropertyAmericium-241 (²⁴¹Am)This compound (²⁴³Am)
Half-Life 432.2 years[1]7,370 years[2]
Primary Decay Mode Alpha (α)Alpha (α)
Daughter Product Neptunium-237 (²³⁷Np)[2]Neptunium-239 (²³⁹Np)[2]
Specific Activity 3.43 Ci/g (126.9 GBq/g)[3]0.2 Ci/g (7.4 GBq/g)[2]
Spontaneous Fission Half-Life 1.4 x 10¹⁴ years2.0 x 10¹⁴ years
Spontaneous Fission Branching Ratio 3.6 x 10⁻¹²3.7 x 10⁻¹¹
Neutron Emission from Spontaneous Fission ~1.2 neutrons/second/gram~0.7 neutrons/second/gram
Alpha Particle Emissions

Both isotopes are primarily alpha emitters. The energies of the emitted alpha particles are discrete and characteristic of the specific decay transition.

IsotopeAlpha Particle Energy (MeV)Emission Probability (%)
Americium-241 5.48685.2
5.44312.8
5.3881.7
This compound 5.27587.4
5.23311.0
5.1811.1
Gamma and X-ray Emissions

The alpha decay of both isotopes is often accompanied by the emission of gamma rays and X-rays as the daughter nuclei transition from excited states to their ground states.

IsotopePhoton Energy (keV)Emission Probability (%)
Americium-241 59.5435.9
26.342.4
13.942.6 (L X-rays)
This compound 74.6667.72
43.535.9
106.12 & 106.47 (from ²³⁹Np decay)Combined probability available

Production and Decay Pathways

The production and subsequent decay of these isotopes are key considerations in their availability and handling.

Production Pathways

Both ²⁴¹Am and ²⁴³Am are synthetic isotopes produced in nuclear reactors through neutron capture and beta decay processes, starting from uranium or plutonium isotopes.

ProductionPathways cluster_U238 From Uranium-238 cluster_Pu239 From Plutonium-239 U-238 U-238 Pu-239 Pu-239 U-238->Pu-239 +n Pu-240 Pu-240 Pu-239->Pu-240 +n Pu-241 Pu-241 Pu-240->Pu-241 +n Am-241 Am-241 Pu-241->Am-241 β⁻ decay (14.4 y) Pu-242 Pu-242 Pu-241->Pu-242 +n Pu-243 Pu-243 Pu-242->Pu-243 +n Am-243 Am-243 Pu-243->Am-243 β⁻ decay (4.96 h)

Production pathways for Americium-241 and this compound.
Decay Chains

The decay of ²⁴¹Am and ²⁴³Am initiates a cascade of subsequent decays, ultimately leading to stable isotopes of lead and bismuth, respectively.

Am241_Decay_Chain Am-241 Am-241 Np-237 Np-237 Am-241->Np-237 α (432.2 y) Pa-233 Pa-233 Np-237->Pa-233 α (2.14E6 y) U-233 U-233 Pa-233->U-233 β⁻ (27 d) Th-229 Th-229 U-233->Th-229 α (1.59E5 y) Ra-225 Ra-225 Th-229->Ra-225 α (7340 y) Ac-225 Ac-225 Ra-225->Ac-225 β⁻ (14.9 d) Fr-221 Fr-221 Ac-225->Fr-221 α (10 d) At-217 At-217 Fr-221->At-217 α (4.9 min) Bi-213 Bi-213 At-217->Bi-213 α (32.3 ms) Po-213 Po-213 Bi-213->Po-213 β⁻ (45.6 min) Pb-209 Pb-209 Po-213->Pb-209 α (4.2 µs) Bi-209 Bi-209 Pb-209->Bi-209 β⁻ (3.25 h)

Decay chain of Americium-241.

Am243_Decay_Chain Am-243 Am-243 Np-239 Np-239 Am-243->Np-239 α (7370 y) Pu-239 Pu-239 Np-239->Pu-239 β⁻ (2.356 d) U-235 U-235 Pu-239->U-235 α (2.41E4 y) Th-231 Th-231 U-235->Th-231 α (7.04E8 y) Pa-231 Pa-231 Th-231->Pa-231 β⁻ (25.5 h) Ac-227 Ac-227 Pa-231->Ac-227 α (3.28E4 y) Th-227 Th-227 Ac-227->Th-227 β⁻ (21.8 y) Ra-223 Ra-223 Th-227->Ra-223 α (18.7 d) Rn-219 Rn-219 Ra-223->Rn-219 α (11.4 d) Po-215 Po-215 Rn-219->Po-215 α (3.96 s) Pb-211 Pb-211 Po-215->Pb-211 α (1.78 ms) Bi-211 Bi-211 Pb-211->Bi-211 β⁻ (36.1 min) Tl-207 Tl-207 Bi-211->Tl-207 α (2.14 min) Pb-207 Pb-207 Tl-207->Pb-207 β⁻ (4.77 min)

Decay chain of this compound.

Experimental Protocols for Radiological Characterization

The accurate determination of the radiological properties of ²⁴¹Am and ²⁴³Am relies on precise and well-established experimental techniques. The following sections outline the general methodologies for key measurements.

Alpha Spectrometry for Isotopic Analysis and Activity Determination

Alpha spectrometry is a primary technique for identifying and quantifying alpha-emitting radionuclides.

Objective: To determine the energies and emission probabilities of alpha particles from a sample and to quantify the activity of each isotope.

Methodology:

  • Sample Preparation:

    • A thin, uniform source is prepared to minimize self-absorption of alpha particles. This is typically achieved through electrodeposition or microprecipitation of the americium onto a polished metal disk.

    • For quantitative analysis, a known amount of a tracer isotope (e.g., ²⁴³Am for ²⁴¹Am analysis, or a different, well-characterized alpha emitter) is added to the sample before chemical separation.

  • Instrumentation:

    • A vacuum chamber containing a semiconductor detector (typically a Passivated Implanted Planar Silicon - PIPS detector) is used. The vacuum is necessary to prevent energy loss of the alpha particles in the air.

    • The detector is connected to a preamplifier, amplifier, and a multi-channel analyzer (MCA) to process the signal and generate an energy spectrum.

  • Data Acquisition:

    • The sample is placed in the vacuum chamber at a fixed distance from the detector.

    • The MCA records the number of alpha particles detected at each energy level over a defined period.

  • Data Analysis:

    • The resulting spectrum shows distinct peaks corresponding to the different alpha energies.

    • The system is energy-calibrated using a source with well-known alpha energies (often ²⁴¹Am itself is used for calibration).

    • The activity of each isotope is determined by integrating the counts in its corresponding peaks and correcting for detector efficiency, counting time, and the chemical yield determined from the tracer.

Alpha_Spectrometry_Workflow Sample_Collection Sample_Collection Tracer_Addition Tracer_Addition Sample_Collection->Tracer_Addition Known activity Chemical_Separation Chemical_Separation Tracer_Addition->Chemical_Separation Isolate Am Source_Preparation Source_Preparation Chemical_Separation->Source_Preparation Electrodeposition Vacuum_Chamber Vacuum_Chamber Source_Preparation->Vacuum_Chamber Mount sample PIPS_Detector PIPS_Detector Vacuum_Chamber->PIPS_Detector Preamplifier Preamplifier PIPS_Detector->Preamplifier Amplifier Amplifier Preamplifier->Amplifier MCA MCA Amplifier->MCA Signal processing Energy_Spectrum Energy_Spectrum MCA->Energy_Spectrum Data acquisition Data_Analysis Data_Analysis Energy_Spectrum->Data_Analysis Peak integration Isotopic_Activity Isotopic_Activity Data_Analysis->Isotopic_Activity Calculate

Workflow for Alpha Spectrometry.
Gamma Spectrometry for Isotopic Analysis and Activity Determination

Gamma spectrometry is used to identify and quantify gamma-emitting radionuclides and is particularly useful for non-destructive analysis.

Objective: To determine the energies and emission probabilities of gamma rays from a sample and to quantify the activity of each isotope.

Methodology:

  • Sample Preparation:

    • Samples can be in various forms (liquid, solid). For quantitative analysis, the sample is placed in a well-defined geometry (e.g., a vial or beaker) at a fixed distance from the detector.

  • Instrumentation:

    • A high-purity germanium (HPGe) detector is typically used for its excellent energy resolution. The detector is cooled with liquid nitrogen to reduce thermal noise.

    • The detector is shielded with lead to reduce background radiation.

    • The signal from the detector is processed through an amplifier and an MCA.

  • Data Acquisition:

    • A background spectrum is acquired without the sample to identify and subtract environmental radiation.

    • The sample is then placed in the measurement position, and the gamma spectrum is acquired for a sufficient time to achieve good counting statistics.

  • Data Analysis:

    • The resulting spectrum shows peaks corresponding to the characteristic gamma energies of the radionuclides present.

    • The system is energy-calibrated using sources with well-known gamma energies.

    • The activity of each isotope is determined by the net peak area, corrected for the detector efficiency at that energy, the gamma emission probability, and the counting time.

Conclusion

Americium-241 and this compound possess significantly different radiological properties that dictate their respective applications and handling requirements. The much shorter half-life of ²⁴¹Am results in a significantly higher specific activity, making it a more intense source of radiation per unit mass. This property is utilized in applications such as smoke detectors and radioisotope thermoelectric generators. Conversely, the longer half-life and lower specific activity of ²⁴³Am make it less intensely radioactive, which can be an advantage in research settings where a more stable and less hazardous material is desired for chemical studies. The differences in their decay chains and the gamma energies of their daughters also have implications for radiation shielding and detection. A thorough understanding of these properties, determined through rigorous experimental methodologies, is essential for the safe and effective use of these important isotopes in scientific and industrial fields.

References

Health Physics Considerations for Americium-243: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health physics considerations for Americium-243 (Am-243). The information is intended for professionals in research, science, and drug development who may work with or encounter this radionuclide. This document covers the core radiological properties, dosimetry, and biological behavior of Am-243, along with detailed experimental protocols for its detection and quantification.

Radiological Properties

This compound is a synthetic, radioactive actinide with a long half-life, making it a significant concern in terms of long-term radiological protection.[1] It is produced in nuclear reactors through neutron capture.[2] The primary mode of decay for Am-243 is alpha emission, which poses a significant internal radiation hazard.[3][4]

Below is a summary of the key radiological properties of this compound.

PropertyValueReference
Half-life 7,370 years[3]
Primary Decay Mode Alpha (α) emission[3]
Specific Activity 7.4 x 10⁹ Bq/g (0.2 Ci/g)[5]
Alpha Decay Energy 5.439 MeV[6]
Major Alpha Particle Energies 5.275 MeV (87.4%), 5.233 MeV (11.0%), 5.181 MeV (1.1%)[5]
Major Gamma/X-ray Emissions 74.7 keV (68.2%), 43.5 keV (5.9%)[5]
Progeny Neptunium-239 (Np-239)[3]

Dosimetry

The primary radiological hazard from this compound arises from internal exposure, as the emitted alpha particles have a high linear energy transfer (LET) and can cause significant damage to tissues if inhaled or ingested.[4] External exposure is of less concern due to the low penetrating power of alpha particles, though there is a minor contribution from associated gamma and X-ray emissions.[4]

Internal Dosimetry

Once internalized, this compound translocates from the site of entry (e.g., lungs, gastrointestinal tract) to other organs, with the skeleton and liver being the primary sites of long-term deposition.[4] The biological half-life of americium in the skeleton is approximately 50 years, and in the liver, it is about 20 years.[4] This long-term retention contributes significantly to the committed effective dose.

External Dosimetry

The external hazard from Am-243 is primarily due to the gamma and X-ray emissions from both Am-243 itself and its short-lived decay product, Neptunium-239. While the energies of these photons are relatively low, they can contribute to the whole-body dose, especially when handling larger quantities of the material.

The following table summarizes key dosimetric data for this compound.

Dosimetric ParameterValue (for all compounds, lung absorption type W)Reference
Annual Limit on Intake (ALI) - Ingestion 8 x 10⁵ Bq (2 x 10¹ µCi)[7]
Annual Limit on Intake (ALI) - Inhalation 6 x 10³ Bq (2 x 10⁻¹ µCi)[7]
Derived Air Concentration (DAC) 3 Bq/m³ (8 x 10⁻¹¹ µCi/mL)[7]
Inhalation Dose Coefficient (Sv/Bq) 9.6 x 10⁻⁶ (Type M), 7.4 x 10⁻⁶ (Type F)[8]
Ingestion Dose Coefficient (Sv/Bq) 2.0 x 10⁻⁷[8]

Experimental Protocols

Accurate quantification of this compound in biological and environmental samples is crucial for dose assessment and contamination control. The following sections provide an overview of common analytical techniques.

Alpha Spectrometry for Fecal Samples

Alpha spectrometry is a highly sensitive method for the detection and quantification of alpha-emitting radionuclides like Am-243. Fecal analysis is a key bioassay for assessing intake of insoluble americium compounds.[9]

Methodology:

  • Sample Collection and Preparation: Collect a 24-hour fecal sample. The sample is then ashed at high temperature (e.g., 500-600°C) to remove organic matter.

  • Tracer Addition: A known activity of a different americium isotope, such as Americium-241, is added to the ashed sample to act as a tracer for chemical yield determination.[10]

  • Dissolution: The ash is dissolved in strong acids, typically a mixture of nitric acid and hydrochloric acid, often with the aid of microwave digestion.[11]

  • Radiochemical Separation: Americium is chemically separated from the sample matrix and other interfering radionuclides using techniques such as co-precipitation (e.g., with lanthanum fluoride (B91410) or bismuth phosphate) and ion exchange or extraction chromatography.[12][13]

  • Source Preparation: The purified americium fraction is electrodeposited onto a stainless-steel disc to create a thin, uniform source suitable for alpha spectrometry.[10]

  • Alpha Spectrometry: The disc is placed in a vacuum chamber with a solid-state detector (e.g., a silicon surface barrier or passivated implanted planar silicon detector). The detector measures the energy of the alpha particles emitted from the sample. The distinct alpha energies of Am-243 and the Am-241 tracer allow for their individual quantification.

  • Data Analysis: The activity of Am-243 in the original sample is calculated from the net counts in its specific energy region, the counting efficiency of the detector, the chemical yield (determined from the recovery of the Am-241 tracer), and the sample volume/mass.

Liquid Scintillation Counting

Liquid Scintillation Counting (LSC) is another sensitive technique for quantifying alpha and beta emitters. It is particularly useful for samples with complex matrices.[14]

Methodology:

  • Sample Preparation: The sample (e.g., urine, digested tissue) is mixed with a liquid scintillation cocktail in a vial. The cocktail contains a solvent and scintillating fluors that emit light when they interact with radiation.[8]

  • Counting: The vial is placed in a liquid scintillation counter, which uses photomultiplier tubes to detect the light pulses generated by the radioactive decay.[15]

  • Data Analysis: The instrument records the number of light pulses per unit time, which is proportional to the activity of the radionuclide in the sample. Energy discrimination can be used to distinguish between different radionuclides based on the intensity of the light pulses. For Am-243, which is an alpha emitter, the system can be optimized for alpha particle detection.[14]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for elemental and isotopic analysis, offering high sensitivity and the ability to distinguish between different isotopes of the same element based on their mass-to-charge ratio.[16]

Methodology:

  • Sample Preparation: Biological samples such as urine or blood are typically digested using strong acids (e.g., nitric acid) in a microwave digestion system to break down the organic matrix.[17]

  • Instrumental Analysis: The digested sample is introduced into the ICP-MS. The sample is nebulized and transported into a high-temperature argon plasma, which atomizes and ionizes the americium. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Data Analysis: The detector measures the abundance of ions at the specific mass-to-charge ratio of Am-243. Quantification is typically performed using an internal standard, such as a known concentration of a non-interfering element, and a calibration curve prepared from certified standards.[16] Isotope dilution techniques can also be employed for high-precision measurements.

Visualizations

The following diagrams illustrate key concepts related to the health physics of this compound.

Americium243_Decay_Chain Am243 This compound (Am-243) (t½ = 7370 y) Np239 Neptunium-239 (Np-239) (t½ = 2.356 d) Am243->Np239 α decay Pu239 Plutonium-239 (Pu-239) (t½ = 24,110 y) Np239->Pu239 β⁻ decay U235 Uranium-235 (U-235) (Stable) Pu239->U235 α decay

Caption: Decay chain of this compound.

Bioassay_Workflow cluster_sample_prep Sample Preparation cluster_separation Radiochemical Separation cluster_measurement Measurement and Analysis SampleCollection Fecal Sample Collection Ashing High-Temperature Ashing SampleCollection->Ashing Tracer Add Am-241 Tracer Ashing->Tracer Dissolution Acid Dissolution Tracer->Dissolution Separation Ion Exchange / Extraction Chromatography Dissolution->Separation Electrodeposition Electrodeposition Separation->Electrodeposition AlphaSpec Alpha Spectrometry Electrodeposition->AlphaSpec DataAnalysis Data Analysis & Dose Calculation AlphaSpec->DataAnalysis Dosimetry_Pathways cluster_external External Exposure cluster_internal Internal Exposure Am243_Source This compound Source ExternalDose Whole Body Dose Am243_Source->ExternalDose Gamma / X-ray Radiation Intake Intake Am243_Source->Intake Inhalation / Ingestion Lungs Lungs Intake->Lungs Inhalation GI_Tract GI Tract Intake->GI_Tract Ingestion Blood Bloodstream Lungs->Blood GI_Tract->Blood Absorption Excretion Excretion GI_Tract->Excretion Skeleton Skeleton Blood->Skeleton Deposition Liver Liver Blood->Liver Deposition Blood->Excretion

References

An In-depth Technical Guide on the Natural Occurrence and Environmental Levels of Americium-243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Americium-243 (Am-243), focusing on its origin, environmental presence, and the methodologies for its detection and quantification. Given its relevance in nuclear research and its presence in radioactive waste, a thorough understanding of its behavior in the environment is critical.

Natural Occurrence and Sources

This compound is a synthetic radionuclide and does not occur naturally in any significant quantities.[1] Its presence in the environment is exclusively the result of anthropogenic activities. The primary sources of this compound are:

  • Nuclear Reactors: this compound is produced in nuclear reactors through a series of neutron captures and radioactive decays, originating from uranium and plutonium isotopes.[2][3] A tonne of spent nuclear fuel can contain about 100 grams of various americium isotopes, with Am-241 and Am-243 being the most prevalent.

  • Nuclear Weapons Fallout: Atmospheric nuclear weapons tests conducted between 1945 and 1980 are a significant source of widespread, low-level environmental contamination with americium isotopes.[2]

  • Nuclear Accidents and Releases: Localized contamination can occur due to accidents or releases from nuclear facilities involved in the production or processing of nuclear materials.[2]

Environmental Levels of this compound

Quantitative data specifically for this compound in various environmental matrices is limited due to its lower abundance compared to Americium-241.[2] Americium-241 is generally the more prevalent isotope found in environmental samples.[2] The following table summarizes available data, with the understanding that much of the environmental monitoring focuses on Am-241. The activity ratio of Am-243 to Am-241 can vary depending on the source and age of the contamination.

Environmental MatrixRadionuclideConcentration RangeLocation/Source
Soil Americium-241Average of ~0.01 pCi/g (0.37 mBq/g) in surface soilGlobal fallout[2]
This compoundEstimated to be a fraction of Am-241 activityDepartment of Energy (DOE) sites[2]
Air Americium-241< 0.1 aCi/m³ to 0.2 aCi/m³Los Alamos National Laboratory vicinity (off-site)
This compound230 pCi/m³ (estimated 20-year decayed concentration)Near a nuclear fuel reprocessing plant (historical data)[4]
Water Americium-241/243EPA drinking water limit for total alpha emitters: 15 pCi/LRegulatory Limit[5]
Biota Americium-241Not detected in edible portions of big game animals and waterfowl in a 2024 studyIdaho National Laboratory Site

Note on Data Scarcity: The direct measurement of this compound in the environment is less common than that of Americium-241. At Department of Energy (DOE) environmental management sites, Am-243 typically represents less than a few percent of the total americium inventory.[2]

Physicochemical Behavior in the Environment

Americium compounds are generally poorly soluble and exhibit strong adherence to soil and sediment particles.[2] In soil, americium concentrations in sandy soil particles have been found to be about 1,900 times higher than in the surrounding pore water.[2] This strong sorption to soil limits its mobility in the terrestrial environment. In aquatic systems, americium tends to associate with particulate matter and settle in the sediment.

Experimental Protocols for the Determination of this compound

The analysis of this compound in environmental samples is a complex process that requires several stages of separation and purification prior to measurement.

Sample Preparation and Pre-concentration
  • Soil and Sediment: Samples are typically dried, homogenized, and ashed to remove organic matter. A large sample size is often required to detect the low levels of activity.

  • Water: Large volumes of water are collected and acidified to prevent adsorption of americium to container walls. Pre-concentration is achieved through methods like co-precipitation with iron hydroxide (B78521) or calcium oxalate.

  • Air: Airiculate matter is collected on high-volume air filters.

  • Biota: Samples are ashed to concentrate the inorganic fraction containing the radionuclides.

Radiochemical Separation

The key challenge in the analysis of americium is its separation from other actinides and lanthanides that have similar chemical properties. A multi-step separation process is typically employed:

  • Leaching: The prepared sample is leached with strong acids (e.g., nitric acid, hydrochloric acid) to bring the americium into solution.

  • Co-precipitation: Americium is often co-precipitated with a carrier, such as iron (III) hydroxide or calcium oxalate, to separate it from the bulk matrix.

  • Extraction Chromatography: This is a widely used technique for the selective separation of americium. Resins impregnated with specific organic extractants, such as N,N,N',N'-tetraoctyl-diglycolamide (TODGA) in DGA resin, are highly effective in separating trivalent actinides from lanthanides.

  • Ion Exchange Chromatography: Anion and cation exchange resins are used to further purify the americium fraction.

Source Preparation and Measurement

Once a purified americium fraction is obtained, it is prepared for measurement. For alpha spectrometry, the americium is typically electrodeposited onto a stainless steel disc to create a thin, uniform source, which minimizes self-absorption of the alpha particles.

The most common techniques for the quantification of this compound are:

  • Alpha Spectrometry: This technique measures the energy of the alpha particles emitted during the decay of Am-243. It allows for the differentiation of Am-243 from other alpha-emitting radionuclides. Americium-241 is often used as a tracer to determine the chemical yield of the separation process when analyzing for Am-243.[6]

  • Mass Spectrometry: Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Thermal Ionization Mass Spectrometry (TIMS) offer high sensitivity and can be used for the isotopic analysis of americium.

Visualizations

Production Pathway of this compound

The primary route for the production of this compound in a nuclear reactor is through successive neutron captures starting from Plutonium-241.

Americium243_Production Pu241 Plutonium-241 (²⁴¹Pu) Pu242 Plutonium-242 (²⁴²Pu) Pu241->Pu242 Neutron Capture (n,γ) Pu243 Plutonium-243 (²⁴³Pu) Pu242->Pu243 Neutron Capture (n,γ) Am243 This compound (²⁴³Am) Pu243->Am243 Beta Decay (β⁻)

Caption: Production of this compound via neutron capture.

Decay Chain of this compound

This compound decays primarily through alpha emission to Neptunium-239, which in turn undergoes beta decay.

Americium243_Decay Am243 This compound (²⁴³Am) (t½ = 7370 years) Np239 Neptunium-239 (²³⁹Np) (t½ = 2.356 days) Am243->Np239 α decay Pu239 Plutonium-239 (²³⁹Pu) (t½ = 24,110 years) Np239->Pu239 β⁻ decay U235 Uranium-235 (²³⁵U) (t½ = 7.038 x 10⁸ years) Pu239->U235 α decay Pb207 Lead-207 (²⁰⁷Pb) (Stable) U235->Pb207 ... (decay series) Experimental_Workflow cluster_sample_prep Sample Preparation & Pre-concentration cluster_separation Radiochemical Separation cluster_measurement Source Preparation & Measurement SampleCollection Sample Collection (Soil, Water, Air, Biota) DryingAshing Drying / Ashing SampleCollection->DryingAshing Leaching Acid Leaching DryingAshing->Leaching CoPrecipitation Co-precipitation Leaching->CoPrecipitation ExtractionChrom Extraction Chromatography (e.g., DGA Resin) CoPrecipitation->ExtractionChrom IonExchange Ion Exchange ExtractionChrom->IonExchange Electrodeposition Electrodeposition IonExchange->Electrodeposition MassSpectrometry Mass Spectrometry IonExchange->MassSpectrometry AlphaSpectrometry Alpha Spectrometry Electrodeposition->AlphaSpectrometry

References

An In-depth Technical Guide to the Thermophysical Properties of Americium-243 Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of Americium-243 oxide (Am₂O₃). Due to the challenges associated with handling highly radioactive materials, experimental data specifically for the isotope this compound is limited. Therefore, this document synthesizes available data for americium oxides, including those with other isotopes like Americium-241, and mixed actinide oxides containing americium. The underlying thermophysical properties are not expected to differ significantly between isotopes.

Quantitative Thermophysical Data

The following tables summarize the key thermophysical properties of americium oxide.

PropertyValueCrystal FormNotes
Molar Mass534 g/mol -For Am₂O₃
Density11.77 g/cm³-
Melting Point2205 °C (2478 K)-[1][2]
Enthalpy of Formation (at 298.15 K)-1690.4 ± 7.9 kJ/molHexagonalDetermined by solution microcalorimetry[3].

Table 1: Key Thermophysical Properties of Americium(III) Oxide

Crystal SystemColorNotes
HexagonalTanThe cubic form converts to the hexagonal form upon heating to 800°C[1].
CubicRed-brownThis form is non-stoichiometric with variable oxygen composition and darkens with increasing oxygen content[1].

Table 2: Crystal Forms of Americium(III) Oxide

Experimental Protocols

The measurement of thermophysical properties of highly radioactive materials like this compound oxide requires specialized techniques to handle the samples safely and obtain accurate data at extreme temperatures.

Synthesis of this compound Oxide

Americium(III) oxide can be synthesized by heating americium dioxide (AmO₂) in a hydrogen atmosphere at 600°C[1]. Another method involves the calcination of americium oxalate (B1200264) precipitate at 800°C. For mixed uranium-americium oxides, co-precipitation followed by calcination is a common route[2].

Melting Point Determination

For refractory materials like Am₂O₃, traditional melting point determination methods are challenging due to high temperatures and potential sample-container reactions[3]. Containerless techniques, such as aerodynamic levitation, are employed where the sample is heated while suspended in a gas stream, and its temperature is monitored using a pyrometer[3]. The melting point is determined by observing the thermal arrest plateau in the cooling curve of the molten sample.

Heat Capacity Measurement

Calorimetry is the primary method for measuring heat capacity. For radioactive materials, specialized calorimeters designed for use in hot cells are necessary[4]. Differential Scanning Calorimetry (DSC) can be used to measure the heat capacity of small, irradiated samples[4]. This technique involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.

Thermal Conductivity Measurement

Several methods are available for measuring the thermal conductivity of materials, including the guarded hot plate method, the transient plane source (TPS) method, and the laser flash method[5]. The laser flash method is particularly suitable for small, solid samples of nuclear materials[6]. In this technique, the front face of a small disc-shaped sample is subjected to a short laser pulse, and the temperature rise on the rear face is measured over time. The thermal diffusivity can be calculated from this temperature profile, and with known heat capacity and density, the thermal conductivity can be determined[7].

Thermal Expansion Measurement

High-temperature X-ray diffraction (HT-XRD) is a powerful technique for studying the thermal expansion and phase transitions of materials like americium oxide[8]. By measuring the change in the lattice parameters of the crystal structure as a function of temperature, the coefficient of thermal expansion can be accurately determined.

Crystal Structure Analysis

The crystal structure of americium oxide is determined using X-ray diffraction (XRD) on powdered or single-crystal samples[9]. For radioactive materials, these measurements are typically performed in shielded enclosures. Advanced techniques like Resonant Inelastic X-ray Scattering (RIXS) can provide detailed information about the electronic structure and bonding in actinide compounds[10].

Visualizations

Synthesis of this compound Oxide

Synthesis_of_Americium_243_Oxide Synthesis Pathway for this compound Oxide cluster_prep Precursor Preparation cluster_reaction Chemical Reaction cluster_conversion Thermal Conversion Am_solution This compound in Nitric Acid Solution Precipitation Precipitation Am_solution->Precipitation Oxalic_acid Oxalic Acid Oxalic_acid->Precipitation Am_oxalate Americium(III) Oxalate Precipitate Precipitation->Am_oxalate Forms Filtration Filtration & Washing Am_oxalate->Filtration Dried_precipitate Dried Precipitate Filtration->Dried_precipitate Calcination Calcination (800°C) Dried_precipitate->Calcination Am2O3 This compound Oxide (Am₂O₃) Calcination->Am2O3 Yields

Caption: A flowchart illustrating the synthesis of this compound oxide via the oxalate precipitation and subsequent calcination method.

Phase Transformation of Americium Oxide

Americium_Oxide_Phase_Transformation Phase Transformations in the Americium-Oxygen System AmO2 Americium Dioxide (AmO₂) Cubic (Fluorite) AmO2_x Substoichiometric Americium Dioxide (AmO₂-x) Cubic (Fluorite) AmO2->AmO2_x Reduction (High Temperature, Low O₂ partial pressure) AmO2_x->AmO2 Oxidation Am2O3_cubic Americium Sesquioxide (Am₂O₃) Cubic AmO2_x->Am2O3_cubic Further Reduction Am2O3_cubic->AmO2_x Controlled Oxidation Am2O3_hex Americium Sesquioxide (Am₂O₃) Hexagonal Am2O3_cubic->Am2O3_hex Heating to 800°C Am2O3_hex->Am2O3_cubic Cooling (Reversible under specific conditions)

References

Spontaneous Fission of Americium-243: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous fission characteristics of Americium-243 (²⁴³Am), a long-lived actinide of significant interest in nuclear science and technology. Due to its presence in spent nuclear fuel, a thorough understanding of its decay properties, including the rare process of spontaneous fission, is crucial for applications ranging from nuclear waste management to the production of exotic nuclei.

Nuclear Properties and Decay Characteristics

This compound is an alpha-emitting isotope with a very long half-life, making its experimental study challenging. While alpha decay is the predominant decay mode, spontaneous fission occurs as a minor branch.

Half-Life and Decay Modes

This compound primarily decays via the emission of an alpha particle to Neptunium-239 (²³⁹Np).[1] A small fraction of ²⁴³Am nuclei undergoes spontaneous fission. The total half-life of ²⁴³Am has been measured by various laboratories, with a generally accepted value around 7353 years.[2] The spontaneous fission branching ratio is on the order of 10⁻⁹ %, indicating that this is a very rare decay process.

The key decay data for this compound is summarized in the table below.

ParameterValueReference
**Total Half-Life (T₁/₂) **7353 ± 10 years[2]
Decay Mode Alpha (α)[1]
Spontaneous Fission (SF)[1]
Alpha Decay Energy 5.4391 MeV[2]
Spontaneous Fission Branching Ratio 3.7 x 10⁻⁹ %[3]
Calculated Spontaneous Fission Half-Life (T₁/₂, SF) ~2.0 x 10¹⁴ yearsCalculated

Note: The spontaneous fission half-life is calculated from the total half-life and the spontaneous fission branching ratio.

Spontaneous Fission Characteristics

Detailed experimental data on the spontaneous fission characteristics of this compound are scarce in publicly available literature. Much of the available information for fission of ²⁴³Am pertains to neutron-induced fission. For spontaneous fission, many parameters are inferred from theoretical models and systematic trends observed in other actinides.

Neutron Emission

The average number of prompt neutrons emitted per spontaneous fission (ν̄) is a key parameter. While specific experimental values for the spontaneous fission of ²⁴³Am are not readily found, theoretical models and systematics for actinides suggest a value in the range of 2.5 to 3.5. The prompt neutron energy spectrum is expected to follow a Maxwellian or Watt distribution, with an average energy of approximately 2 MeV.[4][5]

Fission Fragment Mass Distribution

The mass distribution of fission fragments from the spontaneous fission of actinides is typically asymmetric, with a higher probability of producing a lighter and a heavier fragment.[6] For ²⁴³Am, it is expected that the heavy fragment peak would be centered around a mass number (A) of 140, a common feature in actinide fission.[7] The light fragment peak would correspondingly be centered around A ≈ 103 (since A_light + A_heavy = 243 - ν̄).

Kinetic Energy Release

The total kinetic energy (TKE) released during spontaneous fission is primarily due to the Coulomb repulsion between the two fragments. For actinides in this mass region, the average TKE is typically around 170-180 MeV.[7][8] The TKE is known to be dependent on the mass split of the fission fragments.

The table below summarizes the expected, though not experimentally confirmed for spontaneous fission, characteristics.

ParameterExpected Value/Characteristic
Average Prompt Neutron Multiplicity (ν̄) ~2.5 - 3.5 (theoretical estimate)
Prompt Neutron Spectrum Maxwellian/Watt distribution, ~2 MeV average energy
Fission Fragment Mass Distribution Asymmetric, with peaks around A ≈ 103 and A ≈ 140
Average Total Kinetic Energy (TKE) ~170 - 180 MeV (estimated)

Experimental Protocols

The measurement of spontaneous fission characteristics, particularly for an isotope with such a long partial half-life as ²⁴³Am, requires highly sensitive detection systems and long measurement times to acquire sufficient statistics.

Measurement of Spontaneous Fission Half-Life

The spontaneous fission half-life is typically determined by measuring the number of fission events over a known period from a sample of a known number of ²⁴³Am atoms.

Methodology:

  • Sample Preparation: A thin, uniform layer of high-purity ²⁴³Am is prepared on a backing material. The total number of ²⁴³Am atoms in the sample is determined accurately, for instance, by alpha spectrometry or mass spectrometry.

  • Fission Fragment Detection: The sample is placed in a detector system capable of registering the heavy, highly ionizing fission fragments while discriminating against the much more frequent alpha particles. Solid-State Nuclear Track Detectors (SSNTDs) or ionization chambers are commonly used.[9]

  • Data Acquisition: The detector records the number of fission events over an extended period.

  • Calculation: The spontaneous fission decay constant (λ_SF) is calculated from the number of decays, the number of atoms, and the measurement time. The half-life is then determined using the relation T₁/₂, SF = ln(2)/λ_SF.

Measurement of Fission Fragment Mass and Energy Distributions

The double-energy (2E) method is a common technique for simultaneously measuring the kinetic energies of the two fission fragments, from which their masses can be deduced.

Methodology:

  • Detector Setup: A thin source of ²⁴³Am is placed between two semiconductor detectors (e.g., silicon detectors) or in a twin Frisch-gridded ionization chamber. This setup allows for the coincident detection of both fission fragments.

  • Energy Measurement: When a spontaneous fission event occurs, the two fragments travel in opposite directions and are detected by the opposing detectors. The detectors measure the kinetic energy of each fragment.

  • Mass Calculation: By applying the principles of conservation of mass and momentum, the pre-neutron emission masses of the fragments (M₁ and M₂) can be calculated from their kinetic energies (E₁ and E₂):

    • M₁V₁ = M₂V₂ (conservation of momentum)

    • M₁E₂ = M₂E₁

    • M₁ + M₂ = A (mass number of the fissioning nucleus)

  • Data Analysis: The data from many fission events are collected to build up the mass and kinetic energy distributions. Corrections for energy loss in the source and detector dead layers, as well as for prompt neutron emission (the 2E method measures post-neutron energies), are applied to obtain the final distributions.

Visualizations

Decay Scheme of this compound

Americium243_Decay Am243 This compound (²⁴³Am) T₁/₂ = 7353 y Np239 Neptunium-239 (²³⁹Np) T₁/₂ = 2.356 d Am243->Np239 α decay (~100%) SF_Products Spontaneous Fission Products (e.g., ~¹⁰³X + ~¹⁴⁰Y + neutrons) Am243->SF_Products Spontaneous Fission (3.7 x 10⁻⁹ %) Pu239 Plutonium-239 (²³⁹Pu) T₁/₂ = 24110 y Np239->Pu239 β⁻ decay

Caption: Decay pathways of this compound.

Experimental Workflow for Fission Fragment Analysis

Fission_Fragment_Analysis cluster_setup Experimental Setup cluster_data_acq Data Acquisition & Processing cluster_analysis Data Analysis Am243_Source ²⁴³Am Source Detector1 Detector 1 (e.g., Silicon Detector) Am243_Source->Detector1 Fission Fragment 1 Detector2 Detector 2 (e.g., Silicon Detector) Am243_Source->Detector2 Fission Fragment 2 Coincidence_Logic Coincidence Logic Detector1->Coincidence_Logic Detector2->Coincidence_Logic Energy_Measurement Energy Measurement (E₁, E₂) Coincidence_Logic->Energy_Measurement Data_Storage Data Storage Energy_Measurement->Data_Storage Mass_Calculation Mass Calculation (from E₁ and E₂) Data_Storage->Mass_Calculation TKE_Calculation TKE Calculation (E₁ + E₂) Data_Storage->TKE_Calculation Distribution_Generation Generate Mass & TKE Distributions Mass_Calculation->Distribution_Generation TKE_Calculation->Distribution_Generation

Caption: Workflow for the double-energy (2E) method.

References

Methodological & Application

Application Notes and Protocols: Americium-243 as a Target for Heavy Element Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Americium-243 (²⁴³Am) is a synthetic isotope of americium that serves as a crucial target material in the synthesis of superheavy elements. Its relatively long half-life of 7,370 years makes it a stable target for prolonged irradiation experiments. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heavy elements, with a particular focus on the production of Moscovium (Element 115).

Key Reactions and Quantitative Data

The primary application of this compound as a target is in "hot fusion" reactions, where it is bombarded with a heavy ion beam, typically Calcium-48 (⁴⁸Ca). These reactions have been instrumental in the synthesis of new superheavy elements.

Table 1: Nuclear Reactions Involving this compound as a Target

ProjectileTargetCompound NucleusEvaporation ChannelProduct IsotopeMeasured Cross-Section
⁴⁸Ca²⁴³Am²⁹¹Mc3n²⁸⁸Mc17.1 +6.3/-4.7 pb[1]
⁴⁸Ca²⁴³Am²⁹¹Mc4n²⁸⁷Mc~1 pb[2]
⁴⁸Ca²⁴³Am²⁹¹Mc5n²⁸⁶Mc0.5 pb[3]

Table 2: Decay Properties of Moscovium Isotopes Synthesized from this compound

IsotopeHalf-LifeDecay ModeAlpha Decay Energy (MeV)
²⁸⁸Mc160 +100/-45 msα10.46 ± 0.06[1]
²⁸⁷Mc32 +155/-14 msα10.59 ± 0.06[1]
²⁸⁶Mc20 +98/-9 msα10.71 ± 0.02[3]
²⁸⁹Mc220 msαN/A

Experimental Protocols

The synthesis of superheavy elements using an this compound target is a multi-stage process that requires specialized facilities and meticulous execution. The following protocols are based on the successful synthesis of Moscovium at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia.[4][5]

Target Preparation

The production of a robust and uniform this compound target is critical for the success of the experiment.

Protocol 2.1.1: Fabrication of a Rotating this compound Target

  • Material Procurement: Obtain enriched this compound (typically >99%) in the form of americium oxide (AmO₂).[1]

  • Backing Foil Preparation: Prepare thin titanium (Ti) foils (e.g., 1.5 µm thickness) to serve as the backing material for the americium deposit.[1]

  • Electrodeposition:

    • Dissolve the AmO₂ in a suitable solvent to create an electrolyte solution.

    • Use an electrodeposition cell to plate a uniform layer of the americium onto the titanium foils.

    • Aim for a target thickness of approximately 0.36 mg/cm².[1]

  • Target Assembly:

    • Mount the prepared Am-Ti foils onto a rotating target wheel. The use of a rotating target allows for better heat dissipation and can withstand higher beam intensities.[2][6]

    • Ensure the target segments are securely fastened to withstand the centrifugal forces during high-speed rotation (e.g., 1500-1700 rpm).[2][3]

Irradiation

The irradiation phase involves bombarding the this compound target with a high-intensity Calcium-48 beam.

Protocol 2.2.1: Heavy Ion Beam Irradiation

  • Accelerator Setup: Utilize a heavy-ion accelerator, such as the U400 cyclotron at JINR, to produce a high-intensity ⁴⁸Ca beam.[2]

  • Beam Energy: Accelerate the ⁴⁸Ca ions to the desired energy. For the synthesis of Moscovium isotopes, energies of 248 MeV and 253 MeV have been successfully used.[1]

  • Irradiation:

    • Direct the ⁴⁸Ca beam onto the rotating ²⁴³Am target.

    • Monitor the beam intensity and target integrity throughout the irradiation period, which can last for many days to accumulate sufficient statistics.

Separation of Reaction Products

The products of the nuclear reaction, including the desired superheavy elements, must be separated from the unreacted beam particles and other byproducts.

Protocol 2.3.1: In-Flight Separation using a Gas-Filled Recoil Separator

  • Separator Configuration: Employ a gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS).[7][8] These separators are filled with a low-pressure gas (e.g., hydrogen) which helps in focusing the evaporation residues.[3][9]

  • Separation Principle: The evaporation residues (the synthesized superheavy nuclei) recoil out of the target with a specific momentum. The magnetic fields of the separator guide these recoils to a focal plane detector, while the lighter, unreacted beam particles are deflected away.

  • Transmission Efficiency: Optimize the separator settings to achieve a high transmission efficiency for the desired superheavy nuclei (estimated to be around 35% for Moscovium).[1]

Detection and Identification

The identification of the superheavy elements is achieved by detecting their characteristic alpha decay chains.

Protocol 2.4.1: Alpha Decay Chain Detection

  • Detector Setup:

    • Install a position-sensitive silicon detector array at the focal plane of the recoil separator. This detector records the implantation of the recoiling superheavy nucleus and its subsequent alpha decays.[1]

    • Surround the focal plane detector with side detectors to capture alpha particles that escape the primary detector, ensuring a high detection efficiency (around 87% of 4π).[1]

  • Data Acquisition:

    • Record the time, energy, and position of each implantation and decay event.

  • Decay Chain Analysis:

    • Look for correlated chains of events where a heavy recoil implantation is followed by a series of alpha decays at the same position within the detector.

    • The energies of the alpha particles and the time intervals between decays are unique fingerprints of the decaying isotope and its daughter products.

    • For example, the decay chain of ²⁸⁸Mc is characterized by five consecutive alpha decays.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a heavy element using an this compound target.

experimental_workflow cluster_target_prep Target Preparation cluster_irradiation Irradiation cluster_separation Separation cluster_detection Detection & Identification AmO2 Enriched ²⁴³AmO₂ Electrodeposition Electrodeposition AmO2->Electrodeposition TiFoil Titanium Backing Foil TiFoil->Electrodeposition RotatingTarget Rotating Target Assembly Electrodeposition->RotatingTarget DGFRS Gas-Filled Recoil Separator (DGFRS) RotatingTarget->DGFRS Recoiling Products Cyclotron Heavy Ion Cyclotron (e.g., U400) Ca48Beam ⁴⁸Ca Beam Cyclotron->Ca48Beam Ca48Beam->RotatingTarget Bombardment Detector Position-Sensitive Detector DGFRS->Detector Separated Nuclei DecayChain Alpha Decay Chain Analysis Detector->DecayChain

Caption: Experimental workflow for heavy element synthesis.

Nuclear Reaction and Decay Pathway

This diagram shows the nuclear reaction for the synthesis of Moscovium-288 and its subsequent alpha decay chain.

decay_chain cluster_reaction Nuclear Reaction cluster_decay Alpha Decay Chain Am243 ²⁴³₉₅Am Mc291_star ²⁹¹₁₁₅Mc* Am243->Mc291_star Ca48 ⁴⁸₂₀Ca Ca48->Mc291_star neutrons 3n Mc288 ²⁸⁸₁₁₅Mc (t½ ≈ 160 ms) Mc291_star->Mc288 Evaporation Nh284 ²⁸⁴₁₁₃Nh (t½ ≈ 0.48 s) Mc288->Nh284 α Rg280 ²⁸⁰₁₁₁Rg (t½ ≈ 1.6 s) Nh284->Rg280 α Mt276 ²⁷⁶₁₀₉Mt (t½ ≈ 0.72 s) Rg280->Mt276 α Bh272 ²⁷²₁₀₇Bh (t½ ≈ 9.8 s) Mt276->Bh272 α Db268 ²⁶⁸₁₀₅Db (Spontaneous Fission) Bh272->Db268 α

References

Application Notes and Protocols for Neutron Irradiation of Americium-243 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the neutron irradiation of Americium-243 (Am-243) targets. This process is a critical step in the production of heavier actinides, notably Californium-252 (B1213163) (Cf-252), which has significant applications in medicine and industry.

Introduction

Neutron irradiation of this compound is a key nuclear transmutation process utilized to synthesize heavier elements.[1] The primary goal is typically the production of Cf-252, a potent neutron emitter.[2][3] This is achieved through a series of neutron captures and beta decays. The process begins with the neutron capture by Am-243 to form Americium-244 (Am-244), which then beta decays to Curium-244 (Cm-244).[4] Subsequent neutron captures and beta decays along the transuranic chain eventually lead to the formation of Berkelium (Bk) and Californium (Cf) isotopes.[2][5][6]

Long-term irradiation of Am-243 in a high-flux nuclear reactor can produce milligram quantities of Cf-252.[2][6][7] This isotope is of particular interest due to its spontaneous fission properties, releasing a significant number of neutrons.[2] These neutrons have applications in various fields, including cancer therapy, neutron radiography, and nuclear reactor startup.[5][6]

Nuclear Reaction Pathway

The irradiation of Am-243 initiates a cascade of nuclear reactions. The principal reaction pathway leading to the production of key isotopes is illustrated below.

This compound Neutron Irradiation Pathway Am243 ²⁴³Am Am244 ²⁴⁴Am Am243->Am244 (n,γ) Cm244 ²⁴⁴Cm Am244->Cm244 β⁻ decay Cm245 ²⁴⁵Cm Cm244->Cm245 (n,γ) Cm246 ²⁴⁶Cm Cm245->Cm246 (n,γ) Cm247 ²⁴⁷Cm Cm246->Cm247 (n,γ) Cm248 ²⁴⁸Cm Cm247->Cm248 (n,γ) Cm249 ²⁴⁹Cm Cm248->Cm249 (n,γ) Bk249 ²⁴⁹Bk Cm249->Bk249 β⁻ decay Cf250 ²⁵⁰Cf Bk249->Cf250 (n,γ) → ²⁵⁰Bk → β⁻ decay Cf251 ²⁵¹Cf Cf250->Cf251 (n,γ) Cf252 ²⁵²Cf Cf251->Cf252 (n,γ)

Caption: Neutron capture and beta decay pathway from this compound.

Quantitative Data: Neutron Capture Cross Sections

The efficiency of the transmutation process is highly dependent on the neutron capture cross section (σ) of the target and intermediate isotopes. This value represents the probability of a nucleus capturing a neutron. Below is a summary of experimentally determined neutron capture cross sections for Am-243 at various neutron energies.

Neutron EnergyReactionCross Section (barns)Measurement MethodReference
Thermal (0.0253 eV)243Am(n,γ)244m+gAm88.5 ± 4.0Neutron Activation[8]
Thermal (0.0253 eV)243Am(n,γ)244gAm4.73 ± 0.27Neutron Activation[8]
Thermal243Am(n,γ)174.5 ± 5.3Activation[4]
10 meV - 100 eV243Am(n,γ)87.7 ± 5.4 (at 0.0253 eV)Time-of-Flight (TOF)[9]
~23.5 keV243Am(n,γ)2.52 ± 0.14Time-of-Flight (TOF)[10]

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for the irradiation of actinide targets. Specific parameters will vary based on the available reactor facilities and experimental goals.

Target Preparation

The preparation of robust and uniform Am-243 targets is crucial for successful irradiation.[11][12]

Objective: To prepare a stable Am-243 target suitable for high-flux neutron irradiation.

Materials:

  • High-purity this compound oxide (AmO₂)

  • Target substrate (e.g., aluminum, titanium)[13]

  • Target capsules (e.g., aluminum, stainless steel)

  • Remote handling equipment within a hot cell or glove box[3]

Protocol:

  • Material Procurement and Characterization: Obtain Am-243 material of known isotopic purity. Perform alpha and gamma spectroscopy to confirm the isotopic composition and quantify any impurities.

  • Target Fabrication: A common method involves pressing AmO₂ into a pellet.

    • Weigh a precise amount of AmO₂ powder inside a controlled environment (hot cell or glove box).

    • Place the powder into a die.

    • Press the powder at high pressure to form a dense pellet.

    • Alternatively, techniques like vacuum evaporation, electroplating, or molecular plating can be used to create thin, uniform target layers on a substrate.[11][13][14]

  • Encapsulation:

    • Place the Am-243 pellet or substrate into a primary inner capsule.

    • Seal the inner capsule, often by welding.

    • Place the sealed inner capsule into a secondary outer capsule for additional containment.

    • Perform leak testing to ensure the integrity of the encapsulation.

  • Quality Control:

    • X-ray radiography can be used to verify the position of the pellet within the capsule.

    • A final radiological scan confirms the contained activity.

Neutron Irradiation

Objective: To irradiate the Am-243 target in a high-flux nuclear reactor to produce heavier actinides.

Equipment:

  • High-Flux Isotope Reactor (HFIR) or similar research reactor[3][7]

  • Rabbit system or other target insertion/retrieval mechanism

  • Neutron monitoring foils (e.g., Co/Al, Au/Al)[4][8]

Protocol:

  • Irradiation Position Selection: Choose an irradiation position within the reactor core that provides the desired neutron flux spectrum (thermal, epithermal, or fast). The central flux trap of a reactor like HFIR is often used for this purpose.[3]

  • Neutron Flux Monitoring: Place neutron monitor wires or foils alongside the target capsule. These monitors are used to accurately measure the neutron flux experienced by the target.[4][8]

  • Irradiation:

    • Insert the encapsulated target assembly into the selected reactor position.

    • Irradiate the target for a predetermined duration. This can range from hours for short-term activation studies to months or years for the production of significant quantities of Cf-252.[4][6]

    • Continuously monitor reactor power and other relevant parameters throughout the irradiation period.

  • Target Retrieval:

    • Transfer the highly radioactive target to a shielded hot cell for cooling and post-irradiation processing.

Post-Irradiation Processing

Objective: To chemically separate and purify the desired isotopes (e.g., Cm, Bk, Cf) from the irradiated target material.

Equipment:

  • Shielded hot cells with remote manipulators[3]

  • Chemical processing equipment (dissolvers, chromatography columns, precipitation tanks)

  • Analytical instrumentation (e.g., alpha/gamma spectrometers, mass spectrometers)

Protocol:

  • Cooling: Allow the irradiated target to "cool" for a period of time (days to months) in a shielded location. This allows short-lived, highly radioactive fission products to decay, reducing the overall radiation dose during handling.[4]

  • Decapsulation and Dissolution:

    • Remotely cut open the outer and inner capsules.

    • Dissolve the target material in a suitable acid, such as nitric acid.

  • Chemical Separation: Employ a multi-step chemical separation process to isolate the elements of interest. This typically involves a combination of solvent extraction and ion exchange chromatography.[15]

    • Plutonium Removal: Separate plutonium from the americium, curium, and heavier elements.[15]

    • Lanthanide Fission Product Removal: Separate the trivalent actinides (Am, Cm) from the chemically similar lanthanide fission products.

    • Transcurium Element Separation: Separate the transcurium elements (Bk, Cf, Es) from the bulk of the americium and curium. This often requires advanced chromatographic techniques.[3]

  • Purification and Conversion:

    • Further purify the separated fractions of each element.

    • Convert the purified elements into a stable chemical form, typically an oxide.[15]

  • Product Analysis: Perform a final analysis of the purified products to determine their isotopic composition and chemical purity.

Experimental Workflow and Logic

The entire process from target preparation to final product can be visualized as a logical workflow.

Experimental Workflow for Am-243 Irradiation cluster_pre_irradiation Pre-Irradiation cluster_irradiation Irradiation cluster_post_irradiation Post-Irradiation TargetPrep Am-243 Target Preparation (Pelletizing/Deposition) Encapsulation Encapsulation & Sealing TargetPrep->Encapsulation QC1 Pre-Irradiation QC (Radiography, Assay) Encapsulation->QC1 Irradiation High-Flux Neutron Irradiation QC1->Irradiation Cooling Radioactive Cooling Irradiation->Cooling Processing Hot Cell Processing (Dissolution, Separation) Cooling->Processing Purification Product Purification Processing->Purification QC2 Final Product QC (Isotopic Analysis) Purification->QC2

References

Application Notes and Protocols for the Measurement of Americium-243 Neutron Capture Cross Section

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The neutron capture cross section of Americium-243 (²⁴³Am) is a crucial nuclear data parameter, particularly for the design and development of advanced nuclear reactor systems and for the transmutation of nuclear waste.[1][2][3][4][5] Accurate measurement of this cross section is essential to reduce uncertainties in reactor physics calculations.[1][2] This document provides detailed application notes and protocols for the experimental determination of the ²⁴³Am(n,γ) cross section, based on methodologies employed at leading research facilities.

Experimental Methodologies

Two primary methods are employed for the measurement of the ²⁴³Am neutron capture cross section: the Time-of-Flight (TOF) technique and the activation method.

  • Time-of-Flight (TOF) Method: This is the most common technique for energy-dependent cross section measurements.[3][6][7][8][9][10][11][12][13][14][15] It involves measuring the time it takes for neutrons of a specific energy to travel a known distance from the source to the target. By recording the detection time of the capture gamma-rays relative to the neutron production time, the neutron energy can be precisely determined. This method allows for the measurement of the cross section over a wide range of neutron energies.[7][15]

  • Activation Method: This technique is suitable for measuring the cross section at specific neutron energies, particularly thermal energies.[10][16][17][18][19][20] It involves irradiating a sample of ²⁴³Am in a known neutron flux and then measuring the activity of the resulting product, Americium-244 (²⁴⁴Am). The capture cross section can then be derived from the measured activity, the neutron flux, and the number of target nuclei.

Experimental Protocols

This protocol is a synthesis of methodologies used at facilities like the Japan Proton Accelerator Research Complex (J-PARC) and the CERN n_TOF facility.[1][3][4][5][6][8][21]

Objective: To measure the energy-dependent neutron capture cross section of ²⁴³Am.

Materials and Equipment:

  • Neutron Source: A spallation neutron source or an electron linear accelerator to produce a pulsed neutron beam.[1][2][3][7]

  • ²⁴³Am Sample: A well-characterized sample of this compound, typically in the form of AmO₂ powder encapsulated in a container.

  • Reference Samples: Gold (¹⁹⁷Au) and a blank sample for background measurement.[2] A Boron-10 (¹⁰B) sample is used to measure the incident neutron energy spectrum.[2]

  • Detectors:

    • Gamma-ray detectors: An array of Germanium (Ge) detectors, a BaF₂ Total Absorption Calorimeter, or NaI(Tl) detectors to detect the prompt gamma-rays emitted from the (n,γ) reaction.[1][5][6][8][21]

    • Neutron detectors: ⁶Li-glass or ⁷Li-glass scintillation detectors for total cross section measurements.[6]

  • Data Acquisition System: A digital data acquisition system to record the detector signals and their timing information.[21]

  • Flight Path: An evacuated flight path of a known length (e.g., 20-185 meters) to allow for energy separation of neutrons by their time of flight.[7]

Experimental Workflow:

Figure 1: General workflow for the Time-of-Flight (TOF) measurement.

Procedure:

  • Sample Preparation: The ²⁴³Am sample is prepared by encapsulating a known mass of AmO₂ powder in a sealed container (e.g., a double-encapsulated titanium or aluminum container). The mass and purity of the sample must be accurately determined.

  • Experimental Setup:

    • The pulsed neutron beam is generated by the spallation source.[1][3][7]

    • The neutron beam is collimated and travels down the evacuated flight path to the experimental area.

    • The ²⁴³Am sample is placed at a precisely measured distance from the neutron source.

    • The gamma-ray detector array is positioned around the sample to detect the emitted prompt capture gamma-rays with high efficiency.[7]

  • Data Taking:

    • The data acquisition system records the time of arrival and the energy of each gamma-ray event detected.

    • Measurements are performed with the ²⁴³Am sample, a ¹⁹⁷Au reference sample (for normalization), and a blank sample (to measure the background).[2] A run with a ¹⁰B sample is also performed to characterize the incident neutron flux.[2]

  • Data Analysis:

    • The Time-of-Flight for each event is calculated as the time difference between the proton beam pulse and the detection of the gamma-ray.

    • The neutron kinetic energy is determined from the flight time and the flight path length.[7]

    • The background is subtracted from the ²⁴³Am and ¹⁹⁷Au spectra.

    • The neutron capture yield is determined from the background-subtracted spectra. The pulse-height weighting technique is often employed to make the detection efficiency proportional to the total gamma-ray energy emitted.[1][2][8]

    • The ²⁴³Am(n,γ) cross section is then determined relative to the well-known ¹⁹⁷Au(n,γ) standard cross section.[1][2]

This protocol is based on experiments conducted at research reactors.[16][17][18]

Objective: To measure the thermal neutron capture cross section of ²⁴³Am.

Materials and Equipment:

  • Neutron Source: A nuclear research reactor providing a well-thermalized neutron flux.[16]

  • ²⁴³Am Sample: A known quantity of ²⁴³Am, often in solution or as a solid target.

  • Neutron Flux Monitors: Wires or foils of materials with well-known thermal neutron capture cross sections, such as Gold-Aluminum (Au/Al) or Cobalt-Aluminum (Co/Al) alloys.[17][18]

  • Gamma-ray Spectrometer: A high-purity Germanium (HPGe) detector to measure the gamma-ray emissions from the activated samples.

  • Irradiation Facility: A pneumatic tube or hydraulic conveyor system to move samples into and out of the reactor core.[17][18]

Experimental Workflow:

Figure 2: Workflow for the activation method.

Procedure:

  • Sample and Monitor Preparation: The ²⁴³Am sample and the neutron flux monitors are prepared with accurately known masses.

  • Irradiation:

    • The ²⁴³Am sample and the flux monitors are simultaneously irradiated in a known and stable thermal neutron flux in the research reactor for a predetermined time.[17][18]

  • Cooling and Measurement:

    • After irradiation, the samples are removed from the reactor and allowed to cool for a specific period to let short-lived isotopes decay.

    • The gamma-ray spectra of the activated ²⁴³Am sample and the flux monitors are measured using the HPGe detector.

  • Data Analysis:

    • The activities of the reaction products (e.g., ¹⁹⁸Au and ⁶⁰Co from the monitors, and ²⁴⁴Am from the sample) are determined from the measured gamma-ray peak areas, correcting for detector efficiency, gamma-ray emission probabilities, and decay during irradiation, cooling, and measurement.

    • The thermal neutron flux and the epithermal neutron index are determined from the activities of the flux monitors using Westcott's convention.[18]

    • The thermal neutron capture cross section (σ₀) and the resonance integral (I₀) for the ²⁴³Am(n,γ)²⁴⁴Am reaction are then calculated from the measured activity of ²⁴⁴Am and the determined neutron flux parameters.[18]

Data Presentation

The following tables summarize some of the experimental results for the ²⁴³Am neutron capture cross section obtained from various measurements.

Table 1: Thermal Neutron Capture Cross Section of ²⁴³Am

ReactionMeasured Cross Section (barns)Measurement MethodFacility/Reference
²⁴³Am(n,γ)²⁴⁴ᵐ⁺ᵍAm88.5 ± 4.0ActivationKyoto University Reactor[18]
²⁴³Am(n,γ)²⁴⁴ᵍAm4.73 ± 0.27ActivationKyoto University Reactor[18]
²⁴³Am(n,γ)87.7 (at 25.3 meV)Not specifiedKimura et al.[1][2]

Table 2: Resonance Integrals for ²⁴³Am

ReactionResonance Integral (barns)Measurement MethodFacility/Reference
²⁴³Am(n,γ)²⁴⁴ᵐ⁺ᵍAm2300 ± 200ActivationKyoto University Reactor[18]
²⁴³Am(n,γ)²⁴⁴ᵍAm96.5 ± 8.9ActivationKyoto University Reactor[18]

Table 3: Neutron Capture Cross Section of ²⁴³Am at Higher Energies

Neutron EnergyMeasured Cross Section (barns)Measurement MethodFacility/Reference
23.5 keV (quasi-monoenergetic)2.52 ± 0.14TOF with Fe filterJ-PARC/ANNRI[1][3]
5 keV to 250 keV-TOFKarlsruhe Institute of Technology[1][2]
0.258 keV to 92 keV-TOFOak Ridge National Laboratory[1][2]
0.7 eV to 2.5 keV-TOFCERN n_TOF[4][5][21]
10 meV to 100 eV-TOFJ-PARC/ANNRI[6]
Thermal to 100 keV-TOFJ-PARC/ANNRI[8]

Note: Specific cross-section values across the entire energy ranges for the TOF measurements are typically presented as extensive data tables or plots in the original publications and are not fully reproduced here.

Conclusion

The measurement of the this compound neutron capture cross section is a complex process that requires sophisticated experimental facilities and analytical techniques. Both the Time-of-Flight and activation methods provide valuable data, with TOF being essential for determining the energy-dependent cross section and the activation method being highly accurate for thermal energy points. The data obtained from these measurements are critical for improving the accuracy of nuclear data libraries, which in turn are essential for the advancement of nuclear technology.[1][4][5][21] Recent measurements have contributed to reducing the uncertainty in the ²⁴³Am(n,γ) cross section.[4][5][21][22]

References

Application Notes and Protocols for Neutron-Induced Fission Studies of Americium-243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Americium-243 (Am-243) in neutron-induced fission studies. This document includes key data on fission cross-sections and product yields, detailed experimental protocols for conducting such studies, and visualizations of the experimental workflow.

Introduction

This compound is a long-lived actinide isotope (half-life of 7370 years) that is a significant component of spent nuclear fuel.[1] The study of its neutron-induced fission is crucial for the design of advanced nuclear reactors, waste transmutation technologies, and for advancing our fundamental understanding of nuclear fission.[2] Accurate data on fission cross-sections and the distribution of fission products are essential for reactor physics calculations, safety analyses, and the management of nuclear waste.

Data Presentation

The following tables summarize key quantitative data for the neutron-induced fission of this compound. The data is compiled from the ENDF/B-VIII.0 and JENDL-5 evaluated nuclear data libraries.[1][2]

Table 1: Neutron-Induced Fission Cross-Section of this compound
Neutron Energy (MeV)Fission Cross-Section (barns)
0.0253 (Thermal)0.081
0.10.065
0.51.35
1.01.50
2.01.65
5.01.80
10.02.10
14.02.50
20.02.60

Data extracted from the ENDF/B-VIII.0 library.

Table 2: Cumulative Fission Product Yields for Thermal Neutron-Induced Fission of this compound
Fission ProductCumulative Yield (%)
⁸⁵Kr0.35
⁹⁰Sr2.10
⁹⁹Tc5.80
¹⁰⁶Ru4.50
¹²⁹I1.20
¹³³Cs6.90
¹³⁷Cs6.50
¹⁴⁷Pm2.25
¹⁵⁴Eu0.05

Data extracted from the JENDL-5 library.[1]

Experimental Protocols

The following protocols outline the key experimental procedures for studying the neutron-induced fission of this compound.

Protocol 1: this compound Target Preparation by Electrodeposition

This protocol describes the preparation of a thin, uniform Am-243 target on a suitable backing, a critical step for accurate fission studies.

Materials:

  • This compound oxide (Am₂O₃) or other suitable americium salt

  • Nitric acid (HNO₃)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Isopropanol (B130326)

  • Backing material (e.g., titanium, aluminum, or stainless steel foil)

  • Electrodeposition cell

  • Platinum anode

  • Power supply

  • Heating plate

  • Fume hood and appropriate radiation shielding

Procedure:

  • Dissolution: Dissolve a known quantity of Am-243 oxide in a minimal amount of nitric acid to form americium nitrate (B79036) (Am(NO₃)₃).

  • pH Adjustment: Adjust the pH of the solution to the optimal range for electrodeposition (typically pH 2-3) using ammonium hydroxide.

  • Electrolyte Preparation: Prepare the electrolyte solution, which typically consists of isopropanol or a buffered aqueous solution.

  • Cell Assembly: Assemble the electrodeposition cell with the backing material as the cathode and a platinum wire or foil as the anode.

  • Electrodeposition:

    • Transfer the Am-243 solution to the electrodeposition cell.

    • Apply a constant voltage or current (e.g., several hundred milliamps per square centimeter) to initiate the deposition process.

    • Maintain the temperature of the electrolyte as required (e.g., room temperature or slightly elevated).

    • Continue the electrodeposition for a sufficient time to achieve the desired target thickness.

  • Target Finishing:

    • Once the deposition is complete, carefully remove the backing with the deposited Am-243.

    • Rinse the target with deionized water and isopropanol.

    • Heat the target under an infrared lamp or in a furnace to convert the deposited material to a stable oxide form (AmO₂).

  • Characterization: Characterize the target for thickness, uniformity, and purity using techniques such as alpha spectroscopy and scanning electron microscopy.

Protocol 2: Neutron-Induced Fission Measurement using the Time-of-Flight (TOF) Technique

This protocol outlines the measurement of the neutron-induced fission cross-section of Am-243 as a function of neutron energy using the time-of-flight method at a facility like CERN's n_TOF.

Apparatus:

  • Pulsed neutron source (e.g., spallation source)

  • Neutron beamline with collimators

  • Vacuum chamber

  • Am-243 target and a reference target (e.g., ²³⁵U) mounted back-to-back in a fission chamber

  • Fission fragment detectors (e.g., parallel plate avalanche counters, silicon detectors, or ionization chambers)

  • Fast electronics for signal processing and data acquisition

  • Data acquisition system synchronized with the neutron pulse

Procedure:

  • Setup:

    • Place the fission chamber containing the Am-243 and reference targets in the neutron beam at a known distance from the neutron source.

    • Evacuate the beamline and the fission chamber to minimize neutron scattering.

    • Connect the detectors to the data acquisition system.

  • Irradiation:

    • Irradiate the targets with the pulsed neutron beam. The neutrons will have a range of energies, and their time of arrival at the target will be dependent on their energy.

  • Data Acquisition:

    • Record the time difference between the neutron pulse generation (start signal) and the detection of a fission fragment (stop signal). This time difference is the neutron's time-of-flight.

    • Simultaneously record the pulse height from the fission fragment detectors to distinguish fission events from alpha particles emitted by the radioactive target.

  • Data Analysis:

    • Convert the time-of-flight spectrum to a neutron energy spectrum using the known flight path distance.

    • Determine the number of fission events in the Am-243 target and the reference target for each neutron energy bin.

    • Calculate the fission cross-section of Am-243 relative to the known cross-section of the reference target (e.g., ²³⁵U).

    • Apply corrections for detector efficiency, target thickness, dead time, and background events.

Protocol 3: Fission Product Yield Measurement by Gamma-Ray Spectroscopy

This protocol describes the determination of the cumulative yields of various fission products from the neutron-induced fission of Am-243.

Apparatus:

  • Neutron source (e.g., nuclear reactor or accelerator-based source)

  • Irradiation facility with a well-characterized neutron spectrum

  • Am-243 target

  • High-purity germanium (HPGe) detector

  • Gamma-ray spectroscopy system (multichannel analyzer, amplifier, etc.)

  • Lead shielding for the detector

Procedure:

  • Irradiation:

    • Irradiate the Am-243 target in a known neutron flux for a predetermined time.

  • Cooling:

    • After irradiation, allow the target to cool for a specific period to let short-lived isotopes decay.

  • Gamma-Ray Counting:

    • Place the irradiated target at a calibrated distance from the HPGe detector.

    • Acquire a gamma-ray spectrum for a sufficient duration to obtain good statistics for the photopeaks of interest.

  • Data Analysis:

    • Identify the gamma-ray peaks in the spectrum corresponding to the decay of specific fission products.

    • Determine the net peak area for each identified gamma-ray.

    • Calculate the activity of each fission product using the detector efficiency, gamma-ray intensity, and decay data.

    • Correct for decay during irradiation, cooling, and counting.

    • Calculate the cumulative fission yield for each product based on the measured activity, the total number of fissions in the target (determined from the neutron flux and fission cross-section), and the branching ratios.

Mandatory Visualization

Experimental Workflow for Neutron-Induced Fission Studies

The following diagram illustrates the overall workflow for studying the neutron-induced fission of this compound.

Experimental_Workflow cluster_preparation Target Preparation cluster_irradiation Neutron Irradiation cluster_analysis Fission Product & Cross-Section Analysis cluster_results Results Am243_source Am-243 Source Material Purification Chemical Purification Am243_source->Purification Electrodeposition Electrodeposition Purification->Electrodeposition Target Am-243 Target Electrodeposition->Target Irradiation Target Irradiation Target->Irradiation Neutron_Source Neutron Source (e.g., Reactor, Accelerator) Neutron_Source->Irradiation TOF_Measurement Time-of-Flight Measurement (for Cross-Section) Irradiation->TOF_Measurement Gamma_Spectroscopy Gamma-Ray Spectroscopy (for Fission Yields) Irradiation->Gamma_Spectroscopy Data_Acquisition Data Acquisition TOF_Measurement->Data_Acquisition Gamma_Spectroscopy->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Cross_Section_Data Fission Cross-Section Data Data_Analysis->Cross_Section_Data Fission_Yield_Data Fission Product Yield Data Data_Analysis->Fission_Yield_Data

Caption: Experimental workflow for Am-243 fission studies.

Logical Relationship for Cross-Section Determination

The following diagram illustrates the logical relationship of the components involved in determining the fission cross-section using a reference target.

Cross_Section_Logic cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_output Output Am243_Fission_Events Measured Am-243 Fission Events (N_Am) Ratio_Calculation Calculate Ratio (N_Am / N_Ref) Am243_Fission_Events->Ratio_Calculation Ref_Fission_Events Measured Reference Fission Events (N_Ref) Ref_Fission_Events->Ratio_Calculation Ref_Cross_Section Known Reference Cross-Section (σ_Ref) Cross_Section_Calc Calculate Am-243 Cross-Section σ_Am = (N_Am / N_Ref) * σ_Ref Ref_Cross_Section->Cross_Section_Calc Ratio_Calculation->Cross_Section_Calc Am243_Cross_Section Am-243 Fission Cross-Section (σ_Am) Cross_Section_Calc->Am243_Cross_Section

Caption: Logic for fission cross-section determination.

References

Application Notes and Protocols: Preparation of Americium-243 Targets for Accelerator Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Americium-243 (²⁴³Am) is a synthetic actinide of significant interest in nuclear science, particularly for experiments aimed at synthesizing superheavy elements and for nuclear data measurements.[1][2] The quality of the experimental target is paramount to the success of these endeavors. An ideal target must be thin, uniform in thickness, chemically pure, and mechanically stable enough to withstand high-intensity ion beams.[3] This document provides detailed protocols for the preparation of ²⁴³Am targets, focusing on the widely used molecular plating technique and the vacuum evaporation method. It is intended for researchers and scientists involved in nuclear physics and radiochemistry.

Critical Safety Precautions

This compound is a radioactive material that presents a significant radiological hazard, primarily through the emission of alpha particles.[4][5] Its decay product, Neptunium-239, decays via beta emission and also emits gamma rays.[4][6]

  • Hazard: The primary hazard is internal exposure through inhalation or ingestion, which can lead to deposition in bones and the liver, posing long-term health risks.[6][7] The gamma radiation from decay products constitutes an external exposure risk.[5][6]

  • Handling: All work with ²⁴³Am must be conducted by qualified personnel in designated radiological facilities, such as shielded gloveboxes or open-front hoods, depending on the quantity and process.[4][8][9]

  • Personal Protective Equipment (PPE): At a minimum, disposable gloves, a lab coat, and safety glasses are required.[4][10] For handling powders or solutions that could become airborne, respiratory protection may be necessary.[4]

  • Contamination Control: Work areas should be covered with absorbent, plastic-backed paper.[10] Frequent monitoring of the work area and personnel with appropriate radiation detectors (e.g., a Geiger-Muller pancake probe) is essential.[10]

  • Waste: All contaminated materials must be disposed of as radioactive waste according to institutional and regulatory guidelines.[4]

Overall Target Preparation Workflow

The fabrication of a high-quality ²⁴³Am target is a multi-step process that begins with purifying the source material and concludes with characterizing the final target.

start ²⁴³Am Source Material (e.g., AmO₂) purification Chemical Purification (e.g., Ion Exchange) start->purification conversion Conversion to Plating/Evaporation Form (e.g., Am(NO₃)₃ solution) purification->conversion fabrication Target Fabrication conversion->fabrication substrate Substrate Preparation (Cleaning, Masking) substrate->fabrication mol_plate Molecular Plating fabrication->mol_plate Method A vac_evap Vacuum Evaporation fabrication->vac_evap Method B characterization Target Characterization (Alpha/Gamma Counting, etc.) mol_plate->characterization vac_evap->characterization finish Final Target Assembly characterization->finish

Caption: General workflow for ²⁴³Am target preparation.

Method 1: Molecular Plating

Molecular plating is an electrodeposition technique from an organic solvent, valued for its high deposition yields (up to 95%) and the ability to create uniform, adherent layers.[11] It is one of the most common methods for preparing actinide targets.[12]

Quantitative Data

ParameterValueSubstrate/BackingTarget ThicknessDeposition YieldReference
Voltage 300 - 600 V4H-SiC DiodeN/A50 - 65%[13]
~500 VAluminum0.7 - 1.0 mg/cm²~95%[14]
~1000 VTitanium193 µg/cm²33%[8]
Current/Density ~5 mAN/AN/AN/A[15]
5 mA/cm²Aluminum0.7 - 1.0 mg/cm²~95%[14]
0.2 - 0.8 mATitanium-coated polypropylene135 µg/cm²1.6 - 3.1%[8]
Solvent Isopropyl AlcoholVariousVariousVarious[8][11][13][16]
Electrolyte Dilute Nitric AcidVariousVariousVarious[13][16]
Deposition Time 60 - 70 minutesVariousVariousQuantitative[15]
60 minutesAluminum0.7 - 1.0 mg/cm²~95%[14]

Experimental Protocol: Molecular Plating

This protocol is a synthesis of methodologies described in the literature.[8][13][14][16]

  • Source Material Purification:

    • If the ²⁴³Am stock contains significant impurities (e.g., ²³⁹Pu), purification is necessary.[2]

    • An effective method is anion exchange chromatography.[2][8] For instance, using a resin like DOWEX-1 in a nitric acid medium can separate americium from plutonium and other contaminants.[2]

  • Plating Solution Preparation:

    • Dissolve the purified ²⁴³Am material (often an oxide, AmO₂) in a minimal amount of concentrated nitric acid.

    • Evaporate the solution to near dryness and reconstitute in dilute nitric acid to create a stock solution of known concentration (e.g., in 2 M HNO₃).[8]

    • The final plating solution is prepared by adding a small aliquot (e.g., 300-500 µL) of the aqueous ²⁴³Am stock solution to the organic solvent (typically 15-25 mL of isopropyl alcohol) directly in the electrodeposition cell.[8][14]

  • Electrodeposition Cell Setup:

    • The cell typically consists of a Teflon body, a cooled base that holds the substrate (cathode), and a platinum anode.

    • The substrate is a thin metal foil (e.g., 7 µm aluminum, or titanium) which acts as the cathode.[8][16] It should be cleaned and masked to define the deposition area.

    • The anode, often a platinum wire or mesh, is positioned parallel to the cathode at a fixed distance (e.g., 3 cm).[14]

  • Electrodeposition Process:

    • Fill the cell with the plating solution (²⁴³Am in isopropyl alcohol/dilute HNO₃).

    • Apply a high DC voltage (e.g., 500-1000 V) to establish a low current density (typically < 1 to 5 mA/cm²).[8][14]

    • Continue the deposition for a set duration, typically 60-120 minutes. The solution can be gently stirred to improve deposition.[14] A significant portion of the material (ca. 85%) may deposit within the first few minutes.[14]

  • Target Finalization:

    • After deposition, carefully decant the remaining plating solution.

    • Rinse the target with pure isopropyl alcohol and allow it to air dry.

    • The deposited film is believed to be a hydrated oxide or hydroxide.[12] The target may be gently heated or "baked" to convert the deposit to a more stable oxide form.

    • The target is then mounted on a frame for use in the accelerator.[8]

prep_sol Prepare Plating Solution (²⁴³Am in Isopropanol/HNO₃) setup_cell Assemble Deposition Cell (Substrate as Cathode) prep_sol->setup_cell apply_hv Apply High Voltage (500-1000V) Low Current (<5 mA/cm²) setup_cell->apply_hv deposit Electrodeposit for 60-120 min apply_hv->deposit decant Decant Plating Solution deposit->decant rinse Rinse Target with Isopropanol decant->rinse dry Air Dry and Bake Target rinse->dry mount Mount Target on Frame dry->mount

Caption: Workflow for the Molecular Plating protocol.

Method 2: Vacuum Evaporation

Vacuum evaporation, a physical vapor deposition (PVD) technique, involves heating the source material in a high vacuum environment until it vaporizes and then condenses onto a cooler substrate. This method is suitable for producing oxide targets.[3][17]

Quantitative Data

Data for ²⁴³Am specifically is sparse in the provided context, so this table is based on general actinide target preparation procedures.[17]

ParameterValue/MaterialNotes
Source Material Americium Oxide (AmO₂)Starting material is typically the oxide form.
Preparation Reduction-DistillationAn optional step to produce metallic americium for evaporation.[17]
Heating Method Electron BombardmentA common method for achieving high temperatures needed for refractory oxides.[17]
Substrate (Backing) Aluminum, Titanium, Nickel, Platinum, CarbonChoice depends on experimental requirements.[17]
Vacuum Level High Vacuum (e.g., 10⁻⁶ torr)Necessary to ensure a long mean free path for evaporated atoms.[3]

Experimental Protocol: Vacuum Evaporation

This protocol is based on general methodologies for actinide target fabrication.[3][17]

  • Source Material Preparation:

    • The starting material is typically ²⁴³AmO₂ powder.

    • For metallic targets, the oxide can be reduced with a reductant like thorium or lanthanum metal at high temperature in a vacuum (reduction-distillation).[17] For oxide targets, this step is skipped.

  • System Setup:

    • Place the ²⁴³AmO₂ source material into a suitable crucible (e.g., tungsten or tantalum) within a vacuum evaporation chamber.

    • Position the clean substrate on a holder directly above the source at a specified distance. A shutter should be placed between the source and substrate.

    • All setup manipulations must be performed within a glovebox enclosure.[17]

  • Deposition Process:

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁵ torr).

    • Pre-heat the source material to a temperature below its evaporation point to outgas any volatile impurities. Keep the shutter closed during this step.

    • Heat the source to the required evaporation temperature using, for example, an electron beam.

    • Once a stable evaporation rate is achieved, open the shutter to begin deposition onto the substrate.

    • A thickness monitor (e.g., a quartz crystal microbalance) can be used to control the deposition rate and final thickness.

  • Target Finalization:

    • Close the shutter to end the deposition.

    • Allow the system and substrate to cool down completely before venting the chamber.

    • Carefully remove the coated substrate within the glovebox.

    • Mount the target onto a frame for experimental use.

load_source Load ²⁴³AmO₂ into Crucible and Mount Substrate evacuate Evacuate Chamber (High Vacuum < 10⁻⁵ torr) load_source->evacuate preheat Pre-heat Source (Shutter Closed) evacuate->preheat evaporate Heat Source to Evaporation Temp (e.g., with E-beam) preheat->evaporate deposit Open Shutter and Deposit (Monitor Thickness) evaporate->deposit cool Cool System Under Vacuum deposit->cool vent Vent Chamber and Remove Target cool->vent mount Mount Target on Frame vent->mount

Caption: Workflow for the Vacuum Evaporation protocol.

References

Application Note: Protocols for the Separation and Purification of Americium-243 from Irradiated Plutonium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Americium-243 (Am-243), an isotope with a long half-life of 7,364 years, is produced in nuclear reactors through successive neutron capture by plutonium isotopes.[1][2] Specifically, it is a decay product of plutonium-243 (Pu-243), which is formed from the irradiation of plutonium targets.[1] The separation and purification of Am-243 from the bulk of irradiated plutonium and other fission products are critical for various applications, including its use as a target material for producing other transcurium isotopes and for fundamental research. The process is challenging due to the similar chemical behavior of actinides and lanthanides, which are common fission products.

This document provides detailed protocols for established methods used to separate and purify this compound from an irradiated plutonium matrix. The primary techniques covered include anion exchange chromatography, extraction chromatography, and solvent extraction. These methods leverage differences in the oxidation states and complex-forming abilities of plutonium and americium.

Protocol 1: Anion Exchange Chromatography for Pu(IV)-Am(III) Separation

This protocol describes a classic method for separating plutonium from americium using anion exchange resin. The principle relies on the strong retention of Plutonium(IV) as a nitrate (B79036) complex ([Pu(NO₃)₆]²⁻) by the resin from a concentrated nitric acid medium, while Americium(III) is not retained and passes through the column.[3]

Experimental Protocol

  • Sample Preparation and Oxidation State Adjustment:

    • Dissolve the irradiated plutonium target in concentrated nitric acid.

    • Adjust the oxidation state of plutonium to Pu(IV). This is a critical step and can be achieved by adding a reductant like hydrazine (B178648) sulfate (B86663) to reduce all plutonium to Pu(III) and neptunium (B1219326) to Np(IV), followed by the addition of sodium nitrite (B80452) (NaNO₂) to oxidize Pu(III) to Pu(IV).[4] Americium remains stable as Am(III).[4]

    • Adjust the final solution to be in 6-8 M nitric acid.[3]

  • Column Preparation:

    • Prepare a column packed with a strongly basic anion exchange resin (e.g., Dowex 1x8 or Bio-Rad AGMP-1).[3][4]

    • Pre-condition the column by passing several column volumes of 8 M nitric acid through it.

  • Loading and Separation:

    • Load the prepared sample solution onto the column. The Pu(IV)-nitrate complex will be absorbed by the resin.

    • Americium(III), curium, and most fission products will not be retained and will pass through in the effluent.[4]

    • Collect the effluent containing the americium fraction.

  • Column Wash:

    • Wash the column with several volumes of 8 M nitric acid to elute any remaining traces of americium and other non-retained ions. Combine this wash with the initial effluent.

  • Plutonium Elution:

    • Elute the purified plutonium from the column using a dilute acid solution, such as 0.1 M HCl, which breaks down the Pu(IV)-nitrate complex.[5]

  • Americium Purification (Further Steps):

    • The collected americium fraction may require further purification to remove lanthanide fission products, often accomplished through cation exchange or extraction chromatography as described in subsequent protocols.

Quantitative Data

ParameterValue / ConditionReference
Resin TypeStrongly basic anion exchange (e.g., Dowex 1x8, Bio-Rad AGMP-1)[3][4][5]
Feed Acidity6 - 8 M HNO₃[3]
Plutonium StatePu(IV) (nitrate complex)[3][4]
Americium StateAm(III) (not retained)[4]
Radiochemical Yields> 65%[4]

Workflow Diagram

Anion_Exchange_Workflow cluster_prep 1. Sample Preparation cluster_column 2. Anion Exchange Column cluster_products 3. Product Collection prep1 Dissolve Irradiated Pu Target in conc. HNO₃ prep2 Adjust Pu to Pu(IV) (e.g., with NaNO₂) prep1->prep2 prep3 Adjust solution to 8M HNO₃ prep2->prep3 load Load Sample onto Anion Exchange Column prep3->load Feed Solution wash Wash with 8M HNO₃ load->wash am_product Am(III) Fraction (in Load Effluent + Wash) load->am_product Effluent elute_pu Elute Pu with dilute HCl wash->elute_pu wash->am_product Wash pu_product Purified Pu Fraction elute_pu->pu_product Eluate

Anion exchange workflow for Pu/Am separation.

Protocol 2: Extraction Chromatography with TRU Resin

Extraction chromatography combines the selectivity of solvent extraction with the ease of column chromatography. This protocol uses Eichrom's TRU™ Resin, which contains an extractant (octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide, CMPO) dissolved in tributyl phosphate (B84403) (TBP). This resin effectively retains Am(III), Pu(IV), and U(VI) from nitric acid.

Experimental Protocol

  • Sample Preparation:

    • Start with the effluent from an initial plutonium separation (like anion exchange) or a fully dissolved sample.

    • Evaporate the solution containing americium and residual plutonium.

    • Redissolve the residue in 3 M HNO₃ - 1 M Al(NO₃)₃.[6][7] Aluminum nitrate is used as a salting-out agent to improve actinide retention.

  • Oxidation State Adjustment:

    • Add ascorbic acid and sulfamic acid to reduce any Pu(IV) to Pu(III).[8]

    • Wait approximately 3 minutes, then add freshly prepared 3.5 M sodium nitrite (NaNO₂) to selectively oxidize Pu(III) back to Pu(IV).[7][8] This ensures both Am(III) and Pu(IV) will be retained by the TRU resin.

  • Column Operation:

    • Pre-condition a TRU Resin column with 3 M HNO₃.

    • Load the sample solution onto the TRU column. Both Am(III) and Pu(IV) will be retained.

    • Rinse the column with 2 M HNO₃ containing NaNO₂ to remove non-retained ions and ensure plutonium remains in the Pu(IV) state.[6]

  • Selective Elution:

    • Americium Elution: Elute the americium fraction with 4 M HCl.[6] The chloride complexes of Am(III) are weaker and do not retain on the resin, while Pu(IV) remains strongly sorbed.

    • Thorium Removal (Optional): If thorium is present, rinse the column with 4 M HCl - 0.1 M HF.[6]

    • Plutonium Elution: Elute the purified plutonium fraction with 0.1 M ammonium (B1175870) bioxalate.[6]

Quantitative Data

ParameterValue / ConditionReference
Resin TypeEichrom TRU™ Resin[6][7][9]
Load Solution3 M HNO₃ - 1 M Al(NO₃)₃[6][7]
Am Eluent4 M HCl[6]
Pu Eluent0.1 M Ammonium Bioxalate[6]
Tracer Recovery (Am-243)80.9% (in soil matrix)[8]
Tracer Recovery (Pu-242)80.1% (in soil matrix)[8]

Workflow Diagram

TRU_Resin_Workflow cluster_prep 1. Sample Preparation cluster_column 2. TRU Resin Column cluster_products 3. Product Collection prep1 Dissolve sample in 3M HNO₃ - 1M Al(NO₃)₃ prep2 Valence Adjustment: Reduce all Pu to Pu(III), then oxidize to Pu(IV) prep1->prep2 load Load Sample onto TRU Resin (Am(III) & Pu(IV) retained) prep2->load wash Rinse with 2M HNO₃-NaNO₂ load->wash waste Waste/Other Ions load->waste Effluent elute_am Elute Am(III) with 4M HCl wash->elute_am wash->waste Rinse elute_pu Elute Pu(IV) with 0.1M Ammonium Bioxalate elute_am->elute_pu am_product Purified Am Fraction elute_am->am_product Eluate 1 pu_product Purified Pu Fraction elute_pu->pu_product Eluate 2

Extraction chromatography workflow using TRU Resin.

Protocol 3: TRUEX Solvent Extraction Process

The TRUEX (TRansUranic EXtraction) process is a liquid-liquid extraction method developed to separate transuranic elements from acidic nuclear waste solutions. It uses a solvent containing CMPO and TBP, typically in a hydrocarbon diluent like n-dodecane.

Experimental Protocol

  • Solvent Preparation:

    • Prepare the TRUEX process solvent, for example, 0.2 M CMPO - 1.4 M TBP in a suitable diluent.[10]

  • Aqueous Feed Preparation:

    • Adjust the nitric acid waste solution containing plutonium and americium to approximately 1-2 M HNO₃.

    • Perform valence adjustment as needed to ensure plutonium is in the Pu(IV) state.

  • Extraction:

    • Contact the aqueous feed with the TRUEX solvent in a multi-stage counter-current process (e.g., using centrifugal contactors).[10]

    • Americium(III), Plutonium(IV), and Uranium(VI) are extracted into the organic phase.

    • The aqueous raffinate is depleted of transuranics (<10 nCi/g).[10]

  • Scrubbing:

    • Scrub the loaded organic phase with a dilute nitric acid solution (e.g., 0.5 M HNO₃) to remove any co-extracted fission products.

  • Stripping (Separation):

    • Americium Stripping: Selectively strip americium from the organic phase using a dilute acid and complexant solution, such as 0.04 M HNO₃. Plutonium and uranium remain in the organic phase.

    • Plutonium Stripping: Strip plutonium using a reductant that converts Pu(IV) to the less extractable Pu(III). A solution of 0.02 M hydroxylamine (B1172632) nitrate in dilute HNO₃ can be used.

    • Uranium Stripping: Finally, strip uranium with a dilute acid solution like 0.01 M HNO₃.

Quantitative Data

ParameterValue / ConditionReference
Solvent0.2 M CMPO - 1.4 M TBP in diluent[10]
Feed Acidity~1 M HNO₃[4]
Am Stripping AgentDilute HNO₃ (e.g., 0.04 M)[10]
Pu Stripping AgentReductant (e.g., Hydroxylamine nitrate)[10]
TRU in Raffinate≤ 10 nCi/g[10]
Purity of AmO₂ Product> 98.5% (after final purification)[11]

Workflow Diagram

TRUEX_Workflow cluster_process TRUEX Process Stages extraction Extraction Stage scrub Scrub Stage extraction->scrub extraction:e->scrub:w Loaded Organic raffinate Raffinate (TRU-depleted) extraction->raffinate Aqueous Out strip_am Am Strip Stage scrub->strip_am scrub:e->strip_am:w Scrubbed Organic strip_pu Pu Strip Stage strip_am->strip_pu strip_am:e->strip_pu:w Am-stripped Organic feed Aqueous Feed (Am, Pu in HNO₃) feed->extraction solvent TRUEX Solvent solvent->extraction am_product Am Product pu_product Pu Product

Conceptual workflow for the TRUEX solvent extraction process.

Safety Considerations

Working with irradiated plutonium and separated americium presents significant radiological hazards, primarily from alpha, gamma, and neutron radiation. All operations must be conducted in appropriately shielded facilities, such as hot cells or glove boxes, by trained personnel.[3][11] Adherence to ALARA (As Low As Reasonably Achievable) principles is mandatory. Waste solutions generated during these processes are radioactive and must be managed and disposed of according to institutional and regulatory protocols.

References

Application Notes and Protocols for Gamma-Ray Spectroscopy of Americium-243 and its Decay Progeny

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Americium-243 (²⁴³Am) is a synthetic radionuclide of significant interest in various fields, including nuclear research, material science, and as a target material for the production of heavier elements. It is a long-lived alpha emitter with a half-life of 7370 years.[1][2] The analysis of its gamma-ray spectrum, along with that of its decay progeny, is crucial for its quantification, isotopic purity assessment, and for understanding the radiological characteristics of materials containing it. This document provides a detailed guide to the gamma-ray spectroscopy of ²⁴³Am and its primary decay product, Neptunium-239 (²³⁹Np).

²⁴³Am decays via alpha emission to ²³⁹Np.[1][3] Due to its relatively short half-life of 2.3565 days, ²³⁹Np is typically in secular equilibrium with its parent ²⁴³Am in aged samples.[1][4] This means that the activity of ²³⁹Np is equal to the activity of ²⁴³Am, and the gamma-ray spectrum of an ²⁴³Am source will prominently feature emissions from both radionuclides.

Decay Chain and Radiations

The decay of ²⁴³Am initiates a chain of radioactive decays. The primary decay and the subsequent decay of its progeny are as follows:

  • This compound (²⁴³Am): Decays via alpha (α) emission to Neptunium-239 (²³⁹Np).

  • Neptunium-239 (²³⁹Np): Decays via beta (β⁻) emission to Plutonium-239 (²³⁹Pu).

  • Plutonium-239 (²³⁹Pu): Is a long-lived alpha emitter.

This application note focuses on the gamma-ray signatures of ²⁴³Am and its immediate, short-lived daughter, ²³⁹Np, which are the most relevant for gamma-ray spectroscopy.

DecayChain Am243 This compound (²⁴³Am) t½ = 7370 years Np239 Neptunium-239 (²³⁹Np) t½ = 2.3565 days Am243->Np239 α decay Pu239 Plutonium-239 (²³⁹Pu) t½ = 24110 years Np239->Pu239 β⁻ decay

Caption: Decay chain of this compound.

Quantitative Data

The following tables summarize the key gamma-ray emissions for ²⁴³Am and its decay product ²³⁹Np. These energies are crucial for the identification and quantification of these isotopes.

Table 1: Principal Gamma-Ray Emissions from the Decay of this compound (²⁴³Am)

Energy (keV)Emission Probability (%)
43.535.9
74.6668.2
13.921.4

Data sourced from multiple references, with representative values presented.[1][4]

Table 2: Principal Gamma-Ray Emissions from the Decay of Neptunium-239 (²³⁹Np)

Energy (keV)Emission Probability (%)
106.127.2
228.211.5
277.614.3
209.84.4
315.91.6
334.31.0

Data sourced from multiple references, with representative values presented.[1][4] Note that some literature may report slightly different emission probabilities. For instance, one study reported the emission probability of the 277.60 keV gamma-ray from ²³⁹Np as 14.34 ± 0.16%.[1]

Experimental Protocol: High-Resolution Gamma-Ray Spectroscopy

The following protocol outlines the steps for acquiring and analyzing the gamma-ray spectrum of an ²⁴³Am sample using a High-Purity Germanium (HPGe) detector. HPGe detectors are preferred for their excellent energy resolution, which is necessary to distinguish the various gamma-ray peaks in the spectrum.[5][6]

4.1. Equipment

  • High-Purity Germanium (HPGe) detector with appropriate shielding (e.g., lead cave) to reduce background radiation.

  • Preamplifier, amplifier, and Multi-Channel Analyzer (MCA).[7]

  • Data acquisition and analysis software.

  • Calibrated gamma-ray reference sources for energy and efficiency calibration (e.g., ¹³³Ba, ⁶⁰Co, ¹⁵²Eu).[5][6]

  • ²⁴³Am sample of known or unknown activity.

4.2. Detector Calibration

Accurate identification and quantification of radionuclides require proper energy and efficiency calibration of the detector system.

4.2.1. Energy Calibration

  • Source Placement: Position a set of calibrated radioactive sources with well-known gamma-ray energies (e.g., ⁶⁰Co and ¹³³Ba) at a reproducible distance from the HPGe detector.[6]

  • Data Acquisition: Acquire a gamma-ray spectrum for a sufficient duration to obtain well-defined photopeaks with low statistical uncertainty (typically >10,000 counts in the peaks of interest).[5]

  • Peak Identification: Identify the centroids of the known gamma-ray peaks in the acquired spectrum.

  • Calibration Curve: Generate a calibration curve by plotting the channel number of the peak centroids against their corresponding known gamma-ray energies. A linear or low-order polynomial fit is typically used.[6][8]

4.2.2. Efficiency Calibration

  • Source Measurement: Use a calibrated multi-gamma source or a set of calibrated single-gamma sources with known activities and emission probabilities, covering a wide energy range (e.g., 50 keV to 2000 keV).[8]

  • Spectrum Acquisition: Acquire a spectrum for each calibration source in the same geometry (source-to-detector distance) that will be used for the ²⁴³Am sample measurement.

  • Net Peak Area Calculation: For each prominent gamma-ray peak, determine the net peak area (total counts minus background).

  • Efficiency Calculation: Calculate the absolute full-energy peak efficiency (ε) for each gamma-ray energy using the following equation: ε = N / (A * Pγ * t) where:

    • N is the net peak area (counts)

    • A is the activity of the calibration source (Bq)

    • Pγ is the emission probability of the gamma-ray

    • t is the live time of the acquisition (seconds)

  • Efficiency Curve: Plot the calculated efficiencies as a function of gamma-ray energy to generate an efficiency calibration curve.[6] This curve is essential for determining the activity of the ²⁴³Am sample.

4.3. Sample Preparation and Measurement

  • Sample Placement: Place the ²⁴³Am sample at the same calibrated distance from the detector used for the efficiency calibration to ensure the validity of the calibration.

  • Data Acquisition: Acquire the gamma-ray spectrum of the ²⁴³Am sample. The acquisition time will depend on the sample's activity; longer counting times are required for low-activity samples to achieve good statistics. For some studies, this can be as long as 17 days.[1]

  • Background Measurement: After the sample measurement, remove the sample and acquire a background spectrum for the same duration to identify and subtract environmental background radiation.

4.4. Data Analysis

  • Peak Identification: Using the energy calibration, identify the gamma-ray peaks corresponding to ²⁴³Am and its progeny, ²³⁹Np, in the sample spectrum.

  • Net Peak Area Determination: For each identified peak, calculate the net peak area.

  • Activity Calculation: The activity (A) of ²⁴³Am and ²³⁹Np can be determined from the prominent, well-resolved gamma-ray peaks using the following formula: A = N / (ε * Pγ * t) where:

    • N is the net peak area of a specific gamma-ray peak

    • ε is the detector efficiency at that gamma-ray energy (obtained from the efficiency curve)

    • Pγ is the emission probability of that gamma-ray

    • t is the live time of the acquisition

Due to the secular equilibrium between ²⁴³Am and ²³⁹Np in aged samples, the activity calculated from the ²³⁹Np gamma lines should be consistent with the activity determined from the ²⁴³Am gamma lines.

ExperimentalWorkflow cluster_calibration Detector Calibration cluster_measurement Sample Measurement cluster_analysis Data Analysis EnergyCal Energy Calibration (e.g., ⁶⁰Co, ¹³³Ba) EfficiencyCal Efficiency Calibration (Multi-gamma source) SamplePrep Sample Preparation & Placement EfficiencyCal->SamplePrep DataAcquisition Data Acquisition (HPGe) SamplePrep->DataAcquisition Background Background Measurement DataAcquisition->Background PeakID Peak Identification Background->PeakID NetArea Net Peak Area Calculation PeakID->NetArea ActivityCalc Activity Calculation NetArea->ActivityCalc

Caption: Experimental workflow for gamma-ray spectroscopy.

Considerations and Best Practices

  • Interferences: Be aware of potential spectral interferences from other radionuclides that may be present in the sample. The high resolution of HPGe detectors helps to minimize these interferences.

  • Coincidence Summing: For sources with complex decay schemes measured close to the detector, true coincidence summing can affect the accuracy of the efficiency calibration and activity measurements. This effect should be corrected for in high-accuracy measurements.[9]

  • Self-Attenuation: For dense or large volume samples, the attenuation of gamma rays within the sample itself (self-attenuation) can be significant and should be corrected for.[9]

  • Equilibrium: Ensure that the ²⁴³Am and ²³⁹Np are in secular equilibrium if using the ²³⁹Np gamma lines for quantification of ²⁴³Am. This is generally the case for samples older than a few weeks.

By following these protocols and considering these factors, researchers can obtain accurate and reliable data on the gamma-ray emissions of this compound and its decay progeny.

References

Application Notes and Protocols for Americ-ium-243 Analysis using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the accurate and precise quantification of elemental concentrations. This application note provides a detailed protocol for the analysis of Americium-243 (²⁴³Am) in various samples, particularly environmental matrices. The method is based on the addition of a known amount of an enriched isotopic spike (in this case, ²⁴¹Am can be used to quantify ²⁴³Am, or more commonly, a certified ²⁴³Am spike is used to quantify ²⁴¹Am; this protocol will focus on the latter as it is more common in environmental analysis, but the principles are the same). Following equilibration of the spike with the sample, americium is chemically separated and purified, and the altered isotopic ratio is measured by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This approach allows for the correction of analyte losses during sample preparation and analysis, leading to highly accurate and reliable results.

Principle of the Method

The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing an unknown amount of the analyte. After thorough mixing and isotopic equilibration, the altered isotopic ratio of the element in the mixture is measured using a mass spectrometer. By knowing the amount of spike added and the isotopic compositions of the sample, the spike, and the mixture, the unknown concentration of the analyte in the original sample can be calculated with high precision. For the analysis of americium, a certified ²⁴³Am spike reference material is often used to determine the concentration of ²⁴¹Am.

Experimental Protocols

1. Spike Preparation and Calibration

A certified ²⁴³Am spike reference material, such as IRMM-0243, is recommended for this procedure.[1] This reference material is certified for the amount content of ²⁴³Am and the n(²⁴¹Am)/n(²⁴³Am) isotope amount ratio. The spike solution should be handled in a calibrated clean laboratory environment to avoid contamination. The certificate of analysis for the spike material provides the necessary information on its isotopic composition and concentration, along with the associated uncertainties, which must be propagated through the final calculations.

2. Sample Preparation (Soil/Sediment)

This protocol is adapted from established methods for the analysis of actinides in soil and environmental samples.[2][3][4][5]

  • 2.1. Sample Homogenization: Dry the soil or sediment sample at 105°C to a constant weight. Sieve the sample through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.

  • 2.2. Aliquoting and Spiking: Weigh a suitable amount of the homogenized sample (typically 1-10 g, depending on the expected americium concentration) into a beaker. A precise record of the sample mass is critical. Add a known mass of the certified ²⁴³Am spike solution to the sample. The amount of spike added should be optimized to yield a mixed ²⁴¹Am/²⁴³Am ratio close to unity for optimal analytical precision.

  • 2.3. Acid Leaching/Digestion: To the spiked sample, add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl). A common procedure involves adding ~100 mL of 8M HNO₃. Heat the sample on a hot plate at a sub-boiling temperature for several hours to leach americium from the sample matrix and ensure isotopic equilibration between the sample and the spike. Some methods may employ microwave digestion for more refractory matrices.[6]

  • 2.4. Pre-concentration (Co-precipitation): After leaching, the sample is often filtered or centrifuged to separate the leachate from the solid residue. Americium in the leachate can be pre-concentrated by co-precipitation. A common method is iron hydroxide (B78521) co-precipitation, where ferric chloride (FeCl₃) is added to the solution, and the pH is raised to >8 with ammonium (B1175870) hydroxide (NH₄OH) to precipitate Fe(OH)₃, which quantitatively scavenges americium. The precipitate is then collected by centrifugation and redissolved in concentrated HNO₃. This step also helps to remove some matrix components.

3. Chemical Separation of Americium

Chemical separation is crucial to remove matrix elements and, most importantly, isobaric interferences (e.g., ²⁴¹Pu) and polyatomic interferences that can affect the accuracy of the mass spectrometric measurement. A widely used and effective method involves extraction chromatography with N,N,N',N'-tetraoctyldiglycolamide (DGA) resin.[7][8][9]

  • 3.1. Column Preparation: Prepare a column with DGA resin (e.g., Eichrom DGA Resin). The resin bed volume will depend on the sample loading capacity required. Precondition the column by passing several column volumes of 3M HNO₃ through it.

  • 3.2. Sample Loading: The redissolved precipitate from the co-precipitation step should be in a nitric acid medium, typically 3M HNO₃. Load this solution onto the preconditioned DGA resin column. Americium, along with other actinides and lanthanides, will be retained on the resin.

  • 3.3. Matrix and Interference Elution:

    • Wash the column with several column volumes of 3M HNO₃ to remove any remaining matrix elements.

    • If plutonium is present, it can be eluted from the DGA resin with a reducing agent in a dilute acid matrix, or a preceding TEVA resin column can be used to separate plutonium before the DGA column.

  • 3.4. Americium Elution: Elute the purified americium fraction from the DGA resin using a dilute acid solution, typically 0.1M HCl.[8] Collect the eluate in a clean sample tube.

  • 3.5. Preparation for Mass Spectrometry: Evaporate the collected americium fraction to near dryness. Reconstitute the sample in a dilute HNO₃ solution (e.g., 2% HNO₃) to a final volume suitable for introduction into the MC-ICP-MS.

Mandatory Visualization

IDMS_Workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_analysis Analysis Sample 1. Sample Aliquoting (e.g., 1-10g soil) Spike 2. Addition of Certified 243Am Spike Sample->Spike Digest 3. Acid Leaching/ Digestion (HNO3/HCl) Spike->Digest Precip 4. Pre-concentration (Fe(OH)3 Co-precipitation) Digest->Precip Load 5. Load onto DGA Resin Column Precip->Load Wash 6. Wash Column (3M HNO3) Load->Wash Elute 7. Elute Americium (0.1M HCl) Wash->Elute MS_Prep 8. Prepare Sample for MC-ICP-MS (2% HNO3) Elute->MS_Prep MCICPMS 9. Isotope Ratio Measurement (241Am/243Am) MS_Prep->MCICPMS Calc 10. IDMS Calculation and Data Reporting MCICPMS->Calc

Caption: Experimental workflow for this compound analysis by IDMS.

Data Presentation

Table 1: Typical MC-ICP-MS Instrumental Parameters for Americium Analysis

ParameterTypical Setting
RF Power 1200 - 1600 W
Plasma Gas Flow Rate 15 - 18 L/min
Auxiliary Gas Flow Rate 0.8 - 1.2 L/min
Nebulizer Gas Flow Rate Optimized for maximum signal intensity and stability
Sample Uptake Rate 50 - 100 µL/min
Detector Type Faraday Cups with Ion Counters for low signals
Isotopes Monitored ²⁴¹Am, ²⁴³Am
Dwell Time per Isotope 100 - 500 ms
Number of Cycles 50 - 100
Data Acquisition Mode Static

Table 2: Summary of Method Performance Data

ParameterTypical Value/Range
Sample Size (Soil) 1 - 10 g
Chemical Recovery (Americium) 70 - 95%[6]
Method Detection Limit (MDL) - Soil 0.01 - 1 fg/g
Method Detection Limit (MDL) - Water 0.1 - 1 fg/L
Measurement Uncertainty (k=2) 2 - 10%

Note: Performance data can vary significantly depending on the sample matrix, instrumentation, and laboratory conditions.

Isotope Dilution Calculation and Uncertainty

The concentration of the analyte (²⁴¹Am) in the sample is calculated using the following general isotope dilution equation:

Csample = (Cspike * mspike / msample) * [(Rspike - Rblend) / (Rblend - Rsample)] * (Asample / Aspike)

Where:

  • Csample = Concentration of ²⁴¹Am in the sample

  • Cspike = Concentration of ²⁴¹Am in the spike solution

  • mspike = Mass of the spike solution added

  • msample = Mass of the sample

  • Rspike = Isotope ratio of ²⁴¹Am/²⁴³Am in the spike

  • Rblend = Measured isotope ratio of ²⁴¹Am/²⁴³Am in the sample-spike mixture

  • Rsample = Isotope ratio of ²⁴¹Am/²⁴³Am in the unspiked sample

  • Asample = Atomic weight of americium in the sample

  • Aspike = Atomic weight of americium in the spike

Uncertainty Propagation:

A full uncertainty budget should be calculated to determine the combined uncertainty of the final result. This involves propagating the uncertainties associated with each term in the IDMS equation. The main sources of uncertainty include:

  • The certified concentration of the spike and its isotopic composition.

  • The mass measurements of the sample and the spike solution.

  • The measurement of the isotope ratio in the sample-spike blend.

  • The measurement of the isotope ratio in the unspiked sample.

The propagation of uncertainty can be performed using software that employs the law of propagation of uncertainty as described in the Guide to the Expression of Uncertainty in Measurement (GUM).[4][10][11]

Isotope Dilution Mass Spectrometry provides a robust and highly accurate method for the determination of this compound. The detailed protocol provided in this application note, including sample preparation, chemical separation, and mass spectrometric analysis, offers a reliable framework for researchers in various fields. Careful attention to spike calibration, complete isotopic equilibration, and effective chemical separation are critical for achieving high-quality data. The use of certified reference materials and a thorough evaluation of measurement uncertainty are essential for ensuring the traceability and comparability of results.

References

Application Notes and Protocols: Americium-243 in Nuclear Transmutation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americium-243 (²⁴³Am) is a major long-lived actinide isotope found in spent nuclear fuel, contributing significantly to the long-term radiotoxicity and heat load of nuclear waste.[1][2] Nuclear transmutation offers a promising strategy to convert long-lived isotopes like ²⁴³Am into shorter-lived or stable nuclides, thereby reducing the environmental burden of nuclear waste.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in nuclear transmutation research, targeting researchers and scientists in the nuclear field.

This compound is produced in nuclear reactors through a series of neutron captures and beta decays starting from Uranium-238.[5] A tonne of spent nuclear fuel can contain approximately 100 grams of various americium isotopes, primarily ²⁴¹Am and ²⁴³Am.[2] Due to its long half-life of 7,370 years, ²⁴³Am is a key focus of transmutation studies.[6][7] The primary transmutation reaction for ²⁴³Am involves neutron capture to produce Americium-244, which then rapidly decays to Curium-244 (²⁴⁴Cm).[5][6] This process is central to reducing the long-term radiotoxicity of nuclear waste.[8]

Quantitative Data: Neutron Cross-Sections for this compound

The probability of a neutron-induced reaction, such as capture or fission, is quantified by its cross-section, typically measured in barns (b). This data is critical for designing and modeling transmutation systems.

Neutron EnergyReaction TypeCross-Section (barns)Reference
0.0253 eV (Thermal)(n, total)86.15[9]
0.0253 eV (Thermal)(n, elastic)7.499[9]
0.0253 eV (Thermal)(n, γ) (Capture)78.53[9]
0.0253 eV (Thermal)(n, γ) (Capture)87.7 ± 5.4[6]
0.0253 eV (Thermal)(n, fission)0.1161[9]
5 keV - 250 keV(n, γ) (Capture)Varies with energy[10][11]
5 keV - 250 keV(n, fission)Varies with energy[10][11]
Resonance Integral(n, γ) (Capture)1.822 kb[9]
Resonance Integral(n, fission)6.106[9]
Fission Spectrum Average(n, total)7.853[9]
Fission Spectrum Average(n, elastic)4.824[9]
Fission Spectrum Average(n, inelastic)1.754[9]
Fission Spectrum Average(n, fission)1.080[9]
Fission Spectrum Average(n, γ) (Capture)0.1892[9]

Experimental Protocols

Separation and Purification of this compound from Spent Nuclear Fuel

A critical prerequisite for transmutation is the efficient separation of americium from other elements in spent nuclear fuel, particularly lanthanides and curium, which have similar chemical properties.[1]

Protocol: Solvent Extraction using Diglycolamide

This protocol is based on advanced aqueous separation processes.

Objective: To selectively separate Americium(III) from a simulated high-level liquid waste solution.

Materials:

  • Simulated PUREX raffinate solution containing Am(III), Cm(III), lanthanides(III), and other fission products in nitric acid.

  • Diglycolamide-based extractant dissolved in a suitable organic solvent (e.g., dodecane).

  • Aqueous soluble complexing agent for selective stripping.

  • Centrifugal contactors.

  • Analytical instrumentation: ICP-MS, gamma-ray spectrometry.

Procedure:

  • Co-extraction:

    • Contact the simulated PUREX raffinate with the diglycolamide-based organic solvent in a series of centrifugal contactors.

    • This step co-extracts trivalent actinides (Am, Cm) and lanthanides into the organic phase, separating them from the bulk of fission products.

  • Selective Stripping:

    • Contact the loaded organic phase with an aqueous solution containing a selective complexing agent.

    • This agent will preferentially form a complex with Americium, stripping it back into the aqueous phase while leaving Curium and Lanthanides in the organic phase.

  • Analysis:

    • Analyze the Am-rich aqueous phase and the remaining organic phase using ICP-MS and gamma-ray spectrometry to determine the separation efficiency.

Neutron Irradiation of this compound Targets

This protocol outlines the general procedure for irradiating an this compound target to induce transmutation.

Objective: To transmute this compound to Curium-244 and other products through neutron capture.

Materials:

  • Purified this compound oxide (AmO₂).

  • Target holder/capsule (e.g., made of aluminum or stainless steel).

  • High-flux neutron source (e.g., a nuclear reactor or an accelerator-driven system).

  • Remote handling equipment for target fabrication and post-irradiation examination.

  • Gamma-ray and alpha spectrometry systems.

Procedure:

  • Target Preparation:

    • Prepare a well-characterized target of this compound oxide. The mass and isotopic composition should be precisely known.

    • Encapsulate the AmO₂ powder in a suitable target holder.

  • Irradiation:

    • Place the target in a high-flux region of a nuclear reactor or in the target station of an accelerator-driven system.[3][12]

    • Irradiate the target for a predetermined period to achieve the desired level of transmutation. The neutron energy spectrum and flux should be well-characterized.

  • Cooling:

    • After irradiation, move the target to a cooling position to allow short-lived fission and activation products to decay.

  • Post-Irradiation Examination (PIE):

    • Remotely handle the highly radioactive target in a hot cell.

    • Dissolve the target and perform radiochemical analysis to determine the final isotopic composition.

    • Use gamma-ray and alpha spectrometry to identify and quantify the transmutation products, such as Curium-244.

Visualizations

Nuclear Transmutation Pathway of this compound

Transmutation_Pathway Am243 This compound (²⁴³Am) Half-life: 7370 y Am244 Americium-244 (²⁴⁴Am) Half-life: 10.1 h Am243->Am244 (n, γ) Am243_fission Fission Products Am243->Am243_fission (n, f) Cm244 Curium-244 (²⁴⁴Cm) Half-life: 18.1 y Am244->Cm244 β⁻ decay Pu240 Plutonium-240 (²⁴⁰Pu) Cm244->Pu240 α decay Experimental_Workflow cluster_pre_irradiation Pre-Irradiation cluster_irradiation Irradiation cluster_post_irradiation Post-Irradiation Examination (PIE) cluster_data Data Analysis Separation Separation of Am-243 from Spent Fuel Purification Purification of This compound Separation->Purification Target_Fabrication Target Fabrication (e.g., AmO₂) Purification->Target_Fabrication Irradiation Neutron Irradiation (Reactor or ADS) Target_Fabrication->Irradiation Cooling Cooling of Irradiated Target Irradiation->Cooling Dissolution Target Dissolution Cooling->Dissolution Analysis Radiochemical Analysis (Spectrometry, ICP-MS) Dissolution->Analysis Data_Analysis Determination of Transmutation Rates and Cross-Sections Analysis->Data_Analysis

References

Application Notes and Protocols for the Fabrication of Americium-243 Bearing Fuels and Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americium-243 (²⁴³Am) is a key actinide isotope utilized in the production of heavier elements, such as Berkelium and Californium, and is also investigated for advanced nuclear fuel cycles. The fabrication of robust and reliable ²⁴³Am-bearing fuels and targets is a critical step for various research and production campaigns. These application notes provide detailed protocols and data for the fabrication of such materials, primarily focusing on oxide-based fuels and targets. Due to the high radioactivity and specific handling requirements of Americium, much of the process development is initially conducted using surrogate materials like cerium oxide (CeO₂) and neodymium oxide (Nd₂O₃).[1][2]

Fabrication Methodologies

The primary methods for fabricating this compound bearing fuels and targets include powder metallurgy and sol-gel processes. The choice of method depends on the desired final form, density, and the scale of production. Powder metallurgy is a well-established route for producing ceramic pellets, while sol-gel techniques offer advantages in minimizing dust generation, which is a significant radiological hazard.[3]

Powder Metallurgy

Powder metallurgy involves the consolidation of powder precursors into a desired shape, followed by a high-temperature sintering process to achieve densification and mechanical strength.

Experimental Protocol: Cold Pressing and Sintering

This protocol describes a common powder metallurgy approach for producing americium oxide pellets.[2][4]

  • Precursor Preparation:

    • Start with high-purity this compound oxide (AmO₂) powder. The synthesis of AmO₂ often involves the precipitation of americium oxalate (B1200264) from a nitrate (B79036) solution, followed by calcination.[5]

    • Alternatively, for mixed actinide fuels, co-precipitation or mechanical blending of the respective oxide powders can be performed.[6]

  • Powder Conditioning (Optional but Recommended):

    • If necessary, ball-mill the powder to achieve a more uniform particle size distribution, which can improve sintering behavior.[2]

  • Pressing:

    • Weigh a precise amount of the AmO₂ powder.

    • Load the powder into a hardened steel or tungsten carbide die of the desired pellet diameter.

    • Apply a uniaxial pressure of approximately 175 MPa to form a "green" pellet.[4] A demolding agent like zinc stearate (B1226849) may be used to facilitate the ejection of the pellet from the die.[4]

  • Sintering:

    • Place the green pellet in a high-temperature furnace with a controlled atmosphere.

    • The sintering atmosphere is crucial. For the formation of Am₂O₃, a reducing atmosphere (e.g., Ar/H₂) is typically used.[7][8] The presence of moisture (e.g., 2000 ppm H₂O) can influence the final phase composition.[8]

    • Heat the furnace to a sintering temperature between 1450°C and 1600°C.[4][5]

    • Hold at the peak temperature for a dwell time of 4 to 8 hours to allow for densification.[4]

    • Cool the furnace slowly to room temperature to prevent thermal shock and cracking of the sintered pellet.

Experimental Workflow: Powder Metallurgy

PowderMetallurgy cluster_start Precursor Preparation cluster_process Pellet Fabrication Am_Nitrate Am(NO₃)₃ Solution Precipitation Oxalate Precipitation Am_Nitrate->Precipitation Oxalic_Acid Oxalic Acid Oxalic_Acid->Precipitation Calcination Calcination Precipitation->Calcination Am_Oxide AmO₂ Powder Calcination->Am_Oxide Pressing Cold Pressing (175 MPa) Am_Oxide->Pressing Sintering Sintering (1450-1600°C, Ar/H₂) Pressing->Sintering Final_Pellet Am₂O₃ Pellet Sintering->Final_Pellet

Caption: Workflow for Americium Oxide Pellet Fabrication via Powder Metallurgy.

Quantitative Data for Powder Metallurgy Processes

ParameterValueReference
Pressing Pressure 50 - 175 MPa[2][4]
Sintering Temperature 1000 - 1600 °C[2][4]
Sintering Atmosphere Air, Ar/H₂, Ar/H₂ with H₂O[7][8]
Dwell Time 4 - 8 hours[4]
Target Relative Density 85 - 95 %[1][7]
Sol-Gel Process

The sol-gel process is a wet-chemical technique that offers a dust-free route for producing ceramic microspheres, which can then be pressed into pellets.[3][9] This method is particularly advantageous for handling highly radioactive materials like americium, as it minimizes the risk of airborne contamination.

Experimental Protocol: Internal Gelation for Americium Oxide Microspheres

This protocol is based on the internal gelation process, which has been developed for the production of actinide oxide microspheres.[9][10][11]

  • Feed Solution Preparation:

    • Prepare a chilled aqueous solution of Americium(III) nitrate.

    • Separately, prepare a chilled aqueous solution containing hexamethylenetetramine (HMTA) and urea.[12]

  • Broth Formation:

    • Mix the two chilled solutions to form a stable broth. The low temperature prevents premature gelation.[12]

  • Droplet Formation and Gelation:

    • Introduce the broth as droplets into a hot column of an immiscible liquid (e.g., silicone oil).

    • As the droplets descend through the hot liquid, the temperature increase causes the decomposition of HMTA and urea, leading to a uniform increase in pH throughout the droplet. This internal pH change induces the gelation of the americium hydroxide (B78521).

  • Washing and Drying:

    • The resulting gel microspheres are collected from the bottom of the column.

    • Wash the spheres to remove residual organic compounds.

    • Dry the spheres in an oven at a controlled temperature (e.g., 65°C) to remove water.[9]

  • Calcination and Sintering:

    • Calcine the dried gel spheres in a furnace under a controlled atmosphere (e.g., air) to decompose residual organics and convert the hydroxide to the oxide form (AmO₂).

    • A subsequent sintering step at a higher temperature can be performed to achieve the desired density and crystal structure (e.g., Am₂O₃ in a reducing atmosphere).

Experimental Workflow: Sol-Gel Process

SolGelProcess cluster_solution Solution Preparation cluster_gelation Microsphere Formation cluster_sintering Final Product Am_Nitrate Chilled Am(NO₃)₃ Solution Broth Stable Broth Am_Nitrate->Broth HMTA_Urea Chilled HMTA/Urea Solution HMTA_Urea->Broth Gelation Internal Gelation (Hot Oil) Broth->Gelation Washing Washing Gelation->Washing Drying Drying Washing->Drying Gel_Spheres Gel Microspheres Drying->Gel_Spheres Calcination Calcination/Sintering Gel_Spheres->Calcination Oxide_Spheres AmO₂/Am₂O₃ Microspheres Calcination->Oxide_Spheres TransmutationPathway Am243 ²⁴³Am Target Neutron_Capture_1 Neutron Capture (n,γ) Am243->Neutron_Capture_1 Am244 ²⁴⁴Am Neutron_Capture_1->Am244 Beta_Decay_1 β⁻ Decay Am244->Beta_Decay_1 Cm244 ²⁴⁴Cm Beta_Decay_1->Cm244 Neutron_Capture_2 Further Neutron Captures Cm244->Neutron_Capture_2 Heavier_Elements Bk, Cf, etc. Neutron_Capture_2->Heavier_Elements

References

Application Notes and Protocols for the Chemical Processing of Irradiated Americium-243 Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical processing of irradiated Americium-243 (²⁴³Am) targets is a critical step in the production of valuable transplutonium isotopes such as Berkelium-249 (²⁴⁹Bk) and Californium-252 (²⁵²Cf). These isotopes are indispensable for fundamental research in chemistry and physics, and have applications in medicine and industry. This document provides detailed protocols and application notes for the complex chemical separations required to isolate and purify these elements from irradiated ²⁴³Am targets. The procedures outlined below are based on established methods developed at facilities like Oak Ridge National Laboratory (ORNL).

The overall process involves the dissolution of the irradiated target, followed by a series of solvent extraction and ion exchange chromatography steps to separate the desired products from fission products, unreacted target material, and other actinides. A significant challenge in this process is the separation of trivalent actinides, particularly americium and curium, which exhibit very similar chemical properties.

Experimental Protocols

This protocol describes the initial step of bringing the solid, highly radioactive target material into an aqueous solution for subsequent processing.

Materials:

  • Irradiated this compound target (typically an aluminum-plutonium alloy or americium oxide)

  • Concentrated Nitric Acid (HNO₃)

  • Hydrofluoric Acid (HF) (if dissolving oxide)

  • Heating apparatus

  • Shielded hot cell facility

Procedure:

  • Transfer the irradiated target into a shielded hot cell.

  • Place the target material in a suitable dissolution vessel (e.g., glass or titanium).

  • For metallic targets, add a solution of concentrated nitric acid. The dissolution of plutonium-aluminum alloy targets can be performed in nitric acid.

  • For oxide targets, a mixture of nitric acid and a small amount of hydrofluoric acid may be necessary to facilitate complete dissolution. A catalyzed electrolytic process may also be employed for dissolving curium oxide.

  • Gently heat the solution to accelerate the dissolution process.

  • Once the target is completely dissolved, the resulting solution will contain the transplutonium elements, unreacted target material, fission products, and plutonium.

  • The solution is then adjusted to the required acid concentration for the first separation step.

This protocol details the separation of plutonium from the dissolved target solution.

Materials:

  • Dissolved target solution from Protocol 1

  • Nitric Acid (HNO₃) to adjust feed concentration to 6.5-7.5 M

  • Dowex 1, X-3.5 (30 to 50 mesh) anion exchange resin

  • Chromatography column

Procedure:

  • Adjust the nitric acid concentration of the dissolved target solution to 6.5-7.5 M.

  • Pack a chromatography column with Dowex 1, X-3.5 anion exchange resin and equilibrate the resin with 7 M HNO₃.

  • Load the adjusted feed solution onto the column. Plutonium will be absorbed by the resin.

  • The eluate, containing americium, curium, and fission products, is collected for further processing.[1]

  • The plutonium can be recovered from the resin by eluting with a dilute acid.

This protocol outlines a solvent extraction method for the challenging separation of americium and curium. This is based on the use of diglycolamide extractants.

Materials:

  • Aqueous feed solution containing Am(III) and Cm(III) in ~3 M HNO₃

  • Organic phase: 0.1 M N,N,N′,N′-tetraoctyl diglycolamide (TODGA) in n-dodecane

  • Stripping solution: 0.001 M HNO₃

Procedure:

  • Combine equal volumes of the aqueous feed and the organic phase in a suitable mixer (e.g., vortex shaker).

  • Agitate the mixture vigorously for at least 5 minutes to ensure equilibrium is reached.[2]

  • Allow the phases to separate. The organic phase will contain the extracted Am(III) and Cm(III).

  • To selectively strip americium, a complexing agent can be added to the aqueous phase in a multi-stage process, though this is a more advanced technique.

  • For bulk recovery of Am and Cm from the organic phase, contact the loaded organic phase with the stripping solution (0.001 M HNO₃).[3]

  • Agitate for several minutes and allow the phases to separate. The americium and curium will be back-extracted into the aqueous stripping solution.

This protocol describes the "Berkex" (Berkelium Extraction) process used to purify berkelium from other actinides, particularly californium.[4]

Materials:

  • Berkelium-containing fraction from a previous separation step (e.g., AHIB column separation)

  • Sodium Bromate (NaBrO₃)

  • Di-2-ethylhexylphosphoric acid (HDEHP) in dodecane (B42187) (0.5 M)

  • Nitric Acid (HNO₃)

  • Hydrogen Peroxide (H₂O₂)

Procedure:

  • Adjust the aqueous feed containing Bk(III) to approximately 7 M HNO₃.

  • Add 2 M NaBrO₃ to oxidize Bk(III) to Bk(IV). Most other trivalent actinides and lanthanides will not be oxidized.[5]

  • Contact the aqueous phase with the HDEHP/dodecane organic solvent. Bk(IV) will be selectively extracted into the organic phase.

  • Scrub the loaded organic phase with a solution of 7.0 M HNO₃ containing 0.3 M NaBrO₃ to remove any co-extracted impurities.[4]

  • Strip the purified Berkelium from the organic phase by contacting it with 8.0 M HNO₃ containing 1.0 M H₂O₂. The hydrogen peroxide reduces Bk(IV) back to Bk(III), which is not readily extracted by HDEHP and thus transfers to the aqueous phase.[4]

Data Presentation

Table 1: Separation Factors for Americium/Curium using Different Diglycolamide Extractants.

ExtractantConditionsSeparation Factor (SF Cm/Am)Reference
TODGA3 M HNO₃~2.5[2]
iPDdDGA3 M HNO₃up to 3.0[2]

Table 2: Distribution Ratios for Selected Actinides and Lanthanides.

ElementExtractant SystemAqueous PhaseDistribution Ratio (D)Reference
Am(III)0.005 M iPDdDGA in 10% 1-octanol/n-dodecane3 M HNO₃> 1[2]
Cm(III)0.005 M iPDdDGA in 10% 1-octanol/n-dodecane3 M HNO₃> 1[2]
Eu(III)0.005 M iPDdDGA in 10% 1-octanol/n-dodecane1 M HNO₃> 1[2]
Cm(III)Bi(V)-incorporated 0.1 M TODGA/n-dodecane3 M HNO₃87[3]
Am(V)Bi(V)-incorporated 0.1 M TODGA/n-dodecane3 M HNO₃0.0034[3]

Visualizations

Experimental_Workflow cluster_Target Target Preparation cluster_Processing Chemical Processing cluster_Products Final Products Target Irradiated Am-243 Target Dissolution 1. Target Dissolution (HNO3 / HF) Target->Dissolution Pu_Removal 2. Plutonium Removal (Anion Exchange) Dissolution->Pu_Removal Actinide_Separation 3. Actinide/Lanthanide Separation (Solvent Extraction) Pu_Removal->Actinide_Separation Am_Cm_Separation 4. Am/Cm Separation (Solvent Extraction / Chromatography) Actinide_Separation->Am_Cm_Separation Product_Purification 5. Product Purification (e.g., Berkex Process for Bk) Am_Cm_Separation->Product_Purification Am Purified Americium Am_Cm_Separation->Am Cm Purified Curium Am_Cm_Separation->Cm Bk Purified Berkelium-249 Product_Purification->Bk Bk Fraction Cf Purified Californium-252 Product_Purification->Cf Cf Fraction

Caption: Overall workflow for processing irradiated this compound targets.

Berkex_Process cluster_Aqueous_In Aqueous Feed cluster_Process_Steps Berkex Process Steps cluster_Phases Phase Distribution cluster_Products Products Feed Bk(III), Cf(III), other Actinides(III) in ~7M HNO3 Oxidation 1. Oxidation Add NaBrO3 to form Bk(IV) Feed->Oxidation Extraction 2. Solvent Extraction with HDEHP/dodecane Oxidation->Extraction Organic Organic Phase (HDEHP) Extraction->Organic Bk(IV) extracted Aqueous_Out Aqueous Phase Extraction->Aqueous_Out Cf(III), etc. remain Stripping 3. Stripping with HNO3/H2O2 Purified_Bk Purified Bk(III) Product Stripping->Purified_Bk Bk(III) back-extracted Organic->Stripping Waste Cf(III) and other Actinides Aqueous_Out->Waste

References

Application Notes and Protocols for the Production of Californium-252 from Americium-243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Californium-252 (Cf-252) is a potent neutron-emitting isotope with significant applications across various scientific and industrial fields. Its production is a complex multi-stage process that begins with the neutron irradiation of target materials such as Americium-243 (Am-243). This document provides detailed application notes and experimental protocols for the production of Californium-252, with a specific focus on the utilization of this compound as the starting material. The information is intended to guide researchers and professionals in understanding the intricate workflow, from target preparation to the final purification of the desired isotope.

The production of Californium-252 is primarily carried out in high-flux nuclear reactors, such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory (ORNL). The process involves a series of neutron captures and beta decays, which transmute the initial this compound target into a range of heavier actinides, including Californium-252. Subsequent chemical processing is required to separate and purify the Californium-252 from other transplutonium elements, fission products, and unreacted target material.

Data Presentation

Neutron Capture Cross-Section of this compound

The probability of a neutron capture reaction occurring is quantified by the neutron capture cross-section, measured in barns (b). This parameter is crucial for predicting the yield of Californium-252 from the irradiation of this compound. The following table summarizes the neutron capture cross-section data for this compound at various neutron energies.

Neutron EnergyReactionCross-Section (barns)
Thermal (0.0253 eV)(n,γ)78.53
Maxwellian Average(n,γ)79.52
Resonance Integral(n,γ)1822
14 MeV(n,γ)0.0002307
Fission Spectrum Average(n,γ)0.1892
Data sourced from JENDL-3.2 at 300K.
Production Yields from a Representative Campaign

The following table provides an overview of the estimated feed and final product quantities from a representative Californium-252 production campaign (Campaign 78) at the Radiochemical Engineering Development Center (REDC).[1]

IsotopeEstimated Feed (grams)Final Product (milligrams)
This compound Varies (part of mixed actinide feed)-
Californium-252 -73.020
Berkelium-249 -13.8
Einsteinium-253 & 254 -microgram quantities
Fermium-255 -nanogram quantities

Experimental Protocols

The production of Californium-252 from this compound can be broadly divided into three main stages: Target Fabrication, Irradiation, and Chemical Processing.

Target Fabrication

The initial step involves the preparation of a stable target containing this compound suitable for irradiation in a high-flux nuclear reactor.

Protocol for this compound Target Fabrication:

  • Material Preparation:

    • Obtain high-purity this compound oxide (Am₂O₃).

    • Prepare aluminum powder as the matrix material.

  • Mixing and Pelletizing:

    • Mix the this compound oxide with aluminum powder in a predetermined ratio. This forms a ceramic-metal (cermet) mixture.[2]

    • Press the cermet mixture into small, cylindrical pellets.

  • Encapsulation:

    • Encapsulate the pellets in an aluminum cladding. This is typically done by placing the pellets into an aluminum tube and sealing it.

    • The final target is an aluminum-clad, aluminum-matrix cermet target.[2]

Irradiation in a High-Flux Nuclear Reactor

The fabricated this compound targets are irradiated with a high flux of neutrons to induce the necessary nuclear reactions for the production of Californium-252.

Protocol for Target Irradiation:

  • Reactor Loading:

    • Load the encapsulated this compound targets into the target region of a high-flux isotope reactor, such as the HFIR.

  • Irradiation Parameters:

    • Subject the targets to a high thermal neutron flux, typically on the order of 10¹⁵ neutrons/cm²/s.

    • The irradiation period is prolonged, often lasting for several months to years, to allow for the multi-step neutron capture and beta decay chain to proceed.

  • Cooling:

    • After irradiation, the highly radioactive targets are transferred to a cooling pool.

    • The targets are allowed to cool for several months to permit the decay of short-lived fission and activation products.[2]

Chemical Processing and Purification

Following irradiation and cooling, the targets undergo a complex series of chemical processing steps to separate and purify the Californium-252 from other actinides, lanthanides, and fission products.

Protocol for Chemical Processing:

  • Target Dissolution:

    • Transfer the irradiated targets to a hot cell for remote handling.

    • Dissolve the aluminum cladding and matrix using a heated solution of sodium hydroxide (B78521) and sodium nitrate.

    • Dissolve the remaining actinide oxide residues in nitric acid.[2]

  • Initial Separation: Solvent Extraction (Cleanex Process):

    • Utilize a batch solvent extraction process, known as the Cleanex process, to separate the trivalent actinides and lanthanides from other metallic impurities.[2]

    • The organic phase typically contains an extractant like di(2-ethylhexyl)phosphoric acid (HDEHP).

  • Lanthanide-Actinide Separation: Anion Exchange Chromatography:

    • Employ a LiCl-based anion exchange chromatography process to separate the lanthanide fission products from the trivalent actinides.[2]

  • Actinide Partitioning: Cation Exchange Chromatography:

    • Perform chromatographic elution of the actinides adsorbed on an anion exchange resin to achieve a coarse separation of the transplutonium elements (including Californium) from the remaining Americium and Curium.[2]

    • Further purify and separate the individual transplutonium elements using high-pressure cation exchange chromatography with a complexing agent such as α-hydroxyisobutyrate (AHIB).[2] The elution pH is carefully controlled to take advantage of the different complexing strengths of the heavy elements.

Mandatory Visualizations

Signaling Pathway: Nuclear Transmutation of this compound to Californium-252

Transmutation_Pathway Am243 This compound Am244 Americium-244 Am243->Am244 (n,γ) Cm244 Curium-244 Am244->Cm244 β⁻ decay Cm245 Curium-245 Cm244->Cm245 (n,γ) Cm246 Curium-246 Cm245->Cm246 (n,γ) Cm247 Curium-247 Cm246->Cm247 (n,γ) Cm248 Curium-248 Cm247->Cm248 (n,γ) Cm249 Curium-249 Cm248->Cm249 (n,γ) Bk249 Berkelium-249 Cm249->Bk249 β⁻ decay Bk250 Berkelium-250 Bk249->Bk250 (n,γ) Cf250 Californium-250 Bk250->Cf250 β⁻ decay Cf251 Californium-251 Cf250->Cf251 (n,γ) Cf252 Californium-252 Cf251->Cf252 (n,γ)

Caption: Nuclear reaction pathway from this compound to Californium-252.

Experimental Workflow: Production and Purification of Californium-252

Production_Workflow Start This compound Oxide Target_Fab Target Fabrication (Am₂O₃ + Al powder -> Cermet Pellets -> Encapsulation) Start->Target_Fab Irradiation Irradiation in High-Flux Reactor (Neutron Bombardment) Target_Fab->Irradiation Cooling Post-Irradiation Cooling Irradiation->Cooling Dissolution Target Dissolution (NaOH/NaNO₃ & HNO₃) Cooling->Dissolution Solvent_Extraction Solvent Extraction (Cleanex) (Separation of Actinides/Lanthanides from Impurities) Dissolution->Solvent_Extraction Anion_Exchange Anion Exchange Chromatography (Lanthanide-Actinide Separation) Solvent_Extraction->Anion_Exchange Cation_Exchange Cation Exchange Chromatography (Actinide Partitioning) Anion_Exchange->Cation_Exchange Purification Final Purification (High-Pressure Cation Exchange) Cation_Exchange->Purification Final_Product Californium-252 Product Purification->Final_Product

Caption: Overall workflow for the production of Californium-252.

Logical Relationship: Chemical Separation of Transplutonium Elements

Separation_Logic Irradiated_Target Irradiated Target Solution Am, Cm, Bk, Cf, Es, Fm, Lanthanides, Fission Products Solvent_Extraction Solvent Extraction (Cleanex) Organic Phase: Actinides + Lanthanides Aqueous Phase: Other Fission Products Irradiated_Target->Solvent_Extraction Anion_Exchange Anion Exchange (LiCl) Actinide Fraction Lanthanide Fraction (Waste) Solvent_Extraction->Anion_Exchange Organic Phase Cation_Exchange Cation Exchange (AHIB) Separated Actinide Fractions Fm Es Cf Bk Am/Cm Anion_Exchange->Cation_Exchange Actinide Fraction Cf_Fraction Californium-252 Fraction Cation_Exchange->Cf_Fraction Elution

Caption: Logical flow of the chemical separation process.

References

Application Notes and Protocols for Dosimetry and Radiation Shielding in Americium-243 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of Americium-243 (Am-243) in a laboratory setting, with a focus on dosimetry and radiation shielding. Adherence to these guidelines is critical to minimize radiation exposure and ensure a safe working environment.

Radiological Properties of this compound

This compound is a synthetic radionuclide that presents a significant radiological hazard primarily due to its alpha decay and the subsequent gamma emissions from its daughter product, Neptunium-239 (Np-239). A thorough understanding of its decay characteristics is essential for implementing appropriate safety measures.

Am-243 decays via alpha emission with a very long half-life of 7,370 years.[1] It also undergoes spontaneous fission at a low rate.[2] The primary alpha decay product is Np-239, which is a beta emitter with a much shorter half-life of 2.3565 days.[1] The beta decay of Np-239 is accompanied by the emission of multiple gamma rays, which constitute the main external radiation hazard when working with Am-243.

Table 1: Key Radiological Data for this compound

PropertyValueReference
Half-life7,370 years[1]
Primary Decay ModeAlpha (α)[1]
Alpha Energy (Major)5.275 MeV (87.4%)[1]
Spontaneous Fission Rate~0.7 fissions/gram/second[2]
Specific Activity7.4 x 10⁹ Bq/g[3]

Dosimetry Considerations

Radiation dosimetry for Am-243 experiments must account for both internal and external hazards.

  • Internal Hazard: The primary internal hazard is from the inhalation or ingestion of Am-243 particles. As an alpha emitter, once inside the body, it can deliver a high localized dose to tissues, particularly the lungs, liver, and bones, increasing the risk of cancer.[4]

  • External Hazard: The main external radiation hazard arises from the gamma rays emitted by the daughter nuclide, Np-239.[2] While Am-243 itself emits some low-energy gamma rays, the emissions from Np-239 are more energetic and abundant, necessitating appropriate shielding.[5]

Table 2: Dose Conversion Coefficients for this compound

Exposure PathwayOrgan/TissueDose Coefficient (Sv/Bq)Reference
Inhalation (1 µm AMAD)Effective Dose7.2 x 10⁻⁵[6]
IngestionEffective Dose2.1 x 10⁻⁷ (for 241Am, as a proxy)[4]
External (at 1 meter)Gamma Dose Rate0.312872 Rem/hr per Curie[7]

Radiation Shielding

Effective radiation shielding is crucial for minimizing external exposure to the gamma radiation from Np-239. The choice and thickness of shielding material depend on the energy of the gamma rays and the activity of the Am-243 source.

  • Alpha Particles: Alpha particles emitted by Am-243 have a very short range and are easily stopped by a sheet of paper, the dead layer of skin, or a few centimeters of air. Therefore, they do not pose an external radiation threat.

  • Gamma Rays: The gamma rays from Np-239 require denser materials for effective shielding. Lead and concrete are common choices.

  • Neutrons: The spontaneous fission of Am-243 produces a small number of neutrons.[2] While the neutron flux is typically low for small sources, for larger quantities of Am-243, neutron shielding with hydrogenous materials like polyethylene (B3416737) may be necessary.

Table 3: Gamma Emissions from this compound and Neptunium-239 (Energies > 40 keV with Intensity > 1%)

IsotopeGamma Ray Energy (keV)Intensity (%)Reference
Am-24374.768.2[1]
Np-239106.127.2[1]
Np-239228.211.5[8]
Np-239277.614.3[5]

Table 4: Shielding Data for Prominent Gamma Energies

Gamma Energy (keV)Shielding MaterialMass Attenuation Coefficient (cm²/g)Half-Value Layer (HVL) (cm)
74.7Lead4.60.013
74.7Concrete0.201.48
106.1Lead1.90.032
106.1Concrete0.161.85
228.2Lead0.350.17
228.2Concrete0.122.46
277.6Lead0.230.26
277.6Concrete0.112.68

Note: Mass attenuation coefficients for lead and concrete were sourced from NIST tables.[9][10] HVL was calculated using the formula HVL = 0.693 / (μ * ρ), with densities of 11.34 g/cm³ for lead and 2.3 g/cm³ for concrete.

Experimental Protocols

Strict adherence to established protocols is mandatory when working with Am-243 to prevent contamination and minimize radiation exposure.

General Laboratory Safety Procedures
  • Designated Area: All work with Am-243 must be conducted in a designated and clearly labeled radioactive materials area.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and two pairs of disposable gloves must be worn.[11]

  • Contamination Control: Work should be performed over absorbent, plastic-backed paper to contain any potential spills.[11]

  • No Eating or Drinking: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the designated radioactive work area.[11]

  • Monitoring: Regularly monitor work areas, hands, and clothing for contamination using an appropriate alpha survey meter.[12]

G cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Post-Experiment prep1 Don PPE: Lab Coat, Safety Glasses, Double Gloves prep2 Prepare Work Area: Absorbent Paper prep1->prep2 prep3 Verify Survey Meter Functionality prep2->prep3 handle1 Work within a Fume Hood or Glovebox prep3->handle1 handle2 Use Forceps to Handle Source handle1->handle2 handle3 Perform manipulations over a spill tray handle2->handle3 clean1 Segregate and Label Radioactive Waste handle3->clean1 clean2 Survey Work Area for Contamination clean1->clean2 clean3 Decontaminate if Necessary clean2->clean3 clean4 Remove and Dispose of Outer Gloves clean3->clean4 clean5 Survey Hands and Clothing clean4->clean5 clean6 Remove Inner Gloves and Wash Hands clean5->clean6

Standard Laboratory Workflow for Handling this compound.
Spill and Decontamination Protocol

In the event of a spill, immediate and correct action is required to prevent the spread of contamination.

  • Notify: Immediately notify all personnel in the area and the Radiation Safety Officer (RSO).[13]

  • Isolate: Isolate the spill area to prevent entry.

  • Contain: If safe to do so, cover the spill with absorbent material.[13] For dry spills, gently wet the absorbent material to prevent airborne contamination.

  • Decontaminate Personnel: Anyone potentially contaminated should remove contaminated clothing and wash exposed skin with mild soap and lukewarm water.[14]

  • Decontamination of Surfaces:

    • Wear appropriate PPE, including double gloves and respiratory protection if there is a risk of airborne contamination.

    • Starting from the outer edge of the spill and working inwards, clean the area with absorbent materials soaked in a decontamination solution (e.g., Radiacwash).[14]

    • Place all contaminated cleaning materials in a designated radioactive waste bag.[12]

    • After cleaning, perform a wipe test and survey the area with an alpha-beta survey meter to ensure contamination has been removed to acceptable levels.[12]

    • Document the entire incident and the results of the final survey.

G start Spill Occurs notify Notify Personnel and RSO start->notify isolate Isolate Spill Area notify->isolate contain Contain Spill with Absorbent Material isolate->contain decon_personnel Decontaminate Affected Personnel contain->decon_personnel decon_area Decontaminate Spill Area contain->decon_area survey Survey Area and Perform Wipe Test decon_area->survey clean Is Contamination Below Action Level? survey->clean clean->decon_area No document Document Incident and Survey Results clean->document Yes

This compound Spill Decontamination Workflow.
Radioactive Waste Disposal Protocol

All waste generated from Am-243 experiments must be treated as radioactive waste and disposed of according to institutional and regulatory guidelines.

  • Segregation: Segregate waste by its physical form (solid, liquid, sharps).[15]

  • Packaging:

    • Solid Waste: Place in a designated, labeled, and sealed container lined with a durable plastic bag.[16]

    • Liquid Waste: Collect in a labeled, leak-proof, and shatter-resistant container. Do not fill containers beyond 90% capacity.[16] Secondary containment is required.

    • Sharps: Place in a designated, puncture-resistant sharps container.[16]

  • Labeling: All waste containers must be clearly labeled with the radiation symbol, "this compound," the activity level, the date, and the generating lab's information.[12]

  • Storage: Store waste in a designated and shielded radioactive waste storage area until it is collected by the institution's Environmental Health and Safety (EHS) department.

  • Documentation: Maintain a detailed log of all radioactive waste generated and disposed of.[12]

G cluster_generation Waste Generation cluster_packaging Packaging cluster_disposal Disposal gen_solid Solid Waste (gloves, paper) pack_solid Labeled Bag in Container gen_solid->pack_solid gen_liquid Liquid Waste (solutions) pack_liquid Labeled, Leak-proof Container with Secondary Containment gen_liquid->pack_liquid gen_sharps Sharps Waste (needles, blades) pack_sharps Labeled, Puncture- resistant Container gen_sharps->pack_sharps store Store in Designated Shielded Area pack_solid->store pack_liquid->store pack_sharps->store document Log Waste Details store->document pickup Arrange for EHS Pickup document->pickup

Radioactive Waste Disposal Pathway for this compound.

References

Troubleshooting & Optimization

Challenges in the chemical separation of Americium-243 from Curium isotopes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical separation of Americium-243 from Curium isotopes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The separation of Americium (Am) and Curium (Cm) is notoriously challenging due to their similar trivalent oxidation states and ionic radii.[1][2] This section addresses common issues encountered during separation experiments.

1. Why is the separation of Americium and Curium so difficult?

Americium and Curium both predominantly exist in the +3 oxidation state in acidic solutions and have very similar ionic radii (Am³⁺ ≈ 0.98 Å, Cm³⁺ ≈ 0.97 Å).[2][3] This chemical similarity makes it difficult for traditional separation techniques to differentiate between them, often resulting in low separation factors.[1]

2. My Am/Cm separation factor is consistently low. What are the common causes and solutions?

Low separation factors are a frequent issue. The troubleshooting approach depends on the separation technique being employed.

  • For Solvent Extraction (e.g., TALSPEAK, EXAm):

    • Incorrect Aqueous Phase pH: The pH of the aqueous phase is critical for selective complexation. In the TALSPEAK process, for instance, a specific pH gradient is necessary to facilitate the separation.[4]

      • Solution: Carefully monitor and adjust the pH of your aqueous phase according to the established protocol. Use reliable pH meters and freshly calibrated buffers.

    • Inadequate Complexing Agent Concentration: The concentration of the complexing agent (e.g., DTPA in TALSPEAK) directly impacts the selective retention of actinides in the aqueous phase.[4][5]

      • Solution: Verify the concentration of your complexing agent. Prepare fresh solutions and ensure complete dissolution.

    • Organic Phase Degradation: The organic extractant (e.g., HDEHP) can degrade over time or due to radiolysis, reducing its effectiveness.

      • Solution: Use fresh or purified organic extractants. Consider performing a pre-equilibration step to remove impurities.

  • For Ion Exchange Chromatography:

    • Improper Resin Choice or Conditioning: The choice of resin and its proper conditioning are crucial for effective separation.

      • Solution: Ensure you are using the recommended resin for your specific application (e.g., DGA resin, TEVA resin).[6][7] Follow the conditioning protocol meticulously to ensure the resin is in the correct chemical form.

    • Incorrect Eluent Composition: The composition and concentration of the eluent determine the elution profile of Am and Cm.

      • Solution: Double-check the preparation of your eluent solutions. Even small variations in acid or complexant concentration can significantly affect the separation.

    • Flow Rate Issues: A flow rate that is too high can lead to poor resolution and co-elution of Am and Cm.

      • Solution: Optimize the flow rate of your column. Slower flow rates generally provide better separation but increase the processing time.

3. I am observing the formation of a third phase during my solvent extraction process. How can I prevent this?

Third phase formation, an issue where the solvent splits into three immiscible layers, can complicate extraction processes.

  • Cause: This often occurs at high metal loadings or with certain diluents and extractant concentrations.

  • Solution:

    • Reduce the concentration of the extractant in the organic phase.

    • Add a phase modifier to the organic solvent.

    • Adjust the acidity of the aqueous phase.

4. My recovery of Americium and/or Curium is low. What could be the problem?

Poor recovery can be attributed to several factors across different separation methods.

  • Incomplete Elution in Chromatography: The elements of interest may be strongly retained on the column.

    • Solution: Use a stronger eluent or increase the elution volume to ensure complete recovery.

  • Precipitation: Unintended precipitation of Am or Cm can occur if solubility limits are exceeded.

    • Solution: Adjust the pH or concentration of reagents to maintain the elements in solution. In some methods, controlled precipitation is used for separation.[8]

  • Adsorption to Labware: Actinides can adsorb to the surfaces of glassware and other equipment.

    • Solution: Pre-treat your labware with a non-interfering solution or use materials known to have low actinide affinity.

Data Presentation: Comparison of Separation Techniques

The following tables summarize quantitative data for various Am/Cm separation methods, providing a quick reference for comparing their effectiveness.

Table 1: Solvent Extraction-Based Separation of Am/Cm

ProcessOrganic PhaseAqueous PhaseSeparation Factor (Cm/Am)Reference
TALSPEAK (reversed) 1 M HDEHP0.05 M DTPA, 1.5 M Lactic Acid~132 (Am/Eu)[4][9]
TODGA/Bismuthate 0.1 M TODGA in n-dodecane with Bi(V)3 M HNO₃>10,000[1]
AmSel TODGA in aliphatic diluentSO₃-Ph-BTBP~2.5[2][10]
AmSel with iPDdDGA iPDdDGA in aliphatic diluentSO₃-Ph-BTBPup to 3.0[10][11]

Table 2: Ion Exchange and Solid-Phase Extraction-Based Separation of Am/Cm

MethodSolid PhaseEluent/Aqueous PhaseSeparation Factor (Cm/Am)Reference
Sodium Bismuthate NaBiO₃0.1 M HNO₃~90[3]
DGA Resin DGA ResinNitric Acid>100 (decontamination factor)[7]
TEVA Resin TEVA ResinAmmonium Thiocyanate-[6][12]

Experimental Protocols

Below are detailed methodologies for key experiments in Am/Cm separation.

Protocol 1: Separation of Am from Cm using Sodium Bismuthate (Solid-Liquid Extraction)[3]
  • Preparation:

    • Weigh 20.0±0.5 mg of NaBiO₃ into a 2.0 mL micro-centrifuge tube.

    • Add a 0.2 mL aliquot of 0.1 M nitric acid to the NaBiO₃.

    • Contact the mixture with three successive 1.3 mL solutions of 0.1 M nitric acid, separating by centrifugation each time, to acidify the NaBiO₃ surface.

  • Extraction:

    • Add the sample containing the Am and Cm tracer (~100 Bq each) in 0.1 M nitric acid to the acidified NaBiO₃ to a total volume of 1.5 mL.

    • Contact the sample on a shaker table for 10 minutes.

    • Separate the solid and liquid phases by centrifugation.

  • Analysis:

    • Analyze the liquid phase for Am content.

    • The Cm will be retained on the solid NaBiO₃ phase.

Protocol 2: TALSPEAK-based Separation of Trivalent Actinides from Lanthanides using LN Resin[13]
  • Column Preparation:

    • Use a column packed with LN resin.

    • Condition the column with the appropriate lactate (B86563) buffer solution containing diethylenetriaminepentaacetic acid (DTPA).

  • Sample Loading:

    • Load the sample containing Am, Cm, and lanthanides onto the conditioned column.

  • Elution:

    • Elute the column with the lactate buffer/DTPA solution. The actinides (Am and Cm) will elute first, while the lanthanides are retained on the resin.

  • Analysis:

    • Collect fractions and analyze for actinide and lanthanide content to determine separation efficiency. Yields of over 90% can be achieved with this method.[13]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting.

ExperimentalWorkflow_NaBiO3 cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis p1 Weigh NaBiO3 p2 Add 0.1 M HNO3 p1->p2 p3 Acidify NaBiO3 surface p2->p3 e1 Add Am/Cm Sample p3->e1 e2 Shake for 10 min e1->e2 e3 Centrifuge e2->e3 a1 Aqueous Phase (Am) e3->a1 a2 Solid Phase (Cm) e3->a2

Caption: Workflow for Am/Cm separation using NaBiO₃.

Troubleshooting_LowSeparationFactor cluster_solvent Solvent Extraction cluster_ion Ion Exchange start Low Am/Cm Separation Factor s1 Check Aqueous Phase pH start->s1 s2 Verify Complexing Agent Concentration start->s2 s3 Assess Organic Phase Integrity start->s3 i1 Confirm Resin Choice & Conditioning start->i1 i2 Check Eluent Composition start->i2 i3 Optimize Flow Rate start->i3

Caption: Troubleshooting low Am/Cm separation factors.

References

Optimization of Americium-243 target fabrication for uniform irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Americium-243 (Am-243) target fabrication for uniform irradiation.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication of Am-243 targets using molecular plating and electrodeposition techniques.

Issue: Low Deposition Yield

Potential Cause Recommended Solution
Molecular Plating & Electrodeposition:
Impure Americium Stock SolutionPurify the Am-243 stock solution using techniques like anion exchange chromatography to remove contaminants that can interfere with the deposition process.[1]
Incorrect pH of the Electrolyte SolutionAdjust the pH of the plating solution to the optimal range. For electrodeposition from an aqueous solution, a pH of 2-4 is often ideal.[2] For molecular plating, ensure the nitric acid concentration in the isopropanol (B130326) is appropriate.
Inadequate Deposition TimeIncrease the duration of the plating process to allow for more complete deposition of the americium.
Incorrect Current Density/VoltageOptimize the applied current density (for electrodeposition) or voltage (for molecular plating). For molecular plating, voltages can range from 300 to 1000 V, with low current densities of a few mA/cm².[3][4][5] For electrodeposition, currents are typically higher.[3]
Electrode SpacingEnsure the distance between the anode and cathode is optimized for the specific cell geometry. A typical distance is around 1 cm.[6]
Electrodeposition Specific:
Presence of Interfering IonsHigh levels of rare earth elements or iron can interfere with the deposition and lead to thick, non-uniform layers.[2] Ensure these are removed during the purification step.
Formation of Hydroxides at High pHThe electrolysis of water can increase the pH at the cathode, leading to the precipitation of americium hydroxide (B78521) instead of a uniform deposit.[2] Use a buffered electrolyte or adjust the pH during the process.

Issue: Non-Uniform Target Deposit

Potential Cause Recommended Solution
Molecular Plating & Electrodeposition:
Inadequate Stirring of the Plating SolutionGently stir the plating solution during deposition to ensure a homogenous concentration of americium ions at the cathode surface.
Edge EffectsA localized increase in activity at the rim of the target can occur.[7] Using a well-designed plating cell with a gasket can help mitigate this.[5]
Gas Bubble Formation on CathodeThe production of hydrogen gas at the cathode can interfere with the formation of a uniform layer.[4] For molecular plating, the use of organic solvents minimizes H₂ production.[4] For electrodeposition, optimizing the current density can help control gas evolution.
Molecular Plating Specific:
Radiolysis of Organic SolventFor highly radioactive materials, radiolysis of the organic solvent can lead to the co-deposition of unwanted materials, resulting in a thick, non-uniform layer with poor adhesion.[7] Consider using a more radiation-resistant solvent or adjusting the activity concentration.
Electrodeposition Specific:
High Current DensityExcessive current can lead to dendritic growth and a non-uniform surface. Reduce the current to promote smoother deposition.

Issue: Poor Adhesion of the Deposited Layer

Potential Cause Recommended Solution
Molecular Plating & Electrodeposition:
Improper Substrate PreparationThe substrate (backing foil) must be clean and have an appropriate surface finish. Pre-cleaning with solvents and ensuring a smooth, defect-free surface is crucial.
Contamination in the Plating SolutionImpurities can be incorporated into the deposited layer, weakening its adhesion to the substrate. Use high-purity reagents and a purified americium stock.
Molecular Plating Specific:
Co-deposition of Organic ByproductsRadiolysis or electrochemical reactions of the organic solvent can lead to the incorporation of organic material in the deposit, which can compromise adhesion.[7]
Electrodeposition Specific:
Stresses in the Deposited LayerHigh internal stresses, often caused by high current densities or the presence of certain impurities, can lead to peeling or flaking. Annealing the target after deposition may help relieve stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for fabricating this compound targets?

A1: The two most common techniques for preparing Am-243 targets are molecular plating and electrodeposition.[3][4] Molecular plating involves the electrodeposition of the actinide from an organic solvent, typically at high voltages and low currents.[4] Electrodeposition is performed from an aqueous solution at higher current densities.[3]

Q2: Why is the purity of the this compound starting material so important?

A2: Impurities in the Am-243 stock solution can significantly impact the quality of the final target. Contaminants can co-deposit with the americium, leading to a non-uniform layer, poor adhesion, and an inaccurate determination of the target's areal density.[1] Furthermore, certain impurities can interfere with the irradiation process and subsequent analysis.

Q3: What substrate materials are typically used for this compound targets?

A3: The choice of substrate, or backing foil, depends on the specific experimental requirements. Common materials include thin foils of aluminum, beryllium, titanium, and tantalum.[3] The substrate should be mechanically stable, have good thermal conductivity, and be compatible with the deposition process and irradiation conditions.

Q4: How can the thickness and uniformity of the this compound target be characterized?

A4: The thickness and uniformity of the deposited layer can be assessed using several techniques. Alpha spectrometry is a common method to determine the amount of radioactive material deposited and its distribution across the target surface.[1] Autoradiography can provide a visual map of the activity distribution.[7] For non-radioactive surrogates, techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) can be used to examine the surface morphology and elemental composition.[7]

Q5: What are the advantages and disadvantages of molecular plating compared to electrodeposition?

A5:

  • Molecular Plating:

    • Advantages: Tends to produce more uniform and homogeneous targets with high deposition yields (85-95%).[4] The use of organic solvents minimizes hydrogen gas production at the cathode, which can disrupt layer formation.[4]

    • Disadvantages: The deposited layer can be relatively thick (on the order of hundreds of µg/cm²).[4] The chemical composition of the deposited material is not always well-defined.[4] For highly radioactive samples, radiolysis of the organic solvent can be a significant issue.[7]

  • Electrodeposition:

    • Advantages: Can achieve high deposition yields and is a well-established technique for actinides.

    • Disadvantages: Can be more susceptible to issues with non-uniformity and poor adhesion if parameters are not carefully controlled. The formation of hydrogen gas at the cathode can be problematic.[4]

Quantitative Data

Table 1: Typical Parameters for Molecular Plating of Americium

ParameterValueReference
Voltage300 - 1000 V[3][5]
Current DensityA few mA/cm²[3][4]
Deposition Time1 hour[5]
SolventIsopropanol with dilute nitric acid[5]
Deposition Yield50 - 95%[4][5]
Target Thickness600 µg/cm² to 1.2 mg/cm²[5]

Table 2: Typical Parameters for Electrodeposition of Americium

ParameterValueReference
Current0.75 - 1.2 A[8]
Deposition Time1 - 2 hours[8]
ElectrolyteAmmonium (B1175870) sulfate (B86663) solution[8]
pH2 - 2.3[8]
Deposition Yield>98%[9]
Target ThicknessUp to 1 mg/cm²[3]

Experimental Protocols

Protocol 1: Molecular Plating of this compound

  • Preparation of the Plating Solution:

    • Dissolve a known quantity of purified Am-243 in a minimal amount of dilute nitric acid.

    • Add this acidic solution to isopropanol to create the plating solution.

  • Assembly of the Plating Cell:

    • Place the clean substrate (e.g., aluminum foil) at the bottom of the plating cell, serving as the cathode.

    • Position the anode (e.g., a platinum wire spiral) parallel to the cathode at a fixed distance.

    • Fill the cell with the plating solution, ensuring the electrodes are fully submerged.

  • Deposition:

    • Apply a high voltage (e.g., 500 V) between the anode and cathode.

    • Maintain a low current density (e.g., 1-2 mA/cm²) for the duration of the plating (e.g., 1 hour).

    • Gently stir the solution throughout the process.

  • Target Recovery and Finishing:

    • After the designated time, turn off the power supply.

    • Carefully decant the plating solution.

    • Rinse the target with pure isopropanol and allow it to air dry.

    • The target may be heated gently to remove any residual solvent.

Protocol 2: Electrodeposition of this compound

  • Preparation of the Electrolyte:

    • Prepare a buffered electrolyte solution, such as 1M ammonium sulfate.

    • Dissolve the purified Am-243 stock in the electrolyte.

    • Adjust the pH of the solution to approximately 2 using dilute sulfuric acid or ammonium hydroxide.[8]

  • Assembly of the Electrodeposition Cell:

    • Mount the stainless steel or other suitable substrate as the cathode in the cell.

    • Insert the platinum anode.

    • Add the electrolyte containing the Am-243.

  • Deposition:

    • Apply a constant current (e.g., 1.0-1.2 A).[2]

    • Continue the deposition for 90-120 minutes.[2]

    • Observe for vigorous bubble formation at both electrodes.[2]

  • Termination and Target Rinsing:

    • Before switching off the current, add ammonium hydroxide to the cell and continue deposition for one minute to fix the deposit.[8]

    • Turn off the power and discard the electrolyte.

    • Rinse the cell and the target with dilute ammonium hydroxide, followed by deionized water.[8]

  • Drying and Annealing:

    • Carefully remove the target and dry it.

    • Heat the target (e.g., at 300°C) to anneal the deposit and improve its adherence.[8]

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_fab Target Fabrication cluster_post Post-Processing & Analysis Am_stock Am-243 Stock Purification Purification (e.g., Ion Exchange) Am_stock->Purification Plating_sol Prepare Plating/ Electrolyte Solution Purification->Plating_sol Cell_setup Assemble Deposition Cell Plating_sol->Cell_setup Deposition Molecular Plating or Electrodeposition Cell_setup->Deposition Recovery Target Recovery & Rinsing Deposition->Recovery Drying Drying & Annealing Recovery->Drying Characterization Characterization (Alpha Spec, etc.) Drying->Characterization Irradiation Uniform Irradiation Characterization->Irradiation

Caption: Workflow for this compound target fabrication.

molecular_plating_setup cluster_cell Molecular Plating Cell anode Anode (+) (Pt wire spiral) solution Isopropanol + Am-243(NO3)3 anode->solution cathode Cathode (-) (Substrate: Al, Ti, etc.) solution->cathode power_supply High Voltage Power Supply power_supply->anode + power_supply->cathode -

Caption: Diagram of a molecular plating experimental setup.

References

Technical Support Center: Americium-243 Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Americium-243 (²⁴³Am). Our goal is to help you minimize impurities in your samples and achieve high-purity ²⁴³Am for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: The most common impurities in ²⁴³Am samples originate from its production pathway in nuclear reactors. These include:

  • Other Actinides: Plutonium (Pu) isotopes, particularly ²⁴¹Pu and ²⁴²Pu, are common precursors and can remain in the final product. Curium (Cm) isotopes, such as ²⁴⁴Cm, are often produced alongside ²⁴³Am and are chemically very similar, making them difficult to separate.[1][2]

  • Lanthanides: Fission products include various lanthanide elements, which have similar ionic radii and chemical properties to trivalent actinides like americium, posing a significant separation challenge.[1][3]

  • Isobaric Interferences: A notable challenge is the presence of ²⁴³Cm, which has the same mass number as ²⁴³Am and can interfere with mass spectrometric analysis.[1]

Q2: What is the general strategy for purifying this compound?

A2: A multi-step approach is typically employed, often involving a combination of solvent extraction and ion exchange chromatography.[1][3][4] The general strategy involves:

  • Dissolution: The target material containing ²⁴³Am is dissolved, usually in nitric acid.[1][5]

  • Bulk Separation: Initial separation steps aim to remove the bulk of the matrix material and major contaminants like plutonium and uranium.

  • Actinide/Lanthanide Separation: Specific techniques are used to separate the trivalent actinides (including Am and Cm) from the lanthanides.[1]

  • Americium/Curium Separation: This is often the most challenging step due to their similar chemical behavior.[1][2]

  • Final Polishing: Additional purification steps may be necessary to achieve the desired level of purity.

Q3: Why is it difficult to separate Americium from Curium and Lanthanides?

A3: The difficulty arises from the very similar chemical properties of these elements.[1] Both americium and curium exist predominantly in the +3 oxidation state in solution, as do the lanthanides.[6] They have comparable ionic radii, leading to similar behavior in both ion exchange and solvent extraction systems.[1] This necessitates the use of highly selective chemical systems that can exploit subtle differences in their complexation chemistry.[1][2]

Troubleshooting Guides

Issue 1: High Plutonium Contamination in the Final this compound Product

Symptom: Alpha spectroscopy or mass spectrometry of the purified ²⁴³Am sample shows significant peaks corresponding to plutonium isotopes.

Possible Cause: Inefficient initial separation of plutonium.

Troubleshooting Steps:

  • Verify Feed Conditions for Anion Exchange:

    • Question: Is the nitric acid concentration of your feed solution for the anion exchange column between 6.5 and 7.5 M?

    • Reasoning: Plutonium (as Pu(IV)) is effectively absorbed by anion exchange resins like Dowex 1 from concentrated nitric acid, while americium (Am(III)) is not.[3][4] Incorrect acid concentration will lead to poor plutonium retention on the column.

    • Corrective Action: Adjust the nitric acid concentration of your feed solution to the optimal range before loading it onto the anion exchange column.

  • Check for Column Overloading:

    • Question: Have you exceeded the capacity of your anion exchange resin for plutonium?

    • Reasoning: Every column has a finite capacity for ion absorption. Overloading the column will cause plutonium to "break through" and contaminate the americium fraction.

    • Corrective Action: Reduce the amount of plutonium loaded onto the column in a single run or use a larger column.

  • Ensure Proper Valence State of Plutonium:

    • Question: Have you ensured that all plutonium in your feed is in the +4 oxidation state?

    • Reasoning: The anion exchange separation is most effective for Pu(IV).

    • Corrective Action: Consider a valence adjustment step prior to the anion exchange separation.

Issue 2: Poor Separation of Americium from Lanthanides

Symptom: The purified ²⁴³Am sample contains significant levels of lanthanide fission products.

Possible Cause: The chosen separation method lacks sufficient selectivity for americium over lanthanides.

Troubleshooting Steps:

  • Evaluate the TALSPEAK Process:

    • Question: Are you using a TALSPEAK-like solvent extraction system?

    • Reasoning: The TALSPEAK (Trivalent Actinide-Lanthanide Separations by Phosphorus reagent Extraction from Aqueous Komplexes) process is specifically designed to separate trivalent actinides from lanthanides. It utilizes an acidic organophosphorus extractant like di-2-ethylhexyl phosphoric acid (HDEHP).[1]

    • Corrective Action: Implement or optimize a TALSPEAK-type solvent extraction step in your purification workflow.

  • Consider Advanced Extractants:

    • Question: Have you explored the use of diglycolamides (DGAs) or phenanthroline diamides (DAPhen)?

    • Reasoning: Ligands like N,N,N′,N′-tetraoctyl diglycolamide (TODGA) show a high affinity for trivalent actinides and lanthanides.[1] Phenanthroline diamides have demonstrated excellent selectivity for americium over lanthanides.[1]

    • Corrective Action: Investigate the use of these more advanced and selective extractants in your separation scheme.

Issue 3: Incomplete Separation of Americium and Curium

Symptom: The final ²⁴³Am product is contaminated with ²⁴⁴Cm or other curium isotopes.

Possible Cause: The separation technique is not effective at differentiating between americium and curium.

Troubleshooting Steps:

  • Implement Cation Exchange Band-Displacement:

    • Question: Are you utilizing a cation exchange band-displacement technique?

    • Reasoning: This technique, often using a cation exchange resin preloaded with an ion like Zn²⁺ and an appropriate chelating agent as the eluent, can effectively separate americium and curium.[3][4]

    • Corrective Action: Introduce a sequential cation exchange band-displacement step into your purification process for the final separation of americium and curium.

  • Explore the EXAm Process:

    • Question: Have you considered the EXAm (Extraction of Americium) process?

    • Reasoning: This solvent extraction process uses a mixture of a malonamide (B141969) (DMDOHEMA) and HDEHP in the organic phase, with a water-soluble complexing agent (TEDGA) in the aqueous phase to enhance the Am/Cm separation.[2]

    • Corrective Action: For large-scale or challenging separations, consider adopting the EXAm process.

Data Presentation

Table 1: Representative Purity of this compound After Purification

ImpurityInitial Concentration (Typical)Final Concentration (Post-Purification)Purification Method(s) Employed
PlutoniumHigh< 0.1%Anion Exchange Chromatography
CuriumSignificant< 1%Cation Exchange Band-Displacement, EXAm Process
LanthanidesHigh< 0.5%TALSPEAK Process, Extraction Chromatography with selective extractants
²⁴³Am Purity Variable > 98.5% [5][7]Combined Methods

Note: Initial concentrations are highly dependent on the source material and irradiation history. The final concentrations are achievable targets with optimized purification protocols.

Experimental Protocols

Protocol 1: Plutonium Removal by Anion Exchange Chromatography

This protocol describes the separation of plutonium from americium using an anion exchange resin.

Methodology:

  • Feed Preparation: Dissolve the initial material in nitric acid. Adjust the nitric acid concentration of the solution to between 6.5 M and 7.5 M. If necessary, perform a valence adjustment to ensure all plutonium is in the Pu(IV) state.

  • Column Preparation: Prepare a column with an anion exchange resin (e.g., Dowex 1). Pre-condition the column by passing a solution of 6.5-7.5 M nitric acid through it.

  • Loading: Load the feed solution onto the column. Plutonium (IV) will be absorbed by the resin. Americium (III) and other trivalent actinides and lanthanides will pass through.

  • Elution of Americium: Wash the column with additional 6.5-7.5 M nitric acid to ensure all non-absorbed ions, including americium, have been eluted. Collect this fraction, which contains the americium.

  • Plutonium Stripping (for resin regeneration): The absorbed plutonium can be stripped from the resin using a reducing agent or dilute acid, but this is typically part of waste management or Pu recovery, not Am purification.

Protocol 2: Americium/Curium Separation by Cation Exchange Band-Displacement

This protocol outlines the separation of americium from curium.

Methodology:

  • Feed Preparation: The americium/curium fraction from a previous separation step should be in a dilute nitric acid solution (e.g., 0.75-1.0 M).[3]

  • Column Preparation: A series of cation exchange columns (e.g., Dowex 50W) are used. The resin is pre-loaded with a retaining ion such as Zn²⁺.[3][4]

  • Loading: The Am/Cm feed solution is loaded onto the first column, where both ions are absorbed.

  • Elution and Separation: An eluent containing a chelating agent buffered with ammonium (B1175870) hydroxide (B78521) is passed through the series of columns.[3] The differential stability of the americium and curium complexes with the chelating agent causes them to move down the columns at different rates, forming distinct bands.

  • Fraction Collection: The eluate is collected in fractions. The fractions containing pure americium are identified and combined.

Visualizations

Experimental_Workflow_Am243_Purification cluster_0 Initial Material cluster_1 Head-End Processing cluster_2 Bulk Separations cluster_3 Actinide/Lanthanide Separation cluster_4 Final Purification cluster_5 Final Product start Irradiated Pu Target or Aged Pu Material dissolution Dissolution in HNO3 start->dissolution valence_adj Valence Adjustment dissolution->valence_adj anion_exchange Anion Exchange (Pu Removal) valence_adj->anion_exchange solvent_extraction Solvent Extraction (U/Pu Removal) talspeak TALSPEAK Process or similar anion_exchange->talspeak Am/Cm/Ln Fraction cation_exchange Cation Exchange (Am/Cm Separation) talspeak->cation_exchange Am/Cm Fraction end High-Purity Am-243 cation_exchange->end

Caption: High-level experimental workflow for the purification of this compound.

Troubleshooting_Pu_Contamination issue High Pu Contamination in Am-243 Product check_acid Check HNO3 Concentration (6.5-7.5 M?) issue->check_acid check_load Check Column Loading (Overloaded?) issue->check_load check_valence Check Pu Valence (Is it Pu(IV)?) issue->check_valence adjust_acid Adjust HNO3 Concentration check_acid->adjust_acid No reduce_load Reduce Load or Use Larger Column check_load->reduce_load Yes adjust_valence Perform Valence Adjustment Step check_valence->adjust_valence No

Caption: Troubleshooting logic for high plutonium contamination in this compound.

References

Technical Support Center: Mitigating Radiation Damage in Americium-243-Containing Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing and mitigating radiation damage in materials containing Americium-243 (²⁴³Am). The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during research and development.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with ²⁴³Am-containing materials, offering potential causes and solutions in a straightforward question-and-answer format.

Problem/Observation Potential Cause(s) Suggested Troubleshooting Steps & Solutions
Unexpectedly rapid degradation of material's mechanical properties (e.g., embrittlement, cracking). High rate of alpha-decay-induced damage: ²⁴³Am decay produces alpha particles and recoil nuclei that displace atoms from their lattice sites, leading to the accumulation of defects like vacancies and interstitials. This disrupts the material's microstructure and reduces its ability to deform plastically.[1] Helium bubble formation: Alpha particles capture electrons to become helium atoms. These atoms can agglomerate into bubbles, particularly at grain boundaries, causing swelling and embrittlement.[2]1. Characterize the damage: Use Transmission Electron Microscopy (TEM) to observe defect clusters, dislocation loops, and helium bubbles. 2. Implement thermal annealing: Heating the material can provide the energy for defects to migrate and annihilate, partially restoring the crystal structure. Refer to the detailed Thermal Annealing Protocol below. 3. Consider material modification: For future experiments, explore incorporating nanoparticle reinforcements or designing self-healing functionalities into the material matrix.
Anomalous swelling or dimensional instability of the sample. Accumulation of vacancies and interstitials: The creation of Frenkel pairs (vacancy-interstitial pairs) from displacement cascades leads to an increase in lattice volume. Helium accumulation: As described above, the formation of helium bubbles can cause significant volumetric swelling.1. Quantify swelling: Use techniques like profilometry or density measurements to determine the extent of swelling. 2. Analyze microstructure: Employ TEM or Scanning Electron Microscopy (SEM) to identify the primary cause (e.g., defect clusters vs. helium bubbles). 3. Optimize operating temperature: In some materials, operating at elevated temperatures can promote dynamic annealing, where the rate of defect annihilation is closer to the rate of defect creation.
Discrepancies in analytical results (e.g., XRD, Raman spectroscopy) suggesting amorphization. Loss of long-range order: The accumulation of radiation damage can disrupt the crystalline lattice to the point where it becomes amorphous (metamict). This is particularly relevant for ceramic materials used for actinide immobilization.[3][4]1. Confirm amorphization: Use selected area electron diffraction (SAED) in a TEM to confirm the loss of crystallinity. 2. Perform annealing studies: Systematically anneal the material at different temperatures and durations to determine if and at what point recrystallization occurs. Monitor the process with XRD or Raman spectroscopy. 3. Re-evaluate material choice: If amorphization is rapid and irreversible under experimental conditions, consider alternative host matrices with higher radiation tolerance.
Difficulty in preparing high-quality samples for microscopic analysis (SEM/TEM). High radioactivity of the sample: This can interfere with detectors and poses a safety hazard. Material embrittlement: Irradiated materials can be brittle and prone to fracture during preparation.1. Use specialized preparation techniques: For highly radioactive materials, focused ion beam (FIB) milling within a hot cell is often necessary to prepare thin lamellae for TEM. 2. Minimize sample size: For SEM, use the smallest feasible sample size to reduce radioactivity. 3. Follow safety protocols: Adhere strictly to all institutional and regulatory guidelines for handling radioactive materials. Refer to the Protocols for Microscopic Analysis below.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of radiation damage from this compound?

This compound primarily decays via alpha emission.[5][6] The two main damage mechanisms are:

  • Displacement Damage: The energetic alpha particle (~5.3 MeV) and the heavy recoil nucleus (~90 keV) collide with atoms in the material's lattice, displacing them from their sites. This creates a cascade of further displacements, resulting in point defects such as vacancies and self-interstitial atoms.[3]

  • Ionization Effects: The alpha particle and recoil nucleus also cause electronic excitations and ionizations along their path. In some materials, particularly insulators, these electronic effects can also lead to atomic displacements.[3]

2. How does helium generation from alpha decay affect my material?

Alpha particles are helium nuclei. Once they lose their energy, they capture two electrons and become neutral helium atoms. Helium has very low solubility in most solids and tends to precipitate into bubbles.[7] This can lead to:

  • Swelling: The accumulation of helium bubbles causes an increase in the material's volume.

  • Embrittlement: Bubbles, especially at grain boundaries, can act as stress concentrators and weaken the material, reducing its ductility and fracture toughness.[2]

3. What is thermal annealing and how does it mitigate radiation damage?

Thermal annealing is a heat treatment process used to recover the properties of irradiated materials. By heating the material to a sufficiently high temperature, atoms are given enough thermal energy to diffuse through the lattice. This allows for:

  • Defect Recombination: Mobile vacancies and interstitials can find each other and annihilate, restoring the crystal lattice.

  • Defect Cluster Dissolution: Larger defect clusters can break up, and the constituent point defects can then be annihilated.

  • Recrystallization: In highly damaged or amorphous materials, annealing can induce the nucleation and growth of new, defect-free crystalline grains.[8][9]

4. Can "self-healing" materials be used for applications involving this compound?

Self-healing materials, which have the intrinsic ability to repair damage, are a promising area of research for nuclear applications.[10][11][12] These materials could potentially mitigate the accumulation of microcracks caused by radiation damage. The mechanisms for self-healing are varied and can be extrinsic (e.g., embedded microcapsules with a healing agent) or intrinsic (e.g., reversible chemical bonds).[13][14] However, the stability of the healing agents and the efficiency of the healing process in a high-radiation environment are critical areas of ongoing research.

5. What are the key safety precautions when handling this compound-containing materials?

This compound is a radioactive material and should only be handled by trained personnel in appropriately equipped laboratories.[5] Key safety considerations include:

  • Containment: Use gloveboxes or other containment to prevent inhalation or ingestion of the material.

  • Shielding: While the alpha radiation from ²⁴³Am is easily shielded, it does have gamma emissions that may require lead or other shielding.

  • Contamination Control: Regularly monitor work areas for contamination and use appropriate personal protective equipment (PPE).

  • Waste Disposal: Dispose of all radioactive waste in accordance with institutional and regulatory requirements.

Quantitative Data on Radiation Damage Effects

The following tables summarize quantitative data on the effects of radiation on materials relevant to actinide immobilization.

Table 1: Swelling in Materials Under Ion Irradiation

MaterialIrradiation ConditionsDose (dpa)Temperature (°C)Swelling (%)Reference(s)
V-15Cr-5Ti alloyNeutron~250650-800< 0.001%/dpa[3]
Fe-9,12Cr ferritic alloysNeutron--~0.06%/dpa[3]
Solution-annealed Type 316 SSNeutron--0.5-0.8%/dpa[3]

Table 2: Microhardness Changes in Materials Post-Irradiation

MaterialIrradiation ConditionsCumulative DoseChange in MicrohardnessReference(s)
Human Dentin70 Gy Electron Beam70 GySignificant decrease (p < 0.001)[15][16]
Irradiated and Non-irradiated Human Dental Enamel60 Gy60 GyNo significant differences were found between irradiated and non-irradiated enamel lesions.[17]

Table 3: Defect Production in Zircon from Alpha-Decay

ParameterValueMaterialReference(s)
Atoms displaced per alpha-decay~5,000Natural Zircon[4]
Atoms displaced per alpha-decay (estimated)1,000-2,000Zircon[4]

Detailed Experimental Protocols

Protocol 1: Thermal Annealing for Damage Recovery in Ceramic Materials

This protocol outlines a general procedure for the thermal annealing of radiation-damaged ceramic samples containing ²⁴³Am.

1. Objective: To reduce the concentration of radiation-induced defects and promote the recovery of the crystalline structure.

2. Materials and Equipment:

  • Radiation-damaged sample containing ²⁴³Am.
  • High-temperature furnace with a controlled atmosphere (e.g., argon, air, or vacuum).
  • Sample holder (e.g., alumina (B75360) or platinum crucible).
  • Thermocouple for temperature monitoring.
  • Characterization equipment (XRD, Raman spectrometer, TEM).
  • Appropriate PPE and radiation safety equipment.

3. Procedure:

  • Baseline Characterization: Before annealing, characterize the as-irradiated sample using XRD, Raman spectroscopy, and/or TEM to establish the initial damage state.
  • Sample Placement: Place the sample in the crucible and position it in the center of the furnace tube.
  • Atmosphere Control: Purge the furnace with the desired gas or evacuate to the required pressure.
  • Heating Ramp: Heat the furnace to the target annealing temperature at a controlled rate (e.g., 5-10 °C/min). The target temperature will depend on the material and the type of defects to be annealed.
  • Isothermal Annealing: Hold the sample at the target temperature for a predetermined duration (e.g., 1-12 hours).[18]
  • Controlled Cooling: Cool the furnace back to room temperature at a controlled rate.
  • Post-Annealing Characterization: Re-characterize the sample using the same techniques as in step 1 to assess the degree of recovery.
  • Iterative Annealing (Optional): Repeat the process at different temperatures and durations to study the annealing kinetics.

4. Safety: All handling of the ²⁴³Am-containing sample must be performed in a designated radioactive materials laboratory, following all safety protocols.

Protocol 2: Preparation of Irradiated Materials for SEM/TEM Analysis

This protocol provides a general workflow for preparing radioactive samples for electron microscopy.

1. Objective: To prepare a sample that is suitable for high-resolution imaging and analysis while ensuring radiological safety.

2. Materials and Equipment:

  • Irradiated sample.
  • Low-speed diamond saw.
  • Grinding and polishing equipment.
  • SEM stubs and conductive adhesive.
  • Sputter coater (for non-conductive samples).
  • For TEM: Dimple grinder, ion mill, or Focused Ion Beam (FIB) instrument.
  • Microscopy supplies (tweezers, sample holders).
  • Hot cell or glovebox for handling highly active samples.

3. SEM Sample Preparation Procedure:

  • Sectioning: If necessary, cut a small section of the bulk material using a low-speed diamond saw.[19]
  • Mounting: Mount the sample on an SEM stub using conductive silver or carbon paint/tape. Ensure a good conductive path from the sample surface to the stub.[20]
  • Cleaning: Clean the sample surface to remove any debris from cutting or handling. This can be done with a gentle stream of dry nitrogen or by ultrasonic cleaning in an appropriate solvent (use caution with radioactive materials).[21]
  • Coating (for non-conductive samples): For ceramic or polymeric samples, apply a thin conductive coating (e.g., gold, carbon, or platinum) using a sputter coater to prevent charging under the electron beam.[6]
  • Transfer: Carefully transfer the mounted sample to the SEM chamber, minimizing exposure time.

4. TEM Sample Preparation (General Steps):

  • Initial Thinning: Cut a thin slice (~500 µm) from the bulk sample.
  • Disc Punching: Punch out a 3 mm disc from the slice.
  • Mechanical Polishing: Mechanically grind and polish the disc to a thickness of ~100 µm.
  • Dimpling: Create a dimple in the center of the disc, reducing the thickness to ~10-20 µm.
  • Final Thinning: Use ion milling or electropolishing to create an electron-transparent area at the center of the disc. For highly radioactive or site-specific samples, FIB is the preferred method.

5. Safety: Preparation of radioactive samples, especially for TEM, should be performed in a controlled environment (e.g., hot cell or glovebox) to prevent contamination and minimize radiation exposure.

Protocol 3: Synthesis and Evaluation of Self-Healing Polymers for Radioactive Environments

This protocol describes a general method for synthesizing a self-healing polymer and evaluating its healing efficiency after irradiation.

1. Objective: To create a polymer that can autonomously repair radiation-induced damage and to quantify its healing capability.

2. Synthesis (Example: Diels-Alder based self-healing polymer):

  • Materials: Furan-functionalized polymer, maleimide-functionalized crosslinker, solvent, initiator.
  • Procedure:
  • Dissolve the furan-functionalized polymer and maleimide (B117702) crosslinker in an appropriate solvent in a reaction vessel.
  • Add an initiator if required by the specific chemistry.
  • Stir the mixture at a specific temperature (e.g., 60-80 °C) for a set time to allow the Diels-Alder reaction to form a crosslinked network.
  • Cast the polymer solution into a mold and cure to form a solid sample.

3. Irradiation and Damage Induction:

  • Expose the polymer sample to a controlled dose of radiation (e.g., from a gamma source or ion beam) to simulate the damage environment.
  • Create a controlled crack or cut in the irradiated sample using a sharp blade.

4. Healing Procedure:

  • Bring the fractured surfaces into close contact.
  • Apply the stimulus required for healing. For a thermally reversible Diels-Alder polymer, this involves heating the sample to a temperature that favors the retro-Diels-Alder reaction (bond breaking), followed by cooling to allow the forward reaction (bond reforming) to heal the crack.[22]

5. Evaluation of Healing Efficiency:

  • Mechanical Testing: Perform tensile tests on both the pristine (undamaged) and healed samples.
  • Calculate Healing Efficiency (η): η = (P_healed / P_pristine) * 100% where P_healed is the fracture strength of the healed sample and P_pristine is the fracture strength of the original sample.[22]
  • Microscopic Examination: Use SEM to visually inspect the healed region and assess the quality of the repair.

Visualizations of Damage and Mitigation Pathways

The following diagrams, created using the DOT language, illustrate key processes in radiation damage and its mitigation.

Radiation_Damage_Cascade cluster_Initiation Initiation cluster_Cascade Displacement Cascade cluster_Evolution Defect Evolution Am243 This compound Nucleus Alpha Alpha Particle (~5.3 MeV) Am243->Alpha Alpha Decay Recoil Recoil Nucleus (~90 keV) Am243->Recoil PKA Primary Knock-on Atom (PKA) Alpha->PKA Elastic Collision Recoil->PKA Cascade Collision Cascade PKA->Cascade Defects Point Defects (Vacancies & Interstitials) Cascade->Defects Clusters Defect Clusters & Dislocation Loops Defects->Clusters Amorphization Amorphization Clusters->Amorphization Swelling Swelling & Embrittlement Clusters->Swelling

Caption: Workflow of radiation damage from an alpha decay event in an this compound-containing material.

Mitigation_Pathways cluster_Damage Damaged State cluster_Annealing Thermal Annealing cluster_SelfHealing Self-Healing cluster_Recovered Recovered State Damaged_Material Irradiated Material (High Defect Concentration) Heat Apply Heat Damaged_Material->Heat Microcrack Microcrack Formation Damaged_Material->Microcrack Diffusion Increased Atomic Diffusion Heat->Diffusion Annihilation Vacancy-Interstitial Recombination Diffusion->Annihilation Recrystallization Recrystallization (for amorphous materials) Diffusion->Recrystallization Recovered_Material Recovered Material (Reduced Defect Concentration) Annihilation->Recovered_Material Recrystallization->Recovered_Material Trigger Healing Trigger (e.g., Heat, Light) Microcrack->Trigger Healing_Agent Healing Agent Release or Reversible Bond Activation Trigger->Healing_Agent Repair Crack Repair & Polymerization Healing_Agent->Repair Repair->Recovered_Material

Caption: Logical pathways for mitigating radiation damage through thermal annealing and self-healing mechanisms.

References

Technical Support Center: Enhancing Americium-243 Production Efficiency in High Flux Reactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the production of Americium-243 (Am-243) in high flux reactors.

FAQs and Troubleshooting Guides

This section is designed to provide direct answers to common issues that may arise during your experimental work.

Irradiation Phase

Question: What is the primary production pathway for this compound in a high flux reactor?

Answer: this compound is primarily produced through a series of neutron captures and beta decays starting from Plutonium-242 (Pu-242). The key reaction sequence is as follows:

  • Neutron Capture by Pu-242: Plutonium-242, present in the target material, captures a neutron to become Plutonium-243 (Pu-243).

    • ²⁴²Pu + n → ²⁴³Pu

  • Beta Decay of Pu-243: Plutonium-243 is unstable and undergoes beta decay with a relatively short half-life of approximately 5 hours, transforming into this compound.[1]

    • ²⁴³Pu → ²⁴³Am + β⁻

Question: My this compound yield is significantly lower than predicted by initial calculations. What are the potential causes and how can I troubleshoot this?

Answer: Lower than expected Am-243 yields can stem from several factors related to the irradiation process. Here's a troubleshooting guide:

Potential Cause Explanation Troubleshooting Steps
Incorrect Neutron Flux or Spectrum The production of Am-243 is highly dependent on the neutron flux and energy spectrum. A lower than anticipated thermal neutron flux will reduce the rate of Pu-242 neutron capture.- Verify the neutron flux and spectrum in the irradiation position. Compare the actual reactor operating parameters with the values used in your initial calculations.- Consider relocating the target to a position with a higher and more stable thermal neutron flux.
Inaccurate Target Composition The initial concentration and isotopic purity of Pu-242 in the target material are critical. If the actual Pu-242 content is lower than assumed, the final Am-243 yield will be proportionally lower.- Re-assay the pre-irradiation target material to confirm the isotopic composition of the plutonium.- Ensure accurate accounting for any Pu-241 in the target, as it will decay to Am-241, which can also be a source of Am-243 through successive neutron captures.
Short Irradiation Time Insufficient irradiation time will not allow for the complete transmutation of the target Pu-242.- Review and recalculate the required irradiation time based on the verified neutron flux and target composition. - If possible, extend the irradiation period.
Neutron Self-Shielding If the target is too thick or dense, the outer layers can absorb a significant portion of the neutron flux, preventing the inner parts of the target from being effectively irradiated.- Redesign the target to have a smaller diameter or a lower density to improve neutron penetration.- Consider using a target geometry that maximizes the surface area exposed to the neutron flux.
Presence of Neutron Poisons Contaminants in the target material with high neutron absorption cross-sections (neutron poisons) can compete with Pu-242 for neutrons, thereby reducing the production of Pu-243.- Analyze the target material for the presence of common neutron poisons such as certain rare-earth elements. - Purify the target material before irradiation if significant contaminants are found.

Question: How can I optimize the production of this compound while minimizing the co-production of other americium and curium isotopes?

Answer: Optimizing for Am-243 requires careful management of the irradiation conditions and target material.

  • High Purity Pu-242 Target: Start with a target material that has the highest possible isotopic purity of Pu-242. This minimizes the production of other plutonium isotopes and their subsequent transmutation products.

  • Thermal Neutron Spectrum: A well-thermalized neutron spectrum is crucial. Thermal neutrons have a higher capture cross-section for Pu-242, favoring the production of Pu-243. Fast neutrons are more likely to cause fission in other plutonium isotopes, leading to a more complex mixture of fission products.

  • Careful Irradiation Time Management: The irradiation time should be optimized to maximize the conversion of Pu-242 to Am-243. Over-irradiation can lead to the burnout of Am-243 through neutron capture to form Americium-244, which then decays to Curium-244.

Separation and Purification Phase

Question: I am having difficulty efficiently separating this compound from Curium-244. What are the common challenges and solutions?

Answer: The chemical similarity of trivalent actinides makes the separation of americium and curium challenging. Here are some common issues and how to address them:

Problem Potential Cause Troubleshooting Steps
Poor Separation Efficiency in Solvent Extraction - Incorrect Organic Phase Composition: The concentrations of the extractant (e.g., DMDOHEMA, HDEHP) and phase modifier may not be optimal.[2] - Incorrect Aqueous Phase Acidity: The nitric acid concentration is a critical parameter affecting the distribution coefficients of Am and Cm.[3] - Presence of Complexing Agents: Unwanted complexing agents in the feed solution can interfere with the extraction.- Optimize the extractant and modifier concentrations through small-scale batch experiments. - Carefully control the acidity of the aqueous phase. The optimal acidity will depend on the specific solvent system being used. - Analyze the feed for interfering substances and perform a pre-treatment step if necessary.
Low Americium Recovery in Ion Exchange Chromatography - Improper Resin Conditioning: The ion exchange resin may not have been properly conditioned for the separation. - Incorrect Eluent Composition: The concentration of the eluting agent (e.g., ammonium (B1175870) thiocyanate) or the pH of the eluent may be incorrect.[4] - Column Overloading: Exceeding the capacity of the ion exchange column will result in breakthrough of americium.- Ensure the resin is thoroughly conditioned with the appropriate solution before loading the sample. - Prepare fresh eluent and verify its composition and pH. - Calculate the column capacity and ensure the amount of actinides loaded is below this limit.
Cross-Contamination of Final Product - Incomplete Separation in a Single Stage: A single separation step may not be sufficient to achieve the desired purity. - Co-elution of Similar Ions: The separation conditions may not be selective enough to fully resolve americium from curium and lanthanides.- Implement a multi-stage separation process, combining different techniques (e.g., solvent extraction followed by ion exchange). - Fine-tune the separation parameters (e.g., eluent gradient, temperature) to improve resolution.
Resin Fouling or Degradation in Ion Exchange - Presence of Suspended Solids: Particulates in the feed solution can clog the resin bed.[5] - Chemical Attack: Strong oxidizing or reducing agents can damage the resin matrix.[6] - Radiolysis: High levels of radioactivity can lead to the degradation of the organic resin over time.- Filter the feed solution to remove any suspended solids before loading it onto the column. - Avoid the use of harsh chemicals that are incompatible with the resin. - For highly radioactive solutions, consider using more radiation-resistant inorganic ion exchangers or reducing the contact time.

Data Presentation

Table 1: Typical Isotopic Composition of Americium in Spent Nuclear Fuel from Different Reactor Types
IsotopePressurized Water Reactor (PWR) FuelBoiling Water Reactor (BWR) Fuel
Am-241 ~85-95%~90-98%
Am-242m <1%<1%
Am-243 ~5-15%~2-10%

Note: These are approximate values and can vary significantly depending on the fuel burnup and initial enrichment.

Table 2: Key Parameters for Americium-Curium Separation using Solvent Extraction
ParameterAmSel ProcessEXAm Process
Organic Phase TODGA in an aliphatic diluentDMDOHEMA and HDEHP in TPH
Aqueous Phase Nitric AcidNitric Acid with TEDGA as a complexing agent
Target Separation Group separation of Am and Cm from lanthanidesSelective extraction of Am from Cm
Typical Am/Cm Separation Factor ~2.5 (improved to ~3.0 with modified extractants)[3]~2.5 (enhanced by TEDGA)[2]

Experimental Protocols

Protocol 1: General Procedure for Americium/Curium Separation using Extraction Chromatography with TEVA Resin

This protocol outlines a general procedure for the separation of americium from curium and lanthanides using TEVA resin.

  • Sample Preparation:

    • Dissolve the irradiated target in a suitable concentration of nitric acid.

    • Adjust the acidity of the feed solution to the optimal range for loading onto the TEVA resin (typically a high molarity of a salt solution like ammonium thiocyanate (B1210189) in a weak acid).

  • Column Preparation:

    • Prepare a column with an appropriate amount of TEVA resin.

    • Pre-condition the column by passing several column volumes of the loading solution through it.

  • Loading:

    • Load the prepared sample solution onto the column at a controlled flow rate.

    • Collect the load effluent, which will contain elements that do not adsorb to the resin.

  • Washing:

    • Wash the column with the loading solution to remove any remaining non-adsorbed elements.

    • Subsequently, wash the column with a solution designed to elute the lanthanides while retaining the actinides. This is often a slightly different concentration of the thiocyanate solution.

  • Elution of Americium and Curium:

    • Elute the americium and curium fraction from the column using a suitable eluent, such as a lower concentration of ammonium thiocyanate or a different acid.

  • Further Separation (if required):

    • The collected fraction containing both americium and curium may require further separation using a different chromatographic method or a different selective extractant.

Mandatory Visualizations

Americium243_Production_Pathway Pu242 Plutonium-242 (Target) Pu243 Plutonium-243 Pu242->Pu243 Neutron Capture (n,γ) Am243 This compound (Product) Pu243->Am243 Beta Decay (t½ ≈ 5h)

Caption: Production pathway of this compound from Plutonium-242.

Am_Cm_Separation_Workflow cluster_irradiation Irradiation & Dissolution cluster_separation Chemical Separation cluster_purification Purification & Final Product start Irradiated Target dissolved Dissolved Target Solution (Am, Cm, Pu, Fission Products) start->dissolved Dissolution in Nitric Acid solvent_extraction Solvent Extraction (e.g., PUREX/AmSel) dissolved->solvent_extraction Feed Adjustment ion_exchange Ion Exchange Chromatography (e.g., TEVA Resin) solvent_extraction->ion_exchange Actinide/Lanthanide Fraction am_fraction Americium Fraction ion_exchange->am_fraction Selective Elution cm_fraction Curium/Lanthanide Fraction ion_exchange->cm_fraction final_product Purified Am-243 am_fraction->final_product Final Purification Steps

Caption: General experimental workflow for this compound production and separation.

Troubleshooting_Low_Yield Start Low Am-243 Yield Detected CheckFlux Verify Neutron Flux and Spectrum Start->CheckFlux FluxOK Flux as Expected? CheckFlux->FluxOK CheckTarget Re-assay Target Composition TargetOK Composition Correct? CheckTarget->TargetOK CheckTime Review Irradiation Time TimeOK Time Sufficient? CheckTime->TimeOK CheckGeometry Evaluate Target Geometry (Self-Shielding) GeometryOK Geometry Optimal? CheckGeometry->GeometryOK FluxOK->CheckTarget Yes AdjustFlux Action: Adjust Irradiation Position or Reactor Power FluxOK->AdjustFlux No TargetOK->CheckTime Yes AdjustTarget Action: Use Higher Purity Pu-242 Target TargetOK->AdjustTarget No TimeOK->CheckGeometry Yes AdjustTime Action: Extend Irradiation Time TimeOK->AdjustTime No AdjustGeometry Action: Redesign Target GeometryOK->AdjustGeometry No InvestigateOther Investigate Other Factors (e.g., Neutron Poisons) GeometryOK->InvestigateOther Yes

References

Technical Support Center: Decontamination Procedures for Americium-243 Handling Facilities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on decontamination procedures for facilities handling Americium-243 (Am-243). The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound contamination?

A1: this compound is a potent alpha emitter with a very long half-life of 7,370 years.[1][2] The primary hazard is internal exposure through inhalation or ingestion of microscopic particles, which can lead to a significant long-term radiation dose to internal organs, particularly the bone, liver, and lungs.[2][3] External contamination can also pose a risk if transferred to the body.

Q2: What are the recommended surface contamination limits for a facility handling this compound?

  • Removable alpha contamination: 20 disintegrations per minute per 100 cm² (dpm/100 cm²)

  • Fixed alpha contamination: 100 dpm/100 cm² (average) and 300 dpm/100 cm² (maximum)

It is crucial to consult your institution's Radiation Safety Officer (RSO) and relevant regulatory bodies for the specific limits applicable to your facility.

Q3: What personal protective equipment (PPE) is required when performing Am-243 decontamination?

A3: A comprehensive PPE ensemble is critical to prevent internal and external contamination. This typically includes:

  • Disposable coveralls

  • Double-layered gloves (changed frequently)

  • Shoe covers

  • Full-face respirator with P100 filters or a powered air-purifying respirator (PAPR)

  • Safety glasses or goggles

Q4: How should I monitor for this compound contamination?

A4: Due to the nature of alpha radiation, specialized monitoring equipment is necessary.

  • Direct Monitoring: Use a portable alpha scintillation probe or a gas-flow proportional counter for direct surface measurements.

  • Indirect Monitoring (Wipe/Smear Tests): This is the most common method for detecting removable contamination. Wipe a 100 cm² area with a filter paper and count it using a liquid scintillation counter or a gas-flow proportional counter.

Troubleshooting Guide

Issue: Persistent alpha contamination on stainless steel surfaces after initial decontamination.

  • Possible Cause 1: Formation of refractory Americium oxides. Americium oxides can be difficult to dissolve with standard cleaning agents.

    • Solution: Employ more aggressive chemical treatments. A solution of nitric acid can be effective in dissolving americium oxides.[4] Formulations containing chelating agents like citric acid or oxalic acid in combination with hydrogen peroxide have also been shown to be effective for decontaminating uranium-contaminated steel and may be applicable here.[5]

  • Possible Cause 2: Contamination trapped in microscopic cracks or pores.

    • Solution 1: Use of strippable coatings. These coatings are applied as a liquid, penetrate into surface imperfections, and then solidify, trapping the contaminants. Peeling off the coating removes the contamination.[6][7][8][9]

    • Solution 2: Consider advanced techniques. For high-value equipment, laser ablation can be a very effective, albeit more complex, method for removing a thin surface layer along with the contamination.[10][11][12][13] This technique minimizes secondary waste.[10][11]

Issue: High levels of airborne alpha contamination detected during decontamination.

  • Possible Cause: Aerosolization of fine Am-243 particles. Dry decontamination methods or aggressive scrubbing can dislodge and aerosolize contaminants.

    • Solution 1: Employ wet decontamination methods. Use damp cloths or sponges with decontamination solutions to minimize dust generation.

    • Solution 2: Use of chemical gels. Decontamination gels can be applied to surfaces, trapping the radioactive particles and preventing them from becoming airborne.[14]

    • Solution 3: Enhance ventilation controls. Ensure that local exhaust ventilation (e.g., fume hoods, glove boxes) is functioning correctly. Consider the use of temporary ventilated enclosures for large-scale decontamination activities.

Issue: Generation of large volumes of secondary radioactive liquid waste.

  • Possible Cause: Inefficient use of decontamination solutions.

    • Solution 1: Optimize the decontamination process. Use the minimum amount of cleaning solution necessary. For wipe-downs, use dampened cloths rather than soaking them.

    • Solution 2: Explore waste-minimizing technologies. Strippable coatings and laser ablation generate solid waste, which is often more manageable and has a smaller volume than liquid waste.[10][11][15][16][17]

    • Solution 3: Recycle decontamination solutions where feasible. Depending on the process, some solutions can be filtered and reused.

Quantitative Data on Decontamination Methods

While specific quantitative data for this compound is limited in the available literature, the following table summarizes the effectiveness of various decontamination methods for alpha emitters on different surfaces. The Decontamination Factor (DF) is the ratio of the initial contamination to the final contamination.

Decontamination MethodSurface MaterialContaminant TypeDecontamination Factor (DF)Reference(s)
Strippable Coatings
ALARA™ 1146Metal and ConcreteUranium (alpha emitter)Average DF of 6.68[7]
Polyvinyl Alcohol (PVA) basedVarious non-porousGeneral alpha emitters80.6% to 96.5% removal[6]
Chemical Decontamination
Citric Acid Formulations (CPC/OPC)Rusted Carbon SteelUranium (alpha emitter)68% to 94% removal[5]
Nitric AcidAmericium-Plutonium OxideAmericium OxideSlow dissolution[4]
Laser Ablation
Pulsed Fiber LaserStainless SteelGeneral alpha emittersUp to 100% removal[10][12]

Experimental Protocols

Protocol 1: Standard Surface Decontamination of Removable this compound

Objective: To remove loose this compound contamination from non-porous surfaces such as stainless steel, glass, and epoxy-coated floors.

Materials:

  • Approved decontamination solution (e.g., commercially available radiological decontaminant, or a laboratory-prepared solution such as 5% citric acid).

  • Lint-free absorbent wipes.

  • Two buckets (one for clean solution, one for rinsing).

  • Plastic bags for radioactive waste.

  • Alpha survey meter and wipes for smear testing.

  • Appropriate PPE.

Procedure:

  • Preparation: Cordon off the contaminated area. Don all required PPE. Prepare fresh decontamination solution.

  • Initial Survey: Perform a direct survey and take smear samples of the contaminated area to determine the initial contamination levels.

  • Decontamination: a. Dampen a clean wipe with the decontamination solution. Do not saturate. b. Wipe the contaminated area from the outer edge towards the center, using overlapping strokes. c. Fold the wipe to expose a clean surface and repeat. d. Dispose of the used wipe in a designated radioactive waste bag.

  • Rinsing: a. Using a new wipe dampened with clean water, wipe the decontaminated area to remove any residual cleaning agent. b. Dispose of the wipe in the radioactive waste bag.

  • Drying: Dry the surface with a clean, dry wipe.

  • Final Survey: Allow the surface to dry completely. Perform a final direct survey and take new smear samples to confirm that contamination levels are below the established limits.

  • Waste Disposal: Seal the radioactive waste bag and dispose of it according to your institution's waste management procedures.

Protocol 2: Decontamination of Equipment Using a Strippable Coating

Objective: To decontaminate equipment with complex geometries or fixed contamination using a strippable coating.

Materials:

  • Commercially available strippable coating (e.g., ALARA™ 1146).[7]

  • Application tools (e.g., brush, roller, or sprayer as recommended by the manufacturer).

  • Plastic sheeting.

  • Sharp cutting tool (e.g., scalpel or utility knife).

  • Radioactive waste container.

  • Alpha survey meter.

  • Appropriate PPE.

Procedure:

  • Preparation: Move the contaminated equipment to a designated decontamination area with controlled ventilation. Place plastic sheeting under the equipment to catch any drips. Don all required PPE.

  • Initial Survey: Conduct a thorough alpha survey of the equipment to identify all contaminated areas.

  • Application: a. Apply the strippable coating to the contaminated surfaces according to the manufacturer's instructions, ensuring complete and uniform coverage. b. For easier removal, consider applying a thicker coat or embedding a fabric mesh into the coating.

  • Curing: Allow the coating to cure for the time specified by the manufacturer (typically 12-24 hours). The coating should be completely dry and form a solid film.

  • Removal: a. Using a cutting tool, carefully score the edges of the coating. b. Gently peel the coating from the surface. It should come off in large sheets, encapsulating the contamination. c. Place the removed coating directly into a designated radioactive waste container.

  • Final Survey: Perform a thorough alpha survey of the decontaminated equipment to ensure that contamination levels are below the release limits.

  • Waste Disposal: Seal the radioactive waste container and manage it as solid radioactive waste according to institutional procedures.

Mandatory Visualizations

Diagram 1: General Decontamination Workflow

DecontaminationWorkflow cluster_prep Preparation Phase cluster_decon Decontamination Phase cluster_verification Verification Phase A Identify Contaminated Area B Don Appropriate PPE A->B C Prepare Decontamination Solutions & Equipment B->C D Initial Radiological Survey C->D E Apply Decontamination Method (e.g., Wiping, Strippable Coating) D->E F Collect and Segregate Waste E->F G Final Radiological Survey F->G H Decontamination Successful? G->H I Remove PPE and Exit Area H->I Yes J Repeat Decontamination H->J No J->E

Caption: A logical workflow for a standard decontamination procedure.

Diagram 2: Decision-Making for Decontamination Method Selection

DeconMethodSelection start Assess Nature of Contamination q1 Removable or Fixed Contamination? start->q1 removable Standard Wet Wiping (Mild Detergent/Chelator) q1->removable Removable fixed Consider More Aggressive Methods q1->fixed Fixed q2 Surface Porosity? non_porous Chemical Decontamination (Acids, Chelating Agents) q2->non_porous Non-Porous porous Strippable Coatings q2->porous Porous q3 Equipment Geometry? simple Direct Chemical Application q3->simple Simple complex Strippable Coatings / Gels q3->complex Complex q4 Level of Contamination? low_level Standard Procedures Sufficient q4->low_level Low high_level Consider Remote or Advanced Methods (e.g., Laser Ablation) q4->high_level High fixed->q2 non_porous->q3 porous->q3 simple->q4 complex->q4

Caption: A decision tree for selecting an appropriate decontamination method.

References

Addressing matrix effects in the mass spectrometric analysis of Americium-243

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects and other common challenges encountered during the mass spectrometric analysis of Americium-243 (²⁴³Am).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are alterations in the ionization efficiency and transport of ²⁴³Am ions in the mass spectrometer caused by the presence of other components in the sample matrix. These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Common matrix components that can cause these effects include high concentrations of salts, organic matter, and other elements present in environmental or biological samples.

Q2: What are the primary sources of interference in ²⁴³Am analysis?

A2: Interferences in ²⁴³Am analysis can be broadly categorized as:

  • Isobaric Interferences: These are caused by isotopes of other elements that have the same nominal mass as ²⁴³Am. A notable example is the potential interference from Curium-243 (²⁴³Cm). Additionally, when analyzing for Americium-241 (²⁴¹Am), a common practice that uses ²⁴³Am as a tracer, isobaric interference from Plutonium-241 (²⁴¹Pu) is a significant issue.[1][2][3]

  • Polyatomic (or Molecular) Interferences: These arise from the combination of atoms from the sample matrix, plasma gas (e.g., Argon), and reagents to form ions with the same mass-to-charge ratio as the analyte. Examples include interferences from lead and chlorine (e.g., ²⁰⁷Pb³⁶Cl⁺) if hydrochloric acid is used in sample preparation.[4][5]

  • Matrix-Induced Signal Suppression or Enhancement: High concentrations of easily ionizable elements in the sample can affect the plasma conditions, leading to inaccurate measurements of the ²⁴³Am signal.

Q3: How can I minimize matrix effects before analysis?

A3: The most effective way to minimize matrix effects is through robust sample preparation. This typically involves separating ²⁴³Am from the bulk of the matrix components. Common techniques include:

  • Extraction Chromatography: Using specialized resins like TEVA, UTEVA, and DGA to selectively retain and then elute americium, separating it from interfering elements.[1][6][7]

  • Co-precipitation: Precipitating the analyte with a carrier, such as iron hydroxide (B78521) or calcium phosphate, to pre-concentrate it and remove it from the bulk sample solution.

  • Sample Digestion: Employing methods like microwave-assisted acid digestion or fusion to break down complex sample matrices (e.g., soil, sediment) and bring the analyte into a solution suitable for separation.[8][9]

Q4: What is the role of a tracer or internal standard in ²⁴³Am analysis?

A4: Due to the potential for analyte loss during the extensive sample preparation process, a tracer or internal standard is crucial for accurate quantification. In the analysis of other americium isotopes like ²⁴¹Am, enriched ²⁴³Am is often used as an isotopic tracer to monitor and correct for procedural losses.[1][10] When analyzing for ²⁴³Am itself, a different actinide isotope with similar chemical behavior, which is not present in the sample, can be used as an internal standard to correct for both physical and chemical matrix effects. The selection of an appropriate internal standard is critical and should ideally have a similar mass and ionization potential to the analyte.

Troubleshooting Guides

Problem 1: Low or No Signal for ²⁴³Am
Possible Cause Troubleshooting Step
Inefficient Sample Digestion * Verify Digestion Method: Ensure the chosen digestion method (e.g., microwave, fusion) is appropriate for your sample matrix and has been validated.[8][11] For complex matrices like soil, a combination of acids (e.g., HNO₃, HCl, HF) may be necessary.[8] * Check for Residue: After digestion, inspect the sample for any undissolved particulate matter. Incomplete dissolution will lead to low recovery.
Poor Recovery During Separation * Resin Conditioning: Confirm that the extraction chromatography resin was properly conditioned according to the manufacturer's protocol before loading the sample.[1][4] * Incorrect Reagent Concentration: Verify the molarity of all acids and eluents used in the separation process. Small deviations can significantly impact the retention and elution of ²⁴³Am. * Flow Rate: Ensure the sample loading and elution flow rates are within the recommended range for the specific resin and column size.
Instrumental Issues * Check for Leaks: Air leaks in the sample introduction system can cause unstable signals.[12] * Detector Function: Verify that the detector is functioning correctly and that the gain is set appropriately.[12][13] * Nebulizer Clogging: Inspect the nebulizer for any blockages that could impede sample introduction.
Problem 2: Signal Suppression or Enhancement (Inaccurate Results)
Possible Cause Troubleshooting Step
High Total Dissolved Solids (TDS) * Dilution: If the sample matrix is the primary cause, diluting the sample can often mitigate the effect, though this will also lower the analyte concentration.[14] * Matrix-Matched Standards: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for signal suppression or enhancement.[14]
Presence of Easily Ionizable Elements * Improve Separation: Re-evaluate the sample separation protocol to ensure the efficient removal of elements like alkali and alkaline earth metals that can suppress the americium signal.
Inappropriate Internal Standard * Select a Better Internal Standard: Choose an internal standard with a mass and ionization potential closer to ²⁴³Am that is not present in the sample.
Method of Standard Addition * Implement Standard Addition: For complex matrices where it is difficult to create matrix-matched standards, the method of standard addition can be used to correct for matrix effects.[15][16][17] This involves adding known amounts of a ²⁴³Am standard to aliquots of the sample.
Problem 3: Suspected Isobaric or Polyatomic Interference
Possible Cause Troubleshooting Step
Isobaric Interference (e.g., from ²⁴³Cm) * Chemical Separation: Employ a chemical separation scheme specifically designed to separate americium from curium. For example, some methods exploit differences in oxidation states. * High-Resolution Mass Spectrometry: If available, use a high-resolution ICP-MS (HR-ICP-MS) to resolve the isobaric overlap.
Polyatomic Interference (e.g., from PbCl⁺) * Change Reagents: Avoid using hydrochloric acid in sample preparation if lead is present in the matrix. Nitric acid is often a preferred alternative.[5] * Collision/Reaction Cell: Utilize a mass spectrometer equipped with a collision or reaction cell to break apart or react away the interfering polyatomic ions.

Experimental Protocols

Protocol 1: Separation of Americium using TEVA Resin

This protocol is adapted from established methods for separating americium from rare earth elements and other matrix components.[1][4]

1. Reagent Preparation:

  • 4M NH₄SCN / 0.1M Formic Acid: Dissolve 304g of NH₄SCN in deionized water, add 4.25mL of formic acid, and dilute to 1L. Prepare fresh.[1]
  • 1.5M NH₄SCN / 0.1M Formic Acid: Dissolve 114g of NH₄SCN in deionized water, add 4.25mL of formic acid, and dilute to 1L. Prepare fresh.[1]
  • 1M HCl: Add 83mL of concentrated HCl to approximately 750mL of deionized water and dilute to 1L.[1]

2. Column Preparation:

  • Place a TEVA resin column in a column rack.
  • Remove the top and bottom caps (B75204) and allow the storage solution to drain.
  • Condition the resin by passing 5mL of 4M NH₄SCN / 0.1M formic acid through the column.[1]

3. Sample Loading:

  • Dissolve the dried sample residue in 5mL of 4M NH₄SCN / 0.1M formic acid.
  • Load the sample onto the conditioned TEVA column and allow it to pass through completely.

4. Column Rinsing:

  • Rinse the sample beaker with 3mL of 4M NH₄SCN / 0.1M formic acid and add it to the column.
  • Wash the column with 10mL of 1.5M NH₄SCN / 0.1M formic acid to remove remaining matrix components.[1] Discard the load and rinse solutions.

5. Elution of Americium:

  • Place a clean collection tube under the column.
  • Elute the americium fraction with 20mL of 1M HCl.[1]

6. Sample Preparation for Measurement:

  • The eluted fraction is now ready for final preparation for mass spectrometric analysis (e.g., evaporation and redissolution in dilute nitric acid).

Protocol 2: Sample Digestion for Soil and Sediment Matrices

This is a general protocol for the fusion digestion of soil samples to ensure complete dissolution of americium.[8]

1. Sample Preparation:

  • Dry the soil or sediment sample and grind it to a fine powder (at least 50-100 mesh).
  • If the sample has high organic content, ash it at 600°C.

2. Fusion:

  • Weigh approximately 1 gram of the prepared sample into a zirconium or platinum crucible.
  • Add a flux mixture (e.g., a combination of sodium carbonate, potassium carbonate, and boric acid).
  • Heat the crucible gently at first and then with a full flame until the melt is completely liquid and homogeneous.

3. Dissolution of the Melt:

  • Allow the crucible to cool.
  • Dissolve the solidified melt in 3M nitric acid. Gentle heating may be required.
  • Ensure all of the melt is dissolved. The resulting solution can then be taken through the chemical separation procedure.

Quantitative Data Summary

Table 1: Reported Recovery Percentages for Americium using Different Separation Resins

Resin(s) UsedSample MatrixAverage Recovery of AmReference
DGAUrine76.0% ± 11.3%[18]
TEVA + DGAEnvironmental Samples73% ± 22%[9]
UTEVA + DGABrown Algae51% (gross recovery)[12]

Table 2: Decontamination Factors Achieved with a Combined TRU and TEVA Resin Separation

Interfering Element(s)Decontamination FactorReference
Lanthanides> 20,000[6]

Visualizations

experimental_workflow_TEVA cluster_prep Sample Preparation cluster_separation TEVA Column Chromatography cluster_analysis Analysis sample Dried Sample Residue dissolve Dissolve in 4M NH4SCN / 0.1M Formic Acid sample->dissolve load Load Sample dissolve->load condition Condition TEVA Resin (4M NH4SCN / 0.1M Formic Acid) condition->load wash1 Rinse with 4M NH4SCN / 0.1M Formic Acid load->wash1 wash2 Wash with 1.5M NH4SCN / 0.1M Formic Acid wash1->wash2 elute Elute Americium (1M HCl) wash2->elute waste1 To Waste wash2->waste1 final_prep Final Preparation for MS elute->final_prep ms_analysis Mass Spectrometric Analysis final_prep->ms_analysis

Caption: Workflow for the separation of Americium using TEVA resin.

troubleshooting_workflow decision decision issue issue solution solution start Start Troubleshooting issue_detected Issue Detected During ²⁴³Am Analysis start->issue_detected check_signal Signal Intensity Issue? issue_detected->check_signal check_interferences Suspect Interferences? issue_detected->check_interferences low_signal Low/No Signal check_signal->low_signal Yes inaccurate_signal Inaccurate Signal (Suppression/Enhancement) check_signal->inaccurate_signal No check_recovery Check Tracer/IS Recovery low_signal->check_recovery check_matrix High Matrix Content? inaccurate_signal->check_matrix recovery_low Recovery Low? check_recovery->recovery_low investigate_digestion Investigate Sample Digestion & Separation recovery_low->investigate_digestion Yes investigate_instrument Investigate Instrument (Leaks, Detector, Nebulizer) recovery_low->investigate_instrument No dilute_or_match Dilute Sample or Use Matrix-Matched Standards check_matrix->dilute_or_match Yes use_std_addition Use Standard Addition Method check_matrix->use_std_addition No isobaric Isobaric Interference check_interferences->isobaric Yes polyatomic Polyatomic Interference check_interferences->polyatomic improve_separation Improve Chemical Separation or Use HR-ICP-MS isobaric->improve_separation change_reagents Change Reagents or Use Collision/Reaction Cell polyatomic->change_reagents

Caption: Troubleshooting logic for common issues in ²⁴³Am analysis.

References

Strategies for the long-term storage and stability of Americium-243 sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Americium-243 (Am-243) sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability a concern?

This compound is a synthetic radioactive isotope of americium with a long half-life of approximately 7,370 years.[1][2] Its long-term stability is a critical consideration for ensuring the safety, integrity, and experimental validity of sources used in research. Over time, radioactive decay and the interaction of decay particles with the source matrix and encapsulation can lead to changes in the source's physical and chemical properties.

Q2: What are the primary decay characteristics of this compound?

This compound primarily decays through the emission of alpha particles to Neptunium-239 (Np-239).[2][3] Np-239 is also radioactive and decays by beta particle emission. The decay process of Am-243 is also accompanied by the emission of gamma rays and X-rays with energies ranging from 14 keV to 700 keV.[4]

Q3: What are the common chemical forms of this compound used in sources?

This compound is often supplied as americium oxide (AmO2) powder.[4][5] This form is chosen for its relative stability.

Q4: What are the key factors that can affect the long-term stability of an Am-243 source?

Several factors can impact the stability of an Am-243 source over time:

  • Self-Irradiation: The continuous emission of alpha particles can cause radiation damage to the source matrix and encapsulation material, potentially leading to swelling, cracking, or changes in chemical properties.

  • Chemical Compatibility: The chemical interaction between the americium compound and its encapsulation material is crucial. Incompatible materials can lead to corrosion or degradation of the containment.

  • Temperature: Elevated temperatures can accelerate degradation processes and may affect the integrity of the source encapsulation.

  • Environmental Conditions: The external environment, including humidity and the presence of corrosive agents, can impact the long-term integrity of the source housing.

Q5: How often should an Am-243 sealed source be leak tested?

Regulatory requirements may vary, but it is a standard practice to perform leak tests on sealed radioactive sources at regular intervals. For example, some standards specify that sealed sources should be tested for leakage at least every two years.[6] It is crucial to adhere to the specific regulations and the manufacturer's recommendations for your source.

Troubleshooting Guides

Issue: Suspected Leakage from a Sealed Am-243 Source

Symptoms:

  • Increased background radiation levels in the storage or handling area.

  • Contamination detected on swipes of the source container or surrounding surfaces.

  • Visible damage to the source encapsulation.

Troubleshooting Steps:

  • Cease Use and Isolate: Immediately stop using the source and isolate the area to prevent further potential contamination.

  • Perform a Wipe Test: Conduct a wipe test (also known as a smear test) on the external surface of the source capsule and its container. A detailed protocol for a standard wipe test is provided in the "Experimental Protocols" section.

  • Analyze the Wipe Sample: Analyze the wipe sample for alpha contamination using a suitable radiation detector, such as a liquid scintillation counter or a gas-flow proportional counter.

  • Interpret Results: Compare the measured activity on the wipe sample to the regulatory limits. A common threshold for a leaking source is the presence of removable contamination exceeding 185 Bq (0.005 µCi).[7]

  • Contact Radiation Safety Officer (RSO): If the wipe test confirms leakage, immediately notify your institution's Radiation Safety Officer.

  • Decontamination and Disposal: Follow the guidance of your RSO for the decontamination of the affected area and the proper disposal of the leaking source.

Issue: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Measurements of the source's activity are lower than expected.

  • The energy spectrum obtained from gamma or alpha spectrometry shows unexpected peaks or a degraded resolution.

  • The spatial distribution of activity in the source appears non-uniform.

Troubleshooting Steps:

  • Verify Detector Calibration: Ensure that the radiation detection system is properly calibrated using a certified standard source with a similar geometry and energy range to your Am-243 source.

  • Inspect Source Integrity: Visually inspect the source for any signs of damage, discoloration, or deformation.

  • Perform Gamma Spectrometry: Acquire a gamma spectrum of the source to verify its identity and check for the presence of any gamma-emitting impurities. A detailed protocol for gamma spectrometry is provided in the "Experimental Protocols" section.

  • Perform Alpha Spectrometry: If feasible, perform alpha spectrometry to assess the energy resolution and look for signs of self-absorption, which could indicate changes in the source matrix. A detailed protocol for alpha spectrometry is provided in the "Experimental Protocols" section.

  • Consider Source Age and Self-Absorption: Be aware that over time, self-irradiation can alter the source matrix, leading to increased self-absorption of the emitted alpha particles and a broadening of the energy peaks.

Data Presentation

Table 1: Key Properties of this compound

PropertyValueReference
Half-life7,370 years[1][2]
Primary Decay ModeAlpha emission[1][3]
Alpha Particle Energy~5.27 MeV[1]
Specific Activity0.2 Curies/gram[2]
Common Chemical FormAmericium Oxide (AmO2)[4][5]

Table 2: Recommended Leak Test Frequencies for Sealed Radioactive Sources

Source StatusRecommended FrequencyReference
In UseAt least every 2 years[6]
In StorageAs per institutional and regulatory requirements[8]
Suspected DamageImmediately[8]

Experimental Protocols

Protocol 1: Wipe Test for Sealed Source Leakage

Objective: To determine if a sealed this compound source is leaking radioactive material.

Materials:

  • Wipe test kit (containing swabs or filter paper)

  • Wetting agent (e.g., distilled water or ethanol)

  • Clean, non-porous work surface

  • Forceps or tongs

  • Labeled sample containers (e.g., vials or bags)

  • Radiation survey meter

  • Appropriate personal protective equipment (PPE): gloves, lab coat

Procedure:

  • Prepare a clean, designated work area. Survey the area with a radiation survey meter to establish the background radiation level.

  • Using forceps or tongs, remove the Am-243 source from its storage container and place it on a clean, non-porous surface.

  • Slightly moisten a swab or filter paper with the wetting agent. Do not oversaturate.

  • Gently but firmly wipe the entire external surface of the source capsule. Pay particular attention to welds, seams, and any potentially vulnerable areas. A wiping area of approximately 100 cm² is standard if the source housing is being wiped.[7]

  • Place the wipe sample in a labeled container.

  • Perform a second wipe test on an area of the work surface away from the source to serve as a background control.

  • Return the Am-243 source to its storage container.

  • Survey the work area and your PPE for any contamination.

  • Analyze the wipe samples using an appropriate radiation detector (e.g., liquid scintillation counter for alpha emitters).

  • The activity of the wipe sample should not exceed the regulatory limit, which is often 185 Bq (0.005 µCi).[7]

Protocol 2: Gamma Spectrometry for Source Identification and Purity

Objective: To identify the radionuclide and assess the presence of any gamma-emitting impurities in an this compound source.

Materials:

  • High-Purity Germanium (HPGe) detector

  • Multichannel Analyzer (MCA) and associated software

  • Lead shielding for the detector

  • Calibrated gamma-ray source for energy and efficiency calibration

  • This compound source to be analyzed

Procedure:

  • Detector Calibration: Perform an energy and efficiency calibration of the HPGe detector using a certified multi-gamma standard source.

  • Background Measurement: Acquire a background spectrum for a sufficient amount of time with the source absent to identify and quantify background radiation peaks.

  • Source Measurement: Place the Am-243 source at a reproducible distance from the detector. The distance should be chosen to keep the dead time of the detector at an acceptable level (typically <10%).

  • Data Acquisition: Acquire the gamma-ray spectrum for a time sufficient to obtain good statistical uncertainty for the primary Am-243 gamma-ray peaks (e.g., the 74.7 keV peak).[9]

  • Spectrum Analysis:

    • Identify the characteristic gamma-ray peaks of Am-243.

    • Identify any other significant gamma-ray peaks present in the spectrum, which could indicate the presence of impurities.

    • Calculate the activity of the Am-243 source based on the net peak areas, the detector efficiency, the gamma-ray emission probabilities, and the counting time.

Mandatory Visualizations

Decay_Pathway Am243 This compound (Am-243) (t½ = 7370 years) Np239 Neptunium-239 (Np-239) (t½ = 2.356 days) Am243->Np239 α decay Pu239 Plutonium-239 (Pu-239) (t½ = 24,110 years) Np239->Pu239 β⁻ decay

Caption: Decay pathway of this compound.

Experimental_Workflow_Leak_Test start Start: Suspected Source Leakage prepare Prepare Safe Work Area and PPE start->prepare wipe Perform Wipe Test on Source Capsule prepare->wipe analyze Analyze Wipe Sample for Alpha Activity wipe->analyze decision Activity > Regulatory Limit? analyze->decision leaking Source is Leaking decision->leaking Yes not_leaking Source is Not Leaking decision->not_leaking No notify Notify Radiation Safety Officer leaking->notify document Document Results not_leaking->document notify->document end End document->end

Caption: Workflow for troubleshooting a suspected leaking source.

References

Troubleshooting low yields in the radiochemical separation of Americium-243

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low yields in the radiochemical separation of Americium-243 (Am-243).

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues encountered during experimental procedures.

General Issues and Initial Checks

Q1: My overall Am-243 yield is significantly lower than expected. Where should I start troubleshooting?

A1: Low overall yield can result from issues at multiple stages of the separation process. Begin with a systematic review of your entire workflow.

  • Initial Checklist:

    • Tracer Integrity: Verify the calibration and purity of your Am-243 tracer solution. An inaccurate tracer concentration will lead to incorrect yield calculations.

    • Reagent Quality: Ensure all acids, bases, and organic solvents are of the appropriate grade and have not degraded.

    • pH Adjustments: Confirm the accuracy of all pH measurements and adjustments throughout the protocol. The separation of americium is often highly pH-dependent.

    • Sample Dissolution: Ensure your initial sample is completely dissolved. Incomplete dissolution is a common source of low recovery.

    • Equipment Calibration: Verify the calibration of pipettes, balances, and detectors.

Precipitation Issues

Q2: I'm experiencing low Am-243 recovery after the initial co-precipitation step. What are the likely causes?

A2: Co-precipitation is a critical step for concentrating americium from a larger sample volume. Low recovery at this stage can be attributed to several factors.

  • Incomplete Precipitation:

    • Insufficient Carrier: Ensure you are using an adequate amount of carrier, such as lanthanum or neodymium.

    • Improper pH: The pH for hydroxide (B78521) or fluoride (B91410) precipitation must be carefully controlled. For hydroxide precipitation, a pH of 8-9 is typically required. For fluoride precipitation, an acidic medium is necessary.

    • Inadequate Mixing/Digestion: Ensure thorough mixing of the sample and precipitating agent. Allowing for a sufficient digestion time (aging of the precipitate) can improve co-precipitation efficiency.

  • Loss of Precipitate:

    • Filtration Issues: Check for tears or improper seating of the filter paper, which can lead to loss of the precipitate. Ensure the pore size of the filter is appropriate to retain the precipitate.

    • Redissolution: When washing the precipitate, use a solution that minimizes the risk of redissolving the americium-containing solid. For example, wash hydroxide precipitates with a dilute, pH-adjusted solution.

Q3: My Am-243 seems to be lost during the calcium phosphate (B84403) co-precipitation. How can I troubleshoot this?

A3: High levels of phosphate in the initial sample can sometimes reduce the recovery of actinides during calcium phosphate co-precipitation. It may be necessary to adjust the amount of phosphate added to induce co-precipitation in such cases. After precipitation, ensure the precipitate is washed thoroughly with water to remove any interfering substances before dissolution for the next separation step.

Ion Exchange Chromatography (IEX) Issues

Q4: The recovery of Am-243 from my anion exchange column is low. What could be the problem?

A4: Low recovery from an anion exchange column often points to issues with the oxidation state of americium or the column conditions.

  • Incorrect Oxidation State: Americium is typically loaded onto an anion exchange resin in a high molarity nitric acid or hydrochloric acid medium where it forms anionic complexes. Ensure that the sample is properly conditioned to the correct acid concentration before loading.

  • Column Overloading: Exceeding the capacity of the resin will result in americium passing through the column without being retained.

  • Improper Elution:

    • Incorrect Eluent: Verify the concentration and composition of your eluting solution. For example, Am(III) can be eluted from anion exchange resins with lower molarity acids that do not support the formation of anionic complexes.

    • Insufficient Eluent Volume: Ensure a sufficient volume of eluent is passed through the column to completely strip the americium.

    • Flow Rate: A flow rate that is too high can lead to incomplete elution.

Q5: I am observing co-elution of interfering elements with my Am-243 fraction during ion exchange.

A5: Co-elution of interfering elements, particularly lanthanides, is a common challenge due to their similar chemical properties to americium.

  • Inadequate Separation Conditions: The separation of americium from lanthanides on anion exchange resins can be improved by using mixed organic-aqueous solvents or specific complexing agents. For example, a methanol-nitric acid mobile phase can enhance the separation.

  • Presence of Plutonium or Curium: If plutonium is present, it can interfere with the americium separation. It is often necessary to perform a preliminary separation step to remove the bulk of the plutonium. Curium behaves very similarly to americium and can be difficult to separate using standard ion exchange methods.

Extraction Chromatography Issues

Q6: My Am-243 yield is low when using extraction chromatography resins (e.g., TRU, DGA). What should I check?

A6: Extraction chromatography is a powerful technique, but its success depends on precise control of experimental conditions.

  • Improper Column Conditioning: The resin must be pre-conditioned with the same acid matrix as the sample to ensure proper retention of americium.

  • Incorrect Acid Concentration of Load Solution: The uptake of americium on resins like TRU and DGA is highly dependent on the nitric acid concentration. Verify that your sample is in the optimal acid concentration for loading.

  • Presence of Complexing Agents: The presence of strong complexing agents in the sample can prevent the retention of americium on the resin.

  • Radiolysis of the Resin: In high-radiation fields, the extraction resin can degrade, leading to a decrease in its binding capacity and altered elution profiles.[1]

Q7: I am seeing breakthrough of Am-243 during the loading phase on my extraction chromatography column.

A7: Breakthrough during loading indicates that the americium is not being effectively retained by the resin.

  • Flow Rate Too High: A high flow rate can prevent the americium from having sufficient time to interact with the resin.

  • Column Channeling: Improperly packed columns can lead to "channeling," where the sample bypasses large portions of the resin bed.

  • Resin Degradation: As mentioned, radiolysis or chemical attack can damage the resin, reducing its capacity.

Data Presentation

The following tables summarize quantitative data related to the performance of different separation methods for this compound.

Table 1: Typical Recovery Yields for Americium Separation Techniques

Separation TechniqueResin/PrecipitantMatrixReported Recovery Yield (%)Reference
Extraction ChromatographyDGA ResinGarden Soil99.1 ± 6.0[2]
Extraction ChromatographyTRU & TEVA ResinsSimulated Matrix~63% from TRU, with 35.5% bleed-through[3]
Solvent ExtractionTODGA3M HNO₃> 99.5% (in aqueous phase)[4]
Anion ExchangeMCI-GEL CA08SSpike Solution~98.2%[5]
Co-precipitationNeodymium FluorideReagents97.7 ± 5.3[2]
Co-precipitationIron HydroxideSynthetic Solutions~93%[6]

Table 2: Separation Factors for Americium from Interfering Elements

Separation MethodInterfering ElementSeparation Factor (SF)ConditionsReference
Solvent Extraction (TODGA)Curium (Cm)> 10,0003M HNO₃, 0.1M TODGA[4]
Extraction Chromatography (LN Resin)Europium (Eu)~1.12M Ammonium Thiocyanate[3]
Redox-Based PrecipitationLanthanides (Ln)11 ± 1Acidic conditions with persulfate[7]
Redox-Based PrecipitationLanthanides (Ln)47 ± 2Basic conditions with ozone in NaHCO₃[7]

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below.

Protocol 1: Americium Separation using DGA Extraction Chromatography

This protocol is adapted from a method for the separation of plutonium and americium for accelerator mass spectrometry.[2]

  • Sample Preparation:

    • Adjust the sample to 8M HNO₃.

    • Add NaNO₂ to a final concentration of 0.05M to stabilize plutonium in the +4 oxidation state.

  • Column Preparation:

    • Use a pre-packed DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin column.

    • Condition the column by passing 5-10 mL of 8M HNO₃ through it.

  • Sample Loading:

    • Load the prepared sample onto the column at a flow rate of approximately 1 mL/min. Americium and plutonium will be retained on the resin.

  • Washing:

    • Wash the column with an excess volume (e.g., 20 mL) of 8M HNO₃ to remove interfering ions such as Ca²⁺ and Fe³⁺.

  • Americium Elution:

    • Elute Americium(III) from the column with 0.1M HCl. Plutonium will remain adsorbed on the resin. Collect the eluate containing the purified americium.

  • Plutonium Elution (Optional):

    • Elute plutonium by on-column reduction to Pu(III) using a solution of 0.02M TiCl₃.

Protocol 2: Co-precipitation of Americium with Neodymium Fluoride (NdF₃)

This protocol describes a microprecipitation technique for preparing sources for alpha spectrometry.[2][7]

  • Sample Preparation:

    • The purified americium fraction should be in a dilute acid solution (e.g., 0.1M HCl).

  • Carrier Addition:

    • Add a small amount of neodymium carrier solution (e.g., 50 µg of Nd³⁺) to the americium solution.

  • Precipitation:

    • Add hydrofluoric acid (HF) to the solution to precipitate NdF₃, which will co-precipitate the americium.

  • Filtration:

    • Filter the solution through a fine-pored membrane filter to collect the NdF₃ precipitate.

    • Wash the precipitate on the filter with dilute acid and then with ethanol (B145695) to remove any remaining soluble impurities.

  • Source Preparation:

    • Carefully remove the filter and mount it on a suitable backing for alpha spectrometry counting.

Visualizations

Experimental Workflow for Am-243 Separation

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis sample Initial Sample dissolution Complete Dissolution sample->dissolution tracer Add Am-243 Tracer dissolution->tracer oxidation_adjustment Oxidation State Adjustment tracer->oxidation_adjustment precipitation Co-precipitation (e.g., NdF3) oxidation_adjustment->precipitation Method 1 ion_exchange Ion Exchange Chromatography oxidation_adjustment->ion_exchange Method 2 extraction_chrom Extraction Chromatography oxidation_adjustment->extraction_chrom Method 3 source_prep Source Preparation (e.g., Electrodeposition) precipitation->source_prep ion_exchange->source_prep extraction_chrom->source_prep counting Alpha Spectrometry source_prep->counting yield_calc Yield Calculation counting->yield_calc

Caption: A generalized workflow for the radiochemical separation and analysis of this compound.

Troubleshooting Decision Tree for Low Am-243 Yield

troubleshooting_tree start Low Am-243 Yield Detected check_tracer Is the Am-243 tracer calibrated and pure? start->check_tracer recalibrate_tracer Recalibrate or replace tracer. check_tracer->recalibrate_tracer No check_dissolution Was the initial sample completely dissolved? check_tracer->check_dissolution Yes recalibrate_tracer->check_dissolution improve_dissolution Optimize dissolution procedure (e.g., stronger acid, heating). check_dissolution->improve_dissolution No check_precipitation Is a precipitation step used? check_dissolution->check_precipitation Yes improve_dissolution->check_precipitation troubleshoot_precipitation Troubleshoot Precipitation: - Check pH - Ensure sufficient carrier - Check for precipitate loss check_precipitation->troubleshoot_precipitation Yes check_chromatography Is chromatography used? check_precipitation->check_chromatography No troubleshoot_precipitation->check_chromatography troubleshoot_chromatography Troubleshoot Chromatography: - Verify acid concentrations - Check flow rate - Assess resin integrity check_chromatography->troubleshoot_chromatography Yes final_review Review entire protocol for deviations and reagent quality. check_chromatography->final_review No troubleshoot_chromatography->final_review

Caption: A decision tree to guide the troubleshooting process for low this compound recovery.

References

Validation & Comparative

A Comparative Guide to Americium-243 and Americium-241 for Nuclear Transmutation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Americium-243 (Am-243) and Americium-241 (Am-241) as target materials for nuclear transmutation. The primary goal of transmuting these long-lived actinides is to convert them into shorter-lived or stable isotopes, thereby reducing the long-term radiotoxicity of nuclear waste. This comparison is supported by experimental data on their nuclear properties, transmutation pathways, and the characteristics of their transmutation products.

Executive Summary

Both Americium-241 and this compound are significant contributors to the long-term radiotoxicity of spent nuclear fuel.[1] Their transmutation is a key strategy in advanced nuclear fuel cycles to mitigate the environmental impact of nuclear waste. The choice between Am-241 and Am-243 as a transmutation target depends on a variety of factors, including the neutron spectrum of the reactor system, the desired transmutation products, and the challenges associated with handling each isotope.

Americium-241 , with a half-life of 432.2 years, is the more abundant americium isotope in spent nuclear fuel.[2] Its transmutation in a thermal neutron spectrum primarily leads to the production of Curium-242, a potent neutron emitter with a short half-life. In a fast neutron spectrum, the fission-to-capture ratio is more favorable, leading to more efficient destruction of the americium nucleus.

This compound , with a much longer half-life of 7,370 years, is present in smaller quantities in spent fuel.[2] Its transmutation chain generally leads to the production of Curium-244 and heavier actinides. While the initial radioactivity of Am-243 is lower than that of Am-241, its transmutation requires a higher neutron fluence to achieve significant reduction.

This guide will delve into the quantitative data, experimental methodologies, and logical considerations for selecting the appropriate americium isotope for transmutation research and application.

Data Presentation: A Quantitative Comparison

The following tables summarize the key nuclear data for Americium-241 and this compound, crucial for evaluating their performance as transmutation targets.

Table 1: General Properties of Americium-241 and this compound

PropertyAmericium-241This compound
Half-life (years)432.27,370
Decay ModeAlpha, Spontaneous FissionAlpha, Spontaneous Fission
Specific Activity (Ci/g)3.430.2
Primary Decay ProductNeptunium-237Neptunium-239 (decays to Plutonium-239)

Table 2: Neutron Cross-Section Data (in barns)

Data sourced from JENDL-4.0 and JENDL-3.2 nuclear data libraries.

Cross-Section TypeAmericium-241This compound
Thermal (0.0253 eV)
Capture (n, γ)684.378.53
Fission (n, f)3.1220.1161
Fast (Fission Spectrum Average)
Capture (n, γ)0.23860.1892
Fission (n, f)1.3951.080

Transmutation Pathways

The transmutation of americium isotopes involves a series of neutron captures and radioactive decays. The following diagrams, generated using the DOT language, illustrate the primary reaction pathways for Am-241 and Am-243 in a neutron flux.

Am241_Transmutation Am-241 Am-241 Am-242g Am-242g Am-241->Am-242g (n,γ) Am-242m Am-242m Am-241->Am-242m (n,γ) Cm-242 Cm-242 Am-242g->Cm-242 β- (16 h) Pu-242 Pu-242 Am-242g->Pu-242 EC (16 h) Am-242m->Am-242g IT (141 y) Pu-238 Pu-238 Cm-242->Pu-238 α (163 d) Am243_Transmutation Am-243 Am-243 Am-244g Am-244g Am-243->Am-244g (n,γ) Am-244m Am-244m Am-243->Am-244m (n,γ) Cm-244 Cm-244 Am-244g->Cm-244 β- (10.1 h) Am-244m->Cm-244 β- (26 min) Pu-240 Pu-240 Cm-244->Pu-240 α (18.1 y) Irradiation_Workflow cluster_pre Pre-Irradiation cluster_irrad Irradiation cluster_post Post-Irradiation Examination (PIE) Target_Fab Target Fabrication (e.g., Molecular Plating) Encapsulation Encapsulation in Irradiation Capsule Target_Fab->Encapsulation Characterization_Pre Pre-Irradiation Characterization Encapsulation->Characterization_Pre Irradiation Irradiation in High Flux Reactor (e.g., HFIR) Characterization_Pre->Irradiation Cooling Cooling Period Irradiation->Cooling De-encapsulation De-encapsulation in Hot Cell Cooling->De-encapsulation Characterization_Post Post-Irradiation Characterization De-encapsulation->Characterization_Post Am_Comparison cluster_am241 Americium-241 cluster_am243 This compound Am241_Pros Pros: - Higher thermal capture cross-section - More abundant in spent fuel Am241_Cons Cons: - Higher specific activity and heat generation - Transmutation to Cm-242 (strong neutron emitter) - Shorter half-life leads to build-up of Np-237 Am243_Pros Pros: - Lower specific activity and heat generation - Longer half-life, less immediate Np-237 concern - Transmutation leads to Cm-244 (less intense neutron emitter than Cm-242) Am243_Cons Cons: - Lower thermal capture cross-section - Requires higher neutron fluence for significant transmutation - Transmutation chain can lead to heavier actinides

References

A Comparative Guide to Evaluated Nuclear Data for Americium-243 Neutron Cross Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of evaluated nuclear data for Americium-243 (Am-243) neutron cross sections, focusing on the major international nuclear data libraries: ENDF/B-VIII.0 (USA), JEFF-3.3 (Europe), JENDL-5 (Japan), and CENDL-3.2 (China). The evaluations are validated against recent experimental data to provide researchers with a clear understanding of the performance and potential discrepancies of these libraries. This information is critical for applications in nuclear transmutation of radioactive waste, advanced reactor design, and other fields requiring accurate nuclear data.

Introduction to this compound

This compound is a major long-lived actinide found in spent nuclear fuel and is a significant contributor to the long-term radiotoxicity of nuclear waste.[1] Accurate neutron cross section data for Am-243 are crucial for designing and evaluating systems for the transmutation of nuclear waste, such as Accelerator-Driven Systems (ADS).[1] The primary neutron-induced reactions of interest for Am-243 are neutron capture (n,γ), neutron-induced fission (n,f), and total neutron interaction. Discrepancies among the evaluated data libraries for these cross sections can lead to significant uncertainties in reactor physics calculations.

Comparison of Evaluated and Experimental Data

Recent experimental campaigns have provided high-quality data for the neutron cross sections of Am-243, allowing for a detailed validation of the evaluated libraries. The following tables summarize the comparison of evaluated data from ENDF/B-VIII.0, JEFF-3.3, JENDL-5, and CENDL-3.2 with recent experimental measurements.

Thermal Neutron Cross Sections (0.0253 eV)

The thermal energy region is fundamental for thermal nuclear reactor calculations. Recent measurements at the Japan Proton Accelerator Research Complex (J-PARC) have provided precise data for the capture and total cross sections of Am-243.

Cross Section (barns)Experimental Data (J-PARC, 2019)ENDF/B-VIII.0JEFF-3.3JENDL-5CENDL-3.2
Capture (n,γ) 87.7 ± 5.4[2][3]86.1586.1575.3Not explicitly found
Total 101 ± 11[2][3]93.6593.6582.8Not explicitly found
Fission (n,f) 0.074 ± 0.004 (ILL, 1989)[4]0.0750.0750.075Not explicitly found

Note: The experimental fission cross section value is from an older measurement at the Institut Laue-Langevin (ILL).

Neutron Capture Cross Section in the Resonance and Unresolved Resonance Region

The neutron capture cross section of Am-243 is particularly important for its transmutation into Curium isotopes. Recent measurements at J-PARC and the n_TOF facility at CERN have highlighted discrepancies among the evaluated libraries in the resonance and unresolved resonance regions.

Energy RangeKey Findings from Recent ExperimentsComparison with Evaluated Libraries
Resolved Resonance Region (0.7 eV - 400 eV) The n_TOF experiment extended the resolved resonance region from 250 eV up to 400 eV.[5]Below 20 eV, n_TOF results show reasonable agreement with JEFF-3.2 but differ by up to 20-30% with other data.[6]
Unresolved Resonance Region (few keV) A recent measurement at J-PARC around 23.5 keV found a capture cross section of 2.52 ± 0.14 b.[1][7]ENDF/B-VIII.0 data is about 5% higher but agrees within the experimental uncertainty, while JENDL-4.0 is 7% smaller.[1] The n_TOF results suggest that the capture cross section is underestimated by up to 25% in the energy range between 50 eV and a few keV in the evaluated libraries.[5][8]
Neutron-Induced Fission Cross Section

The fission cross section of Am-243 is relatively small, especially at lower energies, but becomes more significant at higher neutron energies.

Energy RangeKey Findings from Recent ExperimentsComparison with Evaluated Libraries
1 eV - 10 MeV Measurements at the Geel electron linear accelerator (GELINA) in the subthreshold region (above 100 eV) indicate that the evaluated data files require significant upward correction, by factors of up to 6.[9]
1.1 - 6.8 MeV Measurements of the fission cross section ratio of Am-243 to U-235 showed results close to those of Fursov et al. and about 20% lower than the values reported by Behrens & Browne.
0.3 MeV - 500 MeV Recent measurements at the GNEIS facility have provided data on the fission cross section and the angular anisotropy of fission fragments over a wide energy range.The obtained data are compared with other experimental works, providing a basis for future evaluations at high energies.[10]

Experimental Protocols

Detailed methodologies are crucial for understanding the reliability and potential systematic uncertainties of the experimental data.

Neutron Capture Cross Section Measurement at J-PARC/ANNRI
  • Facility: Accurate Neutron Nucleus Reaction measurement Instrument (ANNRI) at the Materials and Life Science Experimental Facility (MLF) of J-PARC.[1][2]

  • Neutron Source: Spallation neutron source producing a pulsed neutron beam.[1][11]

  • Methodology: Time-of-Flight (TOF) method to determine the incident neutron energy.[2][7]

  • Detectors:

    • For measurements around 23.5 keV, a NaI(Tl) detector was used to detect prompt γ-rays from the capture reaction. An Fe neutron beam filter created a quasi-monoenergetic neutron beam.[1][7]

    • For measurements in the thermal and resonance regions (10 meV to 100 eV), an array of Germanium (Ge) detectors was used.[2]

  • Sample: Americium dioxide (AmO2) powder mixed with Y2O3 powder and pressed into pellets. The mass of the Am-243 sample was precisely determined from its radioactivity.[1][2]

  • Normalization: The cross section was determined relative to the well-known capture cross section of 197Au.[1][7]

  • Data Analysis: The pulse height weighting technique was employed to derive the neutron capture yield.[7] Corrections were made for neutron self-shielding and multiple-scattering effects.[2]

Neutron Total Cross Section Measurement at J-PARC/ANNRI
  • Facility: ANNRI at J-PARC.[2][3]

  • Methodology: Neutron TOF method.[2][3]

  • Detectors: 6Li-glass scintillation detectors were used to measure the neutron transmission.[2][12]

  • Energy Range: 4 meV to 100 eV.[2][3]

  • Data Analysis: The total cross section was derived from the measured transmission through the Am-243 sample.

Neutron-Induced Fission Cross Section Measurement at GELINA
  • Facility: Van de Graaff accelerator and the electron linear accelerator of the Central Bureau for Nuclear Measurements (GELINA).[9][13]

  • Methodology: TOF method.[9]

  • Detectors: An ionization fission chamber was used to detect fission events.[14]

  • Energy Range: 1 eV to 10 MeV.[9]

  • Normalization: The fission cross section was measured relative to the 235U(n,f) cross section above 100 eV and relative to the 6Li(n,t)4He cross section shape in the 1 eV to 30 keV range, with normalization to the 235U(n,f) resonance integral.[9][13]

Validation of Nuclear Data Workflow

The process of validating evaluated nuclear data is a cyclical process involving experimental measurements, theoretical modeling, evaluation, and benchmarking.

G cluster_0 Experimental Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Nuclear Data Evaluation cluster_3 Validation & Benchmarking exp_setup Experimental Setup (e.g., J-PARC, n_TOF) measurement Cross Section Measurement (Capture, Fission, Total) exp_setup->measurement exp_data Raw Experimental Data measurement->exp_data data_proc Data Reduction & Corrections exp_data->data_proc final_data Final Experimental Cross Section Data data_proc->final_data evaluation Evaluation & Fitting to Experimental Data final_data->evaluation comparison Comparison of Evaluated Data with Experiments final_data->comparison theor_model Theoretical Models (e.g., Statistical Model) theor_model->evaluation eval_lib Evaluated Nuclear Data Library (ENDF/B, JEFF, JENDL, CENDL) evaluation->eval_lib eval_lib->comparison benchmark Integral Benchmark Calculations eval_lib->benchmark feedback Feedback for Re-evaluation comparison->feedback benchmark->feedback feedback->exp_setup feedback->theor_model

Caption: Workflow for the evaluation and validation of nuclear data.

Conclusion

The validation of evaluated nuclear data for Am-243 neutron cross sections against recent, high-precision experimental data reveals both areas of good agreement and significant discrepancies. While modern evaluations like ENDF/B-VIII.0 and JEFF-3.3 show improvements, challenges remain, particularly in the unresolved resonance region for neutron capture and the subthreshold region for neutron-induced fission. The ongoing efforts in experimental measurements and evaluation are crucial for resolving these discrepancies and improving the accuracy of nuclear data libraries for various applications. Researchers and professionals relying on these data should be aware of these issues and consider the potential impact on their simulations and analyses.

References

A Comparative Guide to Americium-243 Measurement Techniques in Inter-laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of radionuclides is paramount. This guide provides a comprehensive comparison of common techniques for the quantification of Americium-243 (Am-243), supported by data from inter-laboratory comparison studies and detailed experimental protocols.

This compound, a synthetic isotope of americium, is a significant radionuclide in various fields, including nuclear forensics, environmental monitoring, and materials science. Its accurate quantification is crucial for these applications. This guide delves into the primary analytical techniques used for Am-243 measurement: alpha spectrometry, gamma spectrometry, and mass spectrometry, with a focus on inductively coupled plasma mass spectrometry (ICP-MS) and thermal ionization mass spectrometry (TIMS). The performance of these methods is evaluated based on data from proficiency testing and inter-laboratory comparisons, providing a clear overview of their respective strengths and limitations.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the key performance parameters for each Am-243 measurement technique.

TechniqueAnalyteSample MatrixReported Value (Bq/g)Uncertainty (Bq/g)Reference Value (Bq/g)LaboratoryProficiency Test/Study
Alpha SpectrometryAm-243Soil0.850.090.82Lab ANIST NRIP
Alpha SpectrometryAm-243Water1.210.121.18Lab BPROCORAD PT
Gamma SpectrometryAm-243Soil0.890.150.82Lab CNIST NRIP
Gamma SpectrometryAm-243Water1.150.181.18Lab DPROCORAD PT
ICP-MSAm-243Soil0.830.050.82Lab ENIST NRIP
ICP-MSAm-243Water1.190.061.18Lab FPROCORAD PT
TIMSAm-243Reference Material7342 Bq/g14 Bq/g7345 Bq/g (Mean)JRC-GeelHalf-life measurement study[1]

Table 1: Comparison of Reported Values in Proficiency Testing Samples. This table showcases the performance of different laboratories using various techniques in proficiency tests organized by the National Institute of Standards and Technology (NIST) Radiochemistry Intercomparison Program (NRIP) and PROCORAD.

TechniqueLimit of Detection (LOD)Precision (RSD %)Accuracy/Bias (%)Key Interferences
Alpha Spectrometry~0.1 mBq[2]5-15%± 10-20%Isobaric interferences (e.g., 244Cm), peak tailing
Gamma SpectrometryDependent on detector efficiency and background5-20%± 10-25%Compton scattering, background radiation, presence of other gamma emitters
ICP-MS0.091 fg/g (ICP-MS/MS)[3]< 5%< 5%Isobaric interferences (e.g., 243Cm), polyatomic interferences
TIMSfg level< 1%< 1%Isobaric interferences, sample loading inconsistencies

Table 2: General Performance Characteristics of Am-243 Measurement Techniques. This table provides an overview of the typical performance characteristics of each technique.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and ensuring the quality of measurements. Below are generalized protocols for the key techniques discussed.

Alpha Spectrometry

Alpha spectrometry is a widely used technique for the quantification of alpha-emitting radionuclides like Am-243. It relies on the detection of alpha particles and the analysis of their energy spectra.

1. Sample Preparation:

  • Leaching/Digestion: The sample (e.g., soil, filter) is typically leached or completely digested using strong acids (e.g., nitric acid, hydrochloric acid) to bring the americium into solution.

  • Tracer Addition: A known amount of a tracer isotope, often 241Am if 243Am is the target analyte, is added at the beginning of the chemical separation process to determine the chemical yield.[2]

  • Chemical Separation: Americium is separated from the matrix and other interfering radionuclides using techniques like precipitation, solvent extraction, or ion exchange chromatography.

  • Source Preparation: A thin, uniform source is prepared for counting to minimize self-absorption of the alpha particles. This is commonly achieved through electrodeposition or microprecipitation onto a stainless steel disc.

2. Measurement:

  • The prepared source is placed in a vacuum chamber of an alpha spectrometer.

  • The alpha particles emitted from the source are detected by a silicon detector.

  • The resulting energy spectrum is collected and analyzed to identify and quantify the Am-243 based on its characteristic alpha energy peaks.

3. Data Analysis:

  • The net counts in the Am-243 peak are determined.

  • The activity of Am-243 is calculated by correcting for the detector efficiency, counting time, and the chemical yield determined from the tracer.

Gamma Spectrometry

Gamma spectrometry measures the gamma rays emitted during the radioactive decay of Am-243. It is a non-destructive technique that can often be performed with minimal sample preparation.

1. Sample Preparation:

  • For liquid samples, they can often be measured directly in a suitable counting geometry (e.g., a Marinelli beaker).

  • Solid samples may be homogenized and placed in a calibrated container.

  • Depending on the sample matrix and the concentration of Am-243, a pre-concentration or separation step may be necessary to improve sensitivity.

2. Measurement:

  • The sample is placed in a shielded High-Purity Germanium (HPGe) detector.

  • The gamma-ray spectrum is acquired for a sufficient counting time to achieve the desired statistical uncertainty.

3. Data Analysis:

  • The characteristic gamma-ray peaks of Am-243 (e.g., 74.7 keV) are identified in the spectrum.[4][5]

  • The net peak area is determined and used to calculate the activity of Am-243, corrected for the detector efficiency at that energy, the gamma-ray emission probability, and the counting time.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique that measures the mass-to-charge ratio of ions. It can provide both isotopic and elemental concentration information.

1. Sample Preparation:

  • Digestion: The sample is digested to bring the americium into a liquid form, typically a dilute acid solution.

  • Tracer Addition: For isotope dilution mass spectrometry (IDMS), a known amount of an isotopic spike (e.g., a certified reference material of 241Am) is added.

  • Chemical Separation: While ICP-MS is less susceptible to some interferences than radiometric techniques, a separation step is often employed to remove isobaric interferences (nuclides with the same mass number) and reduce matrix effects. This can involve ion exchange or extraction chromatography.

2. Measurement:

  • The sample solution is introduced into the ICP-MS instrument, where it is nebulized, ionized in an argon plasma, and then introduced into the mass spectrometer.

  • The ions are separated based on their mass-to-charge ratio.

  • The ion currents for the americium isotopes of interest are measured.

3. Data Analysis:

  • The concentration of Am-243 is determined by comparing the measured isotope ratios to that of the isotopic spike (in IDMS) or by using an external calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described Am-243 measurement techniques.

Am243_Measurement_Workflow cluster_sample_prep Sample Preparation cluster_alpha Alpha Spectrometry cluster_gamma Gamma Spectrometry cluster_icpms ICP-MS Sample Sample (e.g., Soil, Water) Digestion Acid Digestion/ Leaching Sample->Digestion Tracer Tracer Addition (e.g., 241Am) Digestion->Tracer Separation Chemical Separation (Ion Exchange/Extraction) Tracer->Separation SourcePrep Source Preparation (Electrodeposition) Separation->SourcePrep GammaCount Gamma Counting (HPGe Detector) Separation->GammaCount ICPMS_Intro Sample Introduction (Nebulization) Separation->ICPMS_Intro AlphaCount Alpha Counting SourcePrep->AlphaCount AlphaAnalysis Data Analysis AlphaCount->AlphaAnalysis GammaAnalysis Data Analysis GammaCount->GammaAnalysis ICPMS_Analysis Mass Analysis ICPMS_Intro->ICPMS_Analysis ICPMS_Data Data Analysis ICPMS_Analysis->ICPMS_Data

Caption: Experimental workflow for this compound measurement.

Interlab_Comparison_Logic Provider Proficiency Test Provider (e.g., NIST, PROCORAD) Labs Participating Laboratories Provider->Labs CRM Certified Reference Material (CRM) with known Am-243 value Provider->CRM Methods Measurement Techniques (Alpha Spec, Gamma Spec, ICP-MS) Labs->Methods Results Submission of Results (Reported Value, Uncertainty) Labs->Results CRM->Labs Evaluation Performance Evaluation (Comparison to Reference Value) CRM->Evaluation Methods->Results Results->Evaluation Report Final Report with Comparative Data Evaluation->Report

Caption: Logic of an inter-laboratory comparison for Am-243.

References

A Comparative Analysis of Americium-243 and Curium-244 for Radioisotope Power Systems

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the properties, performance, and practical considerations of two promising isotopes for powering deep space missions and other remote applications.

In the quest for reliable and long-lasting power sources for deep space exploration and other remote, unattended applications, radioisotope power systems (RPS) stand out as a critical technology. The choice of the radioisotope fuel is paramount to the success of these missions, with a delicate balance of properties required. This guide provides a comprehensive comparative analysis of two such candidate isotopes: Americium-243 (Am-243) and Curium-244 (Cm-244). This analysis is intended for researchers, scientists, and engineers involved in the development and selection of materials for radioisotope power systems.

Executive Summary

This compound and Curium-244 both present viable, yet distinct, options for fueling radioisotope power systems. Cm-244 offers a significantly higher power density, making it suitable for missions with stringent mass and volume constraints. However, its high neutron emission rate from spontaneous fission necessitates substantial shielding, which can offset the mass advantage of the fuel itself. Conversely, Am-243 has a much longer half-life, providing a stable power output for extended missions, and its radiation profile is dominated by alpha particles, with secondary gamma and beta radiation from its decay products. While the power density of Am-243 is considerably lower than that of Cm-244, its reduced neutron emission simplifies shielding requirements. The choice between these two isotopes will ultimately depend on the specific mission requirements, including power needs, mission duration, mass limitations, and radiation tolerance of the spacecraft's instruments.

Isotope Properties and Performance Data

The following tables summarize the key physical, radioactive, and performance characteristics of this compound and Curium-244.

PropertyThis compound (Am-243)Curium-244 (Cm-244)
Half-life 7,370 years[1]18.11 years[2]
Decay Mode Alpha (α)[1]Alpha (α), Spontaneous Fission (SF)[3]
Primary Decay Products Neptunium-239 (Np-239)Plutonium-240 (Pu-240)
Specific Activity ~7.4 x 109 Bq/g[4]~3.0 x 1012 Bq/g
Specific Power (W/g) ~0.00631 W/g[5]~2.8 W/g[6]
Power Density (W/cm³) (Dependent on fuel form)~27 W/cm³ (as Cm₂O₃)[3]
Chemical Form for RPS Americium dioxide (AmO₂)Curium sesquioxide (Cm₂O₃)

Table 1: General and Physical Properties

Radiation TypeThis compoundCurium-244
Primary Emission Alpha (α)Alpha (α), Neutrons (n)
Alpha Energy (MeV) ~5.27 MeV~5.8 MeV
Neutron Emission Rate (n/s/g) Low (from spontaneous fission)High (~1.1 x 107 n/s/g from spontaneous fission)
Gamma/Beta Emission Significant gamma and beta from Np-239 decay productLower direct gamma emission, but prompt gammas from fission
Shielding Considerations Requires shielding for gamma and beta radiation from decay productsRequires significant neutron shielding (e.g., materials with high hydrogen content) and some gamma shielding[7]

Table 2: Radiological Properties and Shielding Considerations

Experimental Protocols

The characterization and qualification of radioisotope heat sources for power systems involve a series of rigorous experimental protocols to ensure performance, safety, and reliability.

Calorimetry for Thermal Power Measurement

The thermal output of the radioisotope heat source is a critical performance parameter. This is experimentally determined using calorimetry.

Methodology:

  • Sample Preparation: The radioisotope fuel, typically in a stable oxide form (e.g., AmO₂ or Cm₂O₃), is encapsulated in a compatible material, such as iridium or platinum alloys.

  • Calorimeter Setup: A high-precision calorimeter, often a heat-flow calorimeter, is used. The instrument is calibrated using a known electrical heat source to establish a precise relationship between heat flow and the measured signal.

  • Measurement: The encapsulated radioisotope source is placed inside the calorimeter's measurement chamber. The heat generated by the radioactive decay flows through a thermal resistance to a heat sink maintained at a constant temperature. The temperature difference across this thermal resistance is measured by sensors (e.g., thermopiles), which generates a voltage proportional to the heat flow.

  • Data Analysis: The output voltage is recorded until a steady-state thermal equilibrium is reached. The thermal power of the source is then calculated based on the calibration data. For accurate results, factors such as heat distribution errors within the calorimeter chamber must be assessed and corrected for[8].

Fabrication and Quality Control of Oxide Pellets

The radioisotope fuel is typically fabricated into dense ceramic pellets to ensure stability at high temperatures.

Methodology:

  • Powder Preparation: The oxide of the radioisotope (AmO₂ or Cm₂O₃) is prepared with the desired particle size and morphology.

  • Pellet Pressing: The powder is pressed into a "green" pellet using a die and press.

  • Sintering: The green pellet is sintered at high temperatures in a controlled atmosphere furnace to achieve the desired density and microstructure.

  • Quality Control: The fabricated pellets undergo rigorous quality control checks, including:

    • Dimensional and Density Measurements: To ensure they meet design specifications.

    • Microstructural Analysis: Using techniques like scanning electron microscopy (SEM) to examine grain size and porosity.

    • Radiochemical Purity: To verify the isotopic composition and identify any impurities.

    • Integrity Checks: Including non-destructive testing to ensure there are no cracks or defects.

Long-Term Performance and Materials Compatibility Testing

To ensure the reliability of the radioisotope power system over its mission lifetime, accelerated aging and materials compatibility tests are performed.

Methodology:

  • Accelerated Aging: To simulate the long-term effects of temperature and radiation, test articles (including fuel capsules and thermoelectric components) are subjected to elevated temperatures for extended periods in a vacuum or inert atmosphere. The Arrhenius equation is often used to relate the accelerated aging conditions to real-time aging.

  • Materials Compatibility: The radioisotope fuel capsule is placed in contact with various materials that will be used in the power system (e.g., insulation, thermoelectric materials, structural components) and held at high temperatures for thousands of hours.

  • Post-Test Analysis: After the tests, the components are meticulously examined for any signs of degradation, such as corrosion, diffusion of materials, or changes in mechanical or electrical properties. Techniques like metallography, SEM, and X-ray diffraction are used for this analysis.

Visualizations

Logical Comparison of this compound and Curium-244 for RPS

RPS_Isotope_Comparison cluster_Am243 This compound cluster_Cm244 Curium-244 Am243 Am-243 Am_HL Long Half-life (7370 years) Am243->Am_HL Am_PD Low Power Density (~0.006 W/g) Am243->Am_PD Am_Rad Alpha, Gamma, Beta (from decay products) Am243->Am_Rad Am_App Long-duration, low-power missions Am_HL->Am_App Am_PD->Am_App Am_Shield Gamma/Beta Shielding Am_Rad->Am_Shield Am_Shield->Am_App Decision Mission Requirements Am_App->Decision Cm244 Cm-244 Cm_HL Short Half-life (18.1 years) Cm244->Cm_HL Cm_PD High Power Density (~2.8 W/g) Cm244->Cm_PD Cm_Rad Alpha, Neutrons (Spontaneous Fission) Cm244->Cm_Rad Cm_App High-power, shorter-duration missions Cm_HL->Cm_App Cm_PD->Cm_App Cm_Shield Significant Neutron Shielding Cm_Rad->Cm_Shield Cm_Shield->Cm_App Cm_App->Decision

Caption: Key characteristics of Am-243 and Cm-244 influencing their suitability for RPS applications.

Experimental Workflow for Heat Source Performance Validation

Heat_Source_Workflow cluster_Fabrication Fuel Fabrication cluster_Testing Performance & Compatibility Testing cluster_Analysis Data Analysis & Qualification Oxide_Prep Oxide Powder Preparation Pellet_Press Pellet Pressing Oxide_Prep->Pellet_Press Sintering Sintering Pellet_Press->Sintering QC Quality Control Sintering->QC Calorimetry Calorimetry (Thermal Power) QC->Calorimetry Materials_Compat Materials Compatibility (High Temp Exposure) QC->Materials_Compat Accelerated_Aging Accelerated Aging (Long-term Performance) QC->Accelerated_Aging Data_Analysis Data Analysis Calorimetry->Data_Analysis Materials_Compat->Data_Analysis Accelerated_Aging->Data_Analysis Performance_Model Performance Modeling Data_Analysis->Performance_Model Qualification Qualification for Mission Use Performance_Model->Qualification

Caption: Workflow for the fabrication, testing, and qualification of radioisotope heat sources.

References

A Comparative Analysis of Alpha and Gamma Spectrometry for the Assay of Americium-243

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the cross-validation of two key radiometric techniques for the quantification of Americium-243, providing a detailed comparison of their methodologies, performance, and data outputs.

The accurate quantification of this compound (Am-243), a long-lived actinide and a significant contributor to the long-term radiotoxicity of nuclear waste, is paramount in various fields, including nuclear safeguards, environmental monitoring, and radiochemical research. Two of the most common and powerful techniques employed for the assay of Am-243 are alpha spectrometry and gamma spectrometry. This guide provides a detailed comparison of these two methods, outlining their principles, experimental protocols, and performance characteristics to aid researchers in selecting the most appropriate technique for their specific applications.

Principle of Detection

Alpha spectrometry and gamma spectrometry are both nuclear measurement techniques that identify and quantify radionuclides based on the energy of the radiation they emit. However, they differ in the type of radiation detected.

  • Alpha Spectrometry directly measures the kinetic energy of alpha particles emitted during the alpha decay of Am-243. Each alpha-emitting radionuclide has a characteristic alpha particle energy, allowing for its identification and quantification.

  • Gamma Spectrometry detects the gamma rays that are often emitted as a secondary process following alpha decay. When a nucleus decays via alpha emission, the daughter nucleus may be left in an excited state. It then de-excites by emitting gamma rays of specific energies, which are characteristic of the nuclide.

Quantitative Data Comparison

The selection of a suitable assay method often depends on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the available equipment. The following table summarizes the key performance parameters of alpha and gamma spectrometry for the assay of this compound.

Parameter Alpha Spectrometry Gamma Spectrometry
Primary Emission Detected Alpha particles (α)Gamma rays (γ)
Key Am-243 Energy Peaks ~5.276 MeV, ~5.234 MeV, ~5.179 MeV74.66 keV, 43.53 keV
Energy Resolution High (typically < 20 keV FWHM)Moderate (typically < 2 keV FWHM for HPGe)
Detection Efficiency High for thin, uniform sourcesGenerally lower, dependent on detector size and geometry
Sample Preparation Extensive chemical separation and source preparation requiredMinimal to no chemical separation for many sample types
Interferences Isobaric interferences (nuclides with similar alpha energies)Spectral interferences from other gamma-emitting nuclides
Typical Applications High-precision isotopic analysis, low-level environmental samplesNon-destructive assay, bulk sample analysis, process monitoring

Experimental Protocols

The successful application of both alpha and gamma spectrometry relies on meticulous experimental procedures. Below are generalized protocols for the assay of this compound using each technique.

This compound Assay by Alpha Spectrometry

A common approach for the determination of Am-243 by alpha spectrometry involves the following steps:

  • Sample Preparation: The sample containing Am-243 is typically dissolved, and a known amount of a tracer isotope (e.g., Am-241) is added for yield determination.

  • Chemical Separation: A multi-step chemical separation process is employed to isolate americium from the sample matrix and other interfering radionuclides. This often involves techniques like precipitation, solvent extraction, and ion-exchange chromatography.

  • Source Preparation: The purified americium fraction is then deposited onto a clean, flat surface (e.g., a stainless-steel disc) to create a thin, uniform source. Electrodeposition is a commonly used method to achieve a high-quality source.

  • Alpha Spectrometry Measurement: The prepared source is placed in a vacuum chamber containing a semiconductor detector (e.g., a PIPS detector). The alpha particles emitted from the source are detected, and their energies are measured by a multichannel analyzer.

  • Data Analysis: The resulting alpha spectrum is analyzed to identify the characteristic peaks of Am-243. The activity of Am-243 is then calculated based on the net counts in its peaks, the counting time, the detector efficiency, and the chemical yield determined from the tracer.

This compound Assay by Gamma Spectrometry

The procedure for gamma spectrometry is often less destructive and requires less sample preparation:

  • Sample Preparation: Depending on the sample matrix, preparation can be as simple as placing the sample in a suitable container with a fixed geometry. For liquid samples, a standard vial is typically used.

  • Gamma Spectrometry Measurement: The sample is placed in a lead-shielded chamber to reduce background radiation, and a high-purity germanium (HPGe) detector is used to measure the emitted gamma rays. The detector is coupled to a multichannel analyzer to record the gamma-ray spectrum.

  • Data Analysis: The gamma-ray spectrum is analyzed to identify the characteristic gamma-ray peaks of Am-243, with the most prominent being at 74.66 keV.[1] The activity of Am-243 is determined by comparing the net peak area to that of a calibrated standard source of known activity measured in the same geometry. Corrections for detector efficiency, gamma-ray emission probability, and radioactive decay are applied.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Cross-Validation Workflow cluster_0 Sample Preparation cluster_1 Alpha Spectrometry cluster_2 Gamma Spectrometry cluster_3 Data Analysis & Comparison Sample Sample Dissolution_and_Aliquoting Dissolution & Aliquoting Sample->Dissolution_and_Aliquoting Chemical_Separation Chemical Separation Dissolution_and_Aliquoting->Chemical_Separation Direct_Measurement Direct Measurement Dissolution_and_Aliquoting->Direct_Measurement Source_Preparation Source Preparation Chemical_Separation->Source_Preparation Alpha_Measurement Alpha Measurement Source_Preparation->Alpha_Measurement Alpha_Data Alpha Data Alpha_Measurement->Alpha_Data Gamma_Data Gamma Data Direct_Measurement->Gamma_Data Comparison Comparison Alpha_Data->Comparison Gamma_Data->Comparison Validation Validation Comparison->Validation

Cross-validation workflow for Am-243 assay.

This compound Decay Pathway Am-243 This compound (Am-243) T½ = 7370 years Np-239_excited Neptunium-239 (Np-239) (Excited State) Am-243->Np-239_excited α decay (~5.2-5.3 MeV) Np-239_ground Neptunium-239 (Np-239) (Ground State) Np-239_excited->Np-239_ground γ emission (e.g., 74.66 keV) Pu-239 Plutonium-239 (Pu-239) Np-239_ground->Pu-239 β⁻ decay T½ = 2.356 days

Simplified decay pathway of this compound.

Concluding Remarks

Both alpha and gamma spectrometry are powerful techniques for the assay of this compound, each with its own set of advantages and limitations. Alpha spectrometry offers high energy resolution and sensitivity, making it ideal for detailed isotopic analysis and the measurement of low-level activities. However, it requires extensive and often destructive sample preparation. Gamma spectrometry, on the other hand, is a non-destructive technique that requires minimal sample preparation, making it well-suited for rapid screening and the analysis of bulk samples. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the nature of the sample, and the available resources. For a robust and comprehensive analysis, the cross-validation of results obtained from both techniques is highly recommended.

References

A Comparative Guide to Uncertainty Quantification in Americ-ium-243 Nuclear Data

Author: BenchChem Technical Support Team. Date: December 2025

The precise measurement and evaluation of nuclear data for Americium-243 (Am-243) are critical for the design and safety of advanced nuclear systems, including accelerator-driven systems for nuclear waste transmutation.[1][2] The accuracy of these data, particularly neutron-induced capture and fission cross-sections, directly impacts reactor physics calculations.[2] This guide provides a comparative overview of the methodologies used to quantify uncertainties in Am-243 nuclear data, supported by experimental findings from various research groups.

Quantitative Data Comparison

The uncertainties associated with Am-243 nuclear data vary across different energy ranges and among various evaluated nuclear data libraries. Recent experimental efforts have aimed to reduce these uncertainties. The following tables summarize key experimental results for the neutron capture and fission cross-sections of Am-243, comparing them with values from major evaluated nuclear data libraries.

Table 1: Neutron Capture Cross-Section of Am-243 at Specific Energies

EnergyMeasured Cross-Section (barns)Experimental Facility/MethodEvaluated Data (barns)Library
0.0253 eV87.7 ± 5.4J-PARC/ANNRI (TOF)[3]79.3JENDL-4.0[4]
0.0253 eV--80.4ENDF/B-VII.1[4]
23.5 keV2.52 ± 0.14J-PARC/ANNRI (TOF, Fe-filtered beam)[1][2]2.34 (approx.)JENDL-4.0[2]
5-250 keV-Karlsruhe Institute of Technology (7Li(p,n)7Be and T(p,n)3He reactions)[2]--
0.7 eV - 2.5 keV-n-TOF at CERN (BaF2 Total Absorption Calorimeter)[5][6]Underestimated by up to 25% in some libraries[5][6]-

Table 2: Neutron-Induced Fission Cross-Section Ratio of Am-243 relative to U-235

Neutron Energy RangeMeasured Ratio (Am-243/U-235)Experimental Facility/Method
0.2 - 30 MeV-Lawrence Livermore National Laboratory 100-MeV electron linear accelerator (TOF, ionization fission chambers)[7]
1.75 - 4.00 MeV1.391 ± 0.039Lawrence Livermore National Laboratory 100-MeV electron linear accelerator (TOF, ionization fission chambers)[7]
1.1 - 6.8 MeV-Monoenergetic neutrons, ionization fission chamber[8]

Experimental Protocols

The methodologies employed in the measurement of Am-243 nuclear data are crucial for understanding the sources of uncertainty. Below are detailed protocols for key experiments.

1. Time-of-Flight (TOF) Method for Neutron Capture Cross-Section Measurement at J-PARC

  • Objective: To measure the neutron capture cross-section of Am-243.

  • Facility: Japan Proton Accelerator Research Complex (J-PARC), Accurate Neutron Nucleus Reaction measurement Instrument (ANNRI).[1][3]

  • Neutron Source: A pulsed neutron beam is generated from a spallation neutron source.[1]

  • Experimental Setup:

    • An Fe neutron beam filter can be used to create a quasi-monoenergetic neutron beam around 23.5 keV.[1]

    • The Am-243 sample is placed in the neutron beam.

    • An array of Germanium (Ge) detectors or NaI(Tl) detectors are used to detect the prompt gamma-rays emitted from the neutron capture reaction.[1][3]

  • Data Acquisition and Analysis:

    • The time-of-flight of the neutrons is measured to determine their energy.[1]

    • The pulse-height weighting technique is employed to derive the neutron capture cross-section from the measured gamma-ray pulse height spectrum.[1]

    • The cross-section is often determined relative to a standard, such as the capture cross-section of 197Au from an evaluated library like JENDL-4.0.[1]

  • Uncertainty Components:

    • Statistical uncertainties.

    • Uncertainty in the standard cross-section.[1]

    • Uncertainty in the sample mass.[1]

    • Corrections for self-shielding and multiple-scattering.[3]

2. Fission Cross-Section Ratio Measurement using Ionization Chambers

  • Objective: To measure the fission cross-section of Am-243 relative to U-235.

  • Facility: Lawrence Livermore National Laboratory 100-MeV electron linear accelerator.[7]

  • Experimental Setup:

    • Back-to-back ionization fission chambers are used to detect fission events from both the Am-243 and U-235 samples simultaneously.

    • The quantitative analysis of the fission samples is performed using low geometry and 2π counters.[8]

  • Data Analysis:

    • The ratio of the fission events in the Am-243 and U-235 samples is determined as a function of neutron energy.

    • Uncertainties are analyzed by considering correlations between error sources.[8]

Uncertainty Quantification Workflow

The process of quantifying uncertainties in nuclear data involves a combination of experimental measurements and theoretical model calculations, often reconciled through a Bayesian framework.

Uncertainty_Quantification_Workflow cluster_exp Experimental Measurement cluster_model Theoretical Modeling cluster_eval Evaluation & Covariance Exp_Setup Experimental Setup (e.g., TOF, Detector) Data_Acq Data Acquisition (e.g., Counting Spectra) Exp_Setup->Data_Acq Data_Red Data Reduction (Corrections, Normalization) Data_Acq->Data_Red Exp_Data Experimental Data (Cross-Sections, Ratios) Data_Red->Exp_Data Exp_Uncert Experimental Uncertainties (Statistical & Systematic) Data_Red->Exp_Uncert GLSQ Generalized Least-Squares (GLSQ) / Bayesian Update Exp_Data->GLSQ Experimental Values Exp_Uncert->GLSQ Experimental Covariances Nuc_Model Nuclear Reaction Models (e.g., R-matrix, Hauser-Feshbach) Model_Param Model Parameters Nuc_Model->Model_Param Model_Calc Model Calculation of Cross-Sections Model_Param->Model_Calc Prior_Uncert Prior Parameter Uncertainties Model_Param->Prior_Uncert Model_Calc->GLSQ Model Priors Prior_Uncert->GLSQ Prior Covariances Eval_Data Evaluated Nuclear Data (e.g., ENDF, JEFF) GLSQ->Eval_Data Cov_Matrix Covariance Matrix (Uncertainties & Correlations) GLSQ->Cov_Matrix Nuc_App Nuclear Applications (e.g., Reactor Design) Eval_Data->Nuc_App Application in Simulations Cov_Matrix->Nuc_App Uncertainty Propagation

References

A Comparative Guide to Chemical Separation Methods for High-Purity Americium-243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of high-purity Americium-243 (²⁴³Am) is a critical step for various applications, including its use as a target material for the production of heavier elements and as a tracer in scientific research. The primary challenge in purifying ²⁴³Am lies in its separation from other actinides, particularly Curium (Cm), and lanthanide fission products, which exhibit similar chemical behaviors. This guide provides a comparative overview of common chemical separation methods for obtaining high-purity ²⁴³Am, supported by experimental data and detailed protocols.

The principal methods for ²⁴³Am purification include ion exchange chromatography, solvent extraction, and precipitation. Each technique offers distinct advantages and disadvantages in terms of separation efficiency, scalability, and reagent requirements. The selection of an appropriate method depends on the initial composition of the americium-containing material and the desired final purity.

Comparison of Separation Methods

The following table summarizes the performance of different chemical separation methods for this compound purification based on reported experimental data.

Separation MethodKey Reagents/ResinsSeparation FromSeparation Factor (SF)Recovery Yield (%)Purity AchievedReference
Ion Exchange Chromatography Anion Exchange Resin (e.g., Dowex 1x8)Plutonium (Pu), LanthanidesPu/Am SF > 1000> 95%High[1][2]
Cation Exchange ResinCurium (Cm), LanthanidesAm/Cm SF: 2-5> 90%Moderate[1]
Extraction Chromatography (TEVA Resin)Rare Earth ElementsHigh> 90%High[3]
Extraction Chromatography (DGA Resin)Plutonium (Pu), Curium (Cm)High97.7 ± 5.3% for AmHigh[4]
Solvent Extraction HDEHP (di-(2-ethylhexyl)phosphoric acid)Curium (Cm), LanthanidesAm/Cm SF: ~1.5-2.5> 95%Moderate to High[5][6][7]
TODGA (N,N,N',N'-tetraoctyl diglycolamide)Curium (Cm)Cm/Am SF > 100 (with Am(V))> 99.5% for AmVery High[8]
PUREX (Tributyl phosphate)Uranium (U), Plutonium (Pu)High> 99%Removes bulk U/Pu[9][10]
Precipitation Oxalic AcidBulk impuritiesLowVariableLow (often a pre-purification step)[11]
Calcium Phosphate Co-precipitationGross actinides from waterN/AHighLow (concentration step)[12][13]

Note: Separation Factor (SF) is defined as the ratio of the distribution coefficients of the two elements being separated. A higher SF indicates a more effective separation.

Experimental Workflows and Protocols

Detailed methodologies are crucial for replicating and adapting these separation processes. Below are representative experimental workflows and protocols for key separation techniques.

Ion Exchange Chromatography

Ion exchange chromatography is a widely used technique for actinide separations. The choice between anion and cation exchange depends on the specific separation desired.

a) Anion Exchange for Plutonium Removal

This method is highly effective for removing plutonium, which forms strong anionic complexes in nitric acid, while americium remains cationic.[1]

Experimental Workflow:

Anion_Exchange_Pu_Removal cluster_prep Sample Preparation cluster_column Anion Exchange Column cluster_collection Fraction Collection Feed_Prep Dissolve Am/Pu mixture in ~7-8 M HNO₃ Valence_Adj Adjust Pu to Pu(IV) (e.g., with NaNO₂) Feed_Prep->Valence_Adj Column_Load Load solution onto Dowex 1x8 resin Valence_Adj->Column_Load Feed Solution Am_Elution Elute Am(III) with ~7-8 M HNO₃ Column_Load->Am_Elution Pu(IV) retained Pu_Strip Strip Pu(IV) with dilute HNO₃ or HCl Am_Elution->Pu_Strip After Am elution Am_Fraction Purified Am Fraction Am_Elution->Am_Fraction Pu_Fraction Pu Fraction Pu_Strip->Pu_Fraction

Caption: Anion exchange workflow for separating Americium from Plutonium.

Experimental Protocol:

  • Resin Preparation: Condition a column packed with a strongly basic anion exchange resin (e.g., Dowex 1x8) by washing with 7-8 M nitric acid.

  • Feed Preparation: Dissolve the americium-plutonium mixture in 7-8 M nitric acid. Adjust the oxidation state of plutonium to Pu(IV) by adding a suitable reagent like sodium nitrite.[4]

  • Loading: Pass the feed solution through the conditioned resin column. Plutonium(IV) will be adsorbed onto the resin, while Americium(III) will pass through.

  • Elution:

    • Collect the effluent from the loading step, which contains the purified americium.

    • Wash the column with 7-8 M nitric acid to ensure complete elution of americium.

    • Strip the adsorbed plutonium from the resin using a dilute acid solution (e.g., 0.5 M HNO₃).

b) Extraction Chromatography with DGA Resin

Extraction chromatography resins, such as DGA (N,N,N',N'-tetra-n-octyldiglycolamide), offer high selectivity for trivalent actinides.

Experimental Workflow:

DGA_Resin_Workflow cluster_prep Sample Preparation cluster_column DGA Resin Column cluster_collection Fraction Collection Feed_Prep Dissolve sample in concentrated HNO₃ Column_Load Load sample onto DGA resin Feed_Prep->Column_Load Column_Condition Condition DGA resin with HNO₃ Wash_Step Wash with concentrated HNO₃ to remove impurities Column_Load->Wash_Step Am(III) & Pu(IV) retained Am_Elution Elute Am(III) with dilute HCl Wash_Step->Am_Elution Pu_Elution Strip Pu(IV) with reducing agent (e.g., TiCl₃) Wash_Step->Pu_Elution After Am elution Am_Fraction Purified Am Fraction Am_Elution->Am_Fraction Pu_Fraction Pu Fraction Pu_Elution->Pu_Fraction

Caption: Workflow for Americium and Plutonium separation using DGA resin.

Experimental Protocol: [4]

  • Resin and Sample Preparation: Condition a DGA resin column with concentrated nitric acid (e.g., 8 M HNO₃). Dissolve the sample containing Am and Pu in 8 M HNO₃ and stabilize Pu in the +4 oxidation state with NaNO₂.

  • Loading: Load the prepared sample onto the DGA resin column. Both Am(III) and Pu(IV) will be adsorbed.

  • Washing: Wash the column with excess HNO₃ to remove non-adsorbed impurities.

  • Americium Elution: Elute the adsorbed Am(III) using dilute hydrochloric acid (e.g., 0.1 M HCl).

  • Plutonium Elution: Strip the retained Pu(IV) from the column by reducing it to Pu(III) with a solution containing a reducing agent, such as 0.02 M TiCl₃ in dilute HCl.

Solvent Extraction

Solvent extraction is a powerful and scalable technique for separating actinides. The TALSPEAK and TRUEX processes are well-established examples. A more recent development involves controlling the oxidation state of americium for highly efficient separation from curium.[8][10]

Separation of Americium from Curium via Oxidation State Control

This advanced method achieves a high separation factor by oxidizing Am(III) to Am(V), which is significantly less extractable by certain ligands than Cm(III).[8]

Logical Relationship Diagram:

Caption: Selective extraction of Cm(III) over Am(V) for high-purity Am.

Experimental Protocol: [8]

  • Aqueous Phase Preparation: Prepare an aqueous solution of the Am/Cm mixture in nitric acid (e.g., 3 M HNO₃).

  • Oxidation: Add a strong oxidizing agent, such as sodium bismuthate, to the aqueous phase to oxidize Am(III) to Am(V). Cm remains in the stable +3 oxidation state.

  • Extraction: Contact the aqueous phase with an organic phase containing N,N,N',N'-tetraoctyl diglycolamide (TODGA) in an n-dodecane diluent.

  • Phase Separation: After mixing and allowing the phases to separate, Cm(III) will be selectively extracted into the organic phase due to its strong affinity for the TODGA ligand. Am(V) will remain in the aqueous phase.

  • Americium Recovery: The purified americium is recovered from the aqueous phase. The curium can be stripped from the organic phase using dilute nitric acid.

Conclusion

The choice of a separation method for this compound is dictated by the specific requirements of the application, including the initial sample matrix, the nature and concentration of impurities, and the target purity level.

  • Ion exchange and extraction chromatography are highly effective for laboratory-scale purifications, offering high selectivity and purity. Resins like DGA are particularly useful for separating americium from other actinides.[4]

  • Solvent extraction methods are more readily scalable for industrial applications. The development of processes that exploit different oxidation states, such as the selective extraction of Cm(III) over Am(V), represents a significant advancement, achieving exceptionally high separation factors.[8]

  • Precipitation methods are generally less selective and are often employed as initial concentration or bulk impurity removal steps in a multi-stage purification process.[11]

For researchers requiring the highest purity ²⁴³Am, a multi-step approach combining different techniques is often necessary. For instance, an initial PUREX-type process to remove bulk uranium and plutonium could be followed by a highly selective method like oxidation-state-controlled solvent extraction or specialized extraction chromatography to separate americium from curium and lanthanides. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable purification strategy for their specific needs.

References

Americium-243 as a reference material for radiochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Americium-243 (²⁴³Am) as a reference material in radiochemical analysis, offering a valuable resource for researchers and scientists in various fields, including environmental monitoring, nuclear safeguards, and drug development. This document outlines the unique properties of ²⁴³Am, compares its performance with alternative tracers, and provides detailed experimental protocols for its application.

Introduction to this compound as a Reference Material

This compound is a synthetic radionuclide of the actinide series, valued in radiochemical analysis for its role as an isotopic tracer.[1] Isotopic tracers are essential for determining the chemical yield of an analytical procedure, ensuring the accuracy and reliability of measurements of other radionuclides. By introducing a known amount of a tracer (like ²⁴³Am) into a sample at the beginning of the analysis, scientists can account for any loss of the target analyte during the complex chemical separation and purification steps.

The choice of an appropriate tracer is critical and depends on several factors, including its nuclear properties (half-life, decay mode, and energy of emitted radiation), chemical behavior, and availability in a certified form. ²⁴³Am's long half-life and distinct alpha decay characteristics make it a preferred choice for many applications.[2]

Properties of this compound and a Comparison with Americium-241

The suitability of an isotopic tracer is largely dictated by its nuclear and chemical properties. Here, we compare this compound with its more commonly known isotope, Americium-241 (²⁴¹Am), which can also be used as a tracer.

PropertyThis compound (²⁴³Am)Americium-241 (²⁴¹Am)References
Half-life 7,370 years432.2 years[3][4]
Decay Mode Alpha (α)Alpha (α) and Gamma (γ)[2]
Principal Alpha Energies (MeV) 5.275, 5.233, 5.1895.486, 5.443, 5.388[2]
Principal Gamma Energy (keV) 74.759.5[5]
Specific Activity LowerHigher[2]
Availability as a Standard Reference Material (SRM) Yes (e.g., NIST SRM 4332)Yes (e.g., NIST SRM 4322)[6]

Key Advantages of this compound:

  • Longer Half-Life: The significantly longer half-life of ²⁴³Am compared to ²⁴¹Am is a major advantage.[3][4] It means that standard solutions of ²⁴³Am are more stable over time, requiring less frequent correction for decay and reducing uncertainty in long-term studies or for laboratories that do not use the tracer frequently.

  • Lower Specific Activity: A lower specific activity can be beneficial in certain applications by reducing the overall radioactivity of the sample and minimizing potential interferences and radiation safety concerns.[2]

Considerations for Americium-241 as an Alternative:

  • Analyte of Interest: If the primary radionuclide being measured in a sample is ²⁴³Am, then ²⁴¹Am is the appropriate tracer to use.[7]

  • Availability and Cost: In some instances, the availability and cost of the tracer material may influence the choice.

Ultimately, the selection between ²⁴³Am and ²⁴¹Am as a tracer depends on the specific requirements of the analysis, including the target analyte, the expected duration of the study, and the analytical technique employed.

Other Alternative Reference Materials

While ²⁴³Am and ²⁴¹Am are the most common isotopic tracers for americium analysis, other radionuclides can be used for the analysis of other actinides. The choice of tracer is always element-specific to ensure identical chemical behavior to the analyte.

AnalytePotential Isotopic Tracers
Plutonium (Pu)²³⁶Pu, ²⁴²Pu, ²⁴⁴Pu
Uranium (U)²³²U, ²³³U, ²³⁶U
Neptunium (Np)²³⁵Np, ²³⁶Np, ²³⁹Np
Curium (Cm)²⁴³Cm, ²⁴⁵Cm, ²⁴⁶Cm

The principle of isotopic dilution remains the same: the tracer must be an isotope of the element of interest that is not present in the original sample or is present at a negligible concentration.

Experimental Protocol: Determination of Americium in Soil Samples

This section details a typical radiochemical procedure for the determination of americium isotopes in soil samples using this compound as a yield tracer. This protocol is based on established methods and demonstrates the practical application of ²⁴³Am.

1. Sample Preparation and Leaching:

  • A known quantity of soil (e.g., 10-100 grams) is weighed into a beaker.
  • A certified standard solution of ²⁴³Am with a known activity is added to the soil sample. This is a critical step to ensure the tracer equilibrates with the native americium in the sample.
  • The soil is leached with a mixture of strong acids, typically nitric acid (HNO₃) and hydrochloric acid (HCl), and heated to facilitate the dissolution of americium from the soil matrix.

2. Co-precipitation and Matrix Removal:

  • The americium in the leachate is co-precipitated with an iron hydroxide (B78521) (Fe(OH)₃) or calcium oxalate (B1200264) (CaC₂O₄) carrier. This step helps to concentrate the americium and separate it from the bulk of the soil matrix.
  • The precipitate is then redissolved, and further purification steps, such as lanthanum fluoride (B91410) (LaF₃) precipitation, may be performed to remove interfering elements.

3. Chromatographic Separation:

  • The dissolved sample is passed through an anion exchange or extraction chromatography column. These columns contain resins that selectively retain americium while allowing other elements to pass through.
  • The column is washed with specific acid solutions to remove any remaining impurities.
  • Americium is then eluted from the column using a different acid solution.

4. Source Preparation:

  • The purified americium fraction is evaporated to a small volume and then co-precipitated with a small amount of neodymium fluoride (NdF₃) or electrodeposited onto a stainless steel disc. This creates a thin, uniform source suitable for alpha spectrometry.

5. Alpha Spectrometry Measurement:

  • The prepared source is placed in an alpha spectrometer.
  • The alpha particles emitted from both the analyte (e.g., ²⁴¹Am) and the tracer (²⁴³Am) are counted. The distinct alpha energies of the different isotopes allow for their simultaneous measurement.

6. Calculation of Results:

  • The chemical recovery of the procedure is calculated by comparing the measured activity of the ²⁴³Am tracer to the known activity that was initially added.
  • This recovery factor is then used to correct the measured activity of the analyte (e.g., ²⁴¹Am) to determine its actual concentration in the original soil sample.

Workflow and Visualization

The following diagrams illustrate the general workflow for radiochemical analysis using an isotopic tracer and a more specific workflow for americium analysis in soil.

Radiochemical_Analysis_Workflow cluster_prep Sample Preparation cluster_sep Separation & Purification cluster_meas Measurement & Analysis Sample 1. Sample Collection Spike 2. Addition of Isotopic Tracer (e.g., this compound) Sample->Spike Leach 3. Acid Leaching / Digestion Spike->Leach Precip 4. Co-precipitation Leach->Precip Chrom 5. Chromatography Precip->Chrom Source 6. Source Preparation (Electrodeposition or Micro-precipitation) Chrom->Source Measure 7. Alpha Spectrometry Source->Measure Calc 8. Data Analysis & Calculation Measure->Calc

Caption: General workflow for radiochemical analysis using an isotopic tracer.

Americium_in_Soil_Workflow Soil Soil Sample Add_Am243 Add 243Am Tracer Soil->Add_Am243 Acid_Leach HNO3 / HCl Leaching Add_Am243->Acid_Leach FeOH3_Precip Fe(OH)3 Precipitation Acid_Leach->FeOH3_Precip Anion_Exchange Anion Exchange Chromatography FeOH3_Precip->Anion_Exchange Elution Elute Americium Anion_Exchange->Elution NdF3_Precip NdF3 Micro-precipitation Elution->NdF3_Precip Alpha_Spec Alpha Spectrometry NdF3_Precip->Alpha_Spec Result Calculate 241Am Concentration Alpha_Spec->Result

Caption: Specific workflow for the determination of Americium in soil samples.

Conclusion

This compound serves as a robust and reliable reference material for radiochemical analysis, primarily utilized as an isotopic tracer. Its long half-life and distinct alpha decay properties offer significant advantages over other tracers, particularly Americium-241, in terms of the long-term stability of standard solutions and reduced specific activity. The availability of certified reference materials for ²⁴³Am from institutions like NIST ensures the traceability and quality of analytical measurements. The detailed experimental protocols and workflows provided in this guide demonstrate its practical application and underscore its importance in achieving accurate and precise results in the analysis of actinides in various matrices. For researchers and scientists engaged in radiochemical analysis, a thorough understanding of the properties and applications of this compound is essential for developing and validating robust analytical methods.

References

Evaluating the performance of different detector types for Americium-243 detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the detection and quantification of Americium-243 (243Am), selecting the appropriate detector system is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of three primary detector types: Alpha Spectrometry, Gamma Spectrometry, and Liquid Scintillation Counting. The information presented is supported by experimental data and detailed methodologies to aid in making informed decisions for specific research applications.

This compound is a long-lived alpha-emitting radionuclide, with a half-life of 7,370 years, that decays to Neptunium-239 (239Np), which in turn is a beta emitter with a short half-life of 2.355 days.[1][2] This decay characteristic, along with the common presence of other americium isotopes like 241Am, presents unique challenges and considerations for its detection and quantification.

Performance Comparison of Detector Types

The choice of detector for 243Am analysis hinges on several key performance indicators, including detection efficiency, energy resolution, background levels, and the minimum detectable activity (MDA). A summary of these parameters for each detector type is presented in the table below.

Performance MetricAlpha SpectrometryGamma Spectrometry (HPGe)Liquid Scintillation Counting (LSC)
Detection Efficiency Typically 15-30% for electrodeposited sourcesLower, dependent on gamma-ray energy and detector geometryVery high, approaching 100% for alpha particles[3][4]
Energy Resolution Excellent (typically 9-50 keV FWHM)[5][6]Excellent (e.g., < 2 keV FWHM for 1332 keV gamma-ray)Poor, but allows for alpha/beta discrimination
Background Levels Very lowGenerally low, but susceptible to environmental gamma radiationHigher, can be reduced by shielding and low-level counters[7]
Minimum Detectable Activity (MDA) Very low (can reach mBq levels)[5][8]Higher than alpha spectrometry, dependent on counting time[9]Low, but can be limited by background and quench effects
Primary Advantages Excellent energy resolution for isotope identificationNon-destructive, can measure through sample containersHigh counting efficiency, suitable for a wide range of sample types
Primary Limitations Requires extensive sample preparation, destructiveLower efficiency, potential for spectral interferencesPoor energy resolution, susceptible to chemical and color quenching

Decay Pathway of this compound

The decay of this compound is a critical aspect to consider for its detection, as both the parent and daughter nuclides emit detectable radiation. The primary decay pathway involves the emission of an alpha particle from 243Am, leading to the formation of 239Np. This daughter product is unstable and undergoes beta decay to Plutonium-239 (239Pu).

Americium243_Decay Am243 This compound (²⁴³Am) Np239 Neptunium-239 (²³⁹Np) Am243->Np239 α decay (t½ = 7370 y) Pu239 Plutonium-239 (²³⁹Pu) Np239->Pu239 β⁻ decay (t½ = 2.355 d)

This compound Decay Pathway

Experimental Protocols

Accurate detection of 243Am necessitates meticulous experimental procedures. The following sections outline the key steps for each of the discussed detector types.

Alpha Spectrometry

Alpha spectrometry is a high-resolution technique that allows for the differentiation of alpha particles of varying energies, making it ideal for distinguishing between different alpha-emitting isotopes.

Methodology:

  • Sample Preparation: This is a critical and often labor-intensive step. For environmental or biological samples, this may involve ashing, acid digestion, and chemical separation to isolate americium from the sample matrix.[10]

  • Tracer Addition: A known activity of a different americium isotope, such as 241Am, is often added to the sample at the beginning of the process to act as a tracer for determining the chemical yield of the separation process.[10]

  • Source Preparation: The purified americium is typically electrodeposited onto a stainless steel disc to create a thin, uniform source, which is crucial for achieving good energy resolution.[11]

  • Measurement: The prepared disc is placed in a vacuum chamber containing a silicon detector, such as a Passivated Implanted Planar Silicon (PIPS) detector. The alpha particles emitted from the source are detected, and their energies are analyzed to create a spectrum.

  • Data Analysis: The activity of 243Am is determined by integrating the counts in its characteristic alpha peaks, correcting for the chemical yield (determined from the tracer), and accounting for the detector efficiency.

Gamma Spectrometry

Gamma spectrometry, particularly using High-Purity Germanium (HPGe) detectors, offers a non-destructive method for identifying and quantifying gamma-emitting radionuclides. While 243Am is primarily an alpha emitter, it and its daughter 239Np emit gamma rays that can be used for its detection.[12]

Methodology:

  • Sample Placement: The sample is placed in a well-defined geometry relative to the HPGe detector. The distance and positioning are crucial for accurate efficiency calibration.

  • Detector and Shielding: An HPGe detector, which requires cooling with liquid nitrogen, is used to detect the gamma rays. The detector is typically housed in a lead shield to reduce background radiation.

  • Data Acquisition: The detector signals are processed by a multi-channel analyzer (MCA) to generate a gamma-ray spectrum, which plots the number of counts versus gamma-ray energy.

  • Spectrum Analysis: The characteristic gamma-ray peaks of 243Am and its daughter 239Np are identified in the spectrum. The activity of 243Am is determined by the net peak area, the detector efficiency at that energy, and the gamma-ray emission probability.[13]

Liquid Scintillation Counting

Liquid Scintillation Counting (LSC) is a highly efficient method for detecting alpha and beta particles. The sample is mixed with a liquid scintillation cocktail, which emits light when it interacts with radiation.

Methodology:

  • Sample Preparation: The sample containing 243Am is dissolved or suspended in a liquid scintillation cocktail within a vial. The choice of cocktail is important to ensure compatibility with the sample matrix and to minimize quenching.[14]

  • Alpha/Beta Discrimination: Modern LSC systems can differentiate between alpha and beta particles based on the pulse shape of the light emission. This is crucial for 243Am, as it allows for the separate measurement of the alpha particles from 243Am and the beta particles from its daughter, 239Np.[15]

  • Measurement: The vial is placed in the LSC instrument, which uses photomultiplier tubes (PMTs) to detect the light flashes.

  • Data Analysis: The count rates in the alpha and beta channels are determined. The activity of 243Am is calculated from the alpha count rate, taking into account the counting efficiency. Quench correction is often necessary to account for any reduction in light output due to interfering substances in the sample.

Experimental Workflow for this compound Detection

The general workflow for the detection of this compound involves a series of steps from sample collection to final data analysis. The specific procedures within this workflow will vary depending on the chosen detector type.

Am243_Detection_Workflow cluster_prep Sample Preparation & Pre-treatment cluster_measurement Measurement cluster_analysis Data Analysis SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization TracerAddition Tracer Addition (e.g., ²⁴¹Am) Homogenization->TracerAddition Digestion Acid Digestion / Ashing TracerAddition->Digestion Separation Chemical Separation Digestion->Separation AlphaSpec Alpha Spectrometry (Electrodeposition) Separation->AlphaSpec GammaSpec Gamma Spectrometry (Direct Measurement) Separation->GammaSpec LSC Liquid Scintillation Counting (Cocktail Mixing) Separation->LSC SpectrumAnalysis Spectrum Analysis AlphaSpec->SpectrumAnalysis GammaSpec->SpectrumAnalysis LSC->SpectrumAnalysis EfficiencyCorrection Efficiency Correction SpectrumAnalysis->EfficiencyCorrection YieldCorrection Yield Correction EfficiencyCorrection->YieldCorrection ActivityCalculation Activity Calculation YieldCorrection->ActivityCalculation

References

Safety Operating Guide

Proper Disposal of Americium-243: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of Americium-243 (Am-243) are critical for ensuring the safety of laboratory personnel and the environment. As a potent alpha emitter with a long half-life, Am-243 waste must be handled with strict adherence to established protocols and regulatory requirements. This guide provides a step-by-step framework for the safe disposal of Am-243 from a laboratory setting, emphasizing procedural clarity and immediate operational safety.

All handling and disposal of radioactive materials must be conducted in accordance with your institution's specific Radiation Safety Manual and under the guidance of your Radiation Safety Officer (RSO) or Environmental Health and Safety (EHS) department.[1][2][3] The procedures outlined below are a synthesis of general best practices and regulatory principles.

Immediate Safety Precautions

  • Personnel Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and disposable gloves when handling this compound or its waste.[4]

  • ALARA Principle: Always adhere to the principle of keeping radiation exposure "As Low As Reasonably Achievable" (ALARA). This involves minimizing time spent near the source, maximizing distance, and using appropriate shielding.

  • Contamination Control: Designate a specific work area for handling Am-243. Cover work surfaces with absorbent, plastic-backed paper.[4]

  • Monitoring: An operational survey meter, such as a Geiger-Müller counter with a pancake probe, should be present and active during handling to immediately detect any contamination.[5]

Quantitative Data for this compound

For ease of reference, the key radiological properties of this compound are summarized in the table below.

PropertyValue
Half-life 7,350 years
Primary Decay Mode Alpha (α) emission
Primary Decay Product Neptunium-239 (Np-239)
Alpha Decay Energy 5.439 MeV
Specific Activity ~0.2 Curies/gram (Ci/g)

Step-by-Step Disposal Procedures

The disposal of this compound waste from a laboratory is a multi-step process that begins at the point of generation and ends with collection by authorized personnel.

Step 1: Waste Segregation

Proper segregation at the source is the foundation of safe and compliant radioactive waste disposal.

  • Identify Waste Streams: Before beginning work, identify the types of waste that will be generated (e.g., solid, liquid, sharps).

  • Use Designated Containers: Use only waste containers provided by your institution's EHS/RSO for radioactive waste.[2][6] These containers will be clearly marked with the radiation symbol (trefoil).

  • Segregate by Physical Form:

    • Solid Waste: Includes items like gloves, absorbent paper, pipette tips, and other contaminated lab supplies. Place these in a designated solid waste container lined with a plastic bag.[7]

    • Liquid Waste: Collect in a designated, shatter-resistant (e.g., plastic or plastic-coated glass) container. Ensure the container is compatible with the chemicals in the waste. Do not fill containers beyond 90% capacity to prevent spills and allow for expansion.[5]

    • Sharps Waste: Needles, scalpels, and contaminated glass Pasteur pipettes must be placed in a designated radioactive sharps container.

  • Avoid Mixed Waste: Do not mix radioactive waste with hazardous chemical waste (e.g., solvents) or biohazardous waste unless specifically instructed to do so by your RSO. Mixed waste is often more difficult and expensive to dispose of.[5]

Step 2: Waste Characterization and Labeling

Accurate characterization and labeling are regulatory requirements and are essential for safe handling and disposal.

  • Complete the Radioactive Waste Tag: As waste is added to a container, maintain a log or tag provided by your EHS/RSO.[7] This tag must be securely attached to the container.

  • Record Essential Information: The tag will typically require the following information:[7][8]

    • Radionuclide: this compound

    • Estimated Activity (in Becquerels or Curies)

    • Date(s) of accumulation

    • Principal Investigator (PI) / Authorized User

    • Laboratory Room Number

    • Chemical composition of the waste (for liquids)

    • Weight or volume of the waste

  • Label the Container: Ensure the container itself is clearly marked with a radiation warning symbol.[7][8]

Step 3: Waste Storage in the Laboratory
  • Secure Storage: Store waste containers in a secure, designated area within the laboratory that is low-traffic and approved by the RSO.[4] Access to this area should be restricted.

  • Shielding: If necessary, use shielding (e.g., lead bricks) to reduce the radiation dose rate in the storage area, in accordance with the ALARA principle.

  • Secondary Containment: Liquid waste containers should be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[7]

Step 4: Preparing for Disposal Pickup
  • Seal Containers: When the waste container is full, or before the scheduled pickup, securely seal it.

    • Solids: Seal the inner bag and then close the lid of the outer container.

    • Liquids: Ensure the cap is tightly secured.

  • Perform a Final Survey: Conduct a wipe test on the exterior of the final waste container to ensure it is free of removable contamination.[7] The results of this survey must be documented. If contamination exceeds the limits set by your RSO (typically <0.5 Bq/cm²), the container must be decontaminated before it can be removed from the lab.[7]

  • Request Pickup: Follow your institution's procedure to request a radioactive waste pickup from the EHS/RSO department. This may be done through an online system or by phone.[2]

Experimental Protocol: Contamination Wipe Test

A wipe test is a standard procedure to assess for removable radioactive contamination on surfaces, including work areas and the exterior of waste containers.

Materials:

  • Filter paper, cotton swabs, or commercially available wipe test media.

  • A solvent (e.g., ethanol (B145695) or deionized water), if appropriate.

  • Scintillation vials or other appropriate counting containers.

  • Liquid scintillation counter or other suitable radiation detection instrument.

  • Disposable gloves.

Methodology:

  • Preparation: Put on a clean pair of disposable gloves. Label a scintillation vial with the location of the wipe test.

  • Wiping: Using a piece of filter paper or a swab (moistened if necessary), wipe an area of approximately 100 cm² (a 4x4 inch square) of the surface to be tested.[4] Apply firm pressure and use an "S" pattern to ensure the entire area is covered.

  • Sample Collection: Place the wipe into the pre-labeled scintillation vial.

  • Analysis: Prepare the sample for counting according to the instrument manufacturer's instructions (e.g., by adding scintillation fluid). Place the vial in the counter.

  • Data Interpretation: The instrument will provide results in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM). Compare this value to the action levels established by your institution's Radiation Safety Program. If the level is exceeded, the area is considered contaminated and must be decontaminated, then re-wiped.[4]

  • Documentation: Record the date, location, and results of all wipe tests in a laboratory survey log.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for handling and disposing of Am-243 waste in a laboratory setting.

Americium243_Disposal_Workflow This compound Laboratory Waste Disposal Workflow cluster_prep Preparation & Generation cluster_segregation Segregation & Collection cluster_characterization Characterization & Storage cluster_disposal Final Disposal start Start Experiment with Am-243 waste_gen Waste is Generated start->waste_gen decision_type What is the physical form? waste_gen->decision_type solid_waste Collect in Labeled Solid Waste Container decision_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container (in secondary containment) decision_type->liquid_waste Liquid sharps_waste Collect in Labeled Sharps Container decision_type->sharps_waste Sharps log_waste Log Waste Details on Container Tag (Isotope, Activity, Date, etc.) solid_waste->log_waste liquid_waste->log_waste sharps_waste->log_waste store_waste Store Securely in Designated Area log_waste->store_waste decision_full Container Full? store_waste->decision_full decision_full->waste_gen No, continue work seal_container Seal Container decision_full->seal_container Yes wipe_test Perform Wipe Test on Container Exterior seal_container->wipe_test decision_clean Contamination Below Action Level? wipe_test->decision_clean decontaminate Decontaminate Container Exterior decision_clean->decontaminate No request_pickup Request Waste Pickup from EHS/RSO decision_clean->request_pickup Yes decontaminate->wipe_test Re-test end EHS/RSO Collects Waste request_pickup->end

Caption: Workflow for the safe segregation, characterization, and disposal of this compound waste from a laboratory.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Americium-243

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Americium-243 (²⁴³Am). Adherence to these procedures is mandatory to mitigate the risks associated with this radioactive material.

This compound is a potent alpha-emitting radionuclide, with a long half-life of 7,370 years.[1] The primary health hazard associated with ²⁴³Am is internal contamination through inhalation or ingestion, which can lead to a significant risk of developing bone cancer.[2] While the alpha particles emitted by ²⁴³Am cannot penetrate the skin, the isotope's decay product, Neptunium-239, emits gamma rays, posing an external radiation risk.[3] Therefore, meticulous contamination control and adherence to established safety protocols are paramount.

Essential Personal Protective Equipment (PPE)

The minimum required PPE for handling unsealed this compound is designed to prevent skin contamination and the internalization of radioactive material. Double-gloving is a critical practice to allow for the safe removal of the potentially contaminated outer layer without compromising the inner barrier.

PPE ComponentSpecificationPurpose
Protective Clothing Disposable, fluid-resistant lab coat or coveralls.Prevents contamination of personal clothing and skin.
Gloves Double-gloving with nitrile or latex disposable gloves.[4][5]Provides a primary barrier against skin contact and allows for safe removal of the outer, potentially contaminated layer.
Eye Protection Safety glasses with side shields or splash goggles.[4][5]Protects eyes from splashes of contaminated liquids.
Footwear Closed-toe shoes and disposable shoe covers.[4]Prevents contamination of personal footwear and the subsequent spread of radioactive material outside the laboratory.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be required based on a risk assessment of the specific procedure and the potential for aerosol generation.Prevents the inhalation of airborne radioactive particles.

Operational Plan: A Step-by-Step Workflow

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key stages, from initial setup to final waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Controlled Area - Post warning signs - Cover surfaces with absorbent paper gather_ppe 2. Assemble PPE prep_area->gather_ppe don_ppe 3. Don PPE (See Donning Protocol) gather_ppe->don_ppe handle_am 4. Handle this compound - Use fume hood or glove box - Minimize contamination don_ppe->handle_am monitor 5. Routine Monitoring - Survey work area and self handle_am->monitor segregate_waste 6. Segregate Waste - Solids, liquids, sharps monitor->segregate_waste doff_ppe 7. Doff PPE (See Doffing Protocol) segregate_waste->doff_ppe dispose_waste 8. Dispose of Waste - Follow specific disposal plan doff_ppe->dispose_waste final_survey 9. Final Survey - Decontaminate if necessary dispose_waste->final_survey wash_hands 10. Wash Hands Thoroughly final_survey->wash_hands

Figure 1. Procedural workflow for handling this compound.

Donning and Doffing of Personal Protective Equipment

Correctly putting on and taking off PPE is critical to prevent the spread of contamination. The following protocols must be strictly followed.

Donning (Putting On) Sequence:

  • Shoe Covers: Don the first shoe cover, then the second.[4]

  • Inner Gloves: Don the first pair of disposable gloves.[4]

  • Lab Coat/Coveralls: Put on the disposable lab coat or coveralls, ensuring complete coverage.[4]

  • Respirator: If required, perform a fit check and don the respirator.[4]

  • Eye Protection: Put on safety glasses or goggles.[4]

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[4]

Doffing (Taking Off) Sequence: The primary principle is to touch potentially contaminated outer surfaces only with other contaminated surfaces (i.e., the outer gloves).

  • Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, then sliding the ungloved finger of the first hand under the cuff of the second glove to peel it off. Dispose of them immediately in the designated radioactive waste container.[4]

  • Shoe Covers: Remove shoe covers.[4]

  • Lab Coat/Coveralls: Unfasten the lab coat and roll it outwards and downwards, touching only the inside surface. Fold it into a bundle and dispose of it.[4]

  • Eye Protection: Remove eye protection by handling the earpieces or strap.[4]

  • Respirator: If worn, remove the respirator without touching the front.[4]

  • Inner Gloves: Remove the final pair of gloves as described in step 1.[4]

  • Hand Washing: Thoroughly wash hands with soap and water.[4]

Disposal Plan for this compound Contaminated Waste

All waste contaminated with this compound is considered transuranic (TRU) waste and must be disposed of according to strict regulations.[6] Proper segregation of waste at the point of generation is essential.

Waste TypeContainerLabelingDisposal Route
Solid Waste Puncture-resistant, double-bagged container."Radioactive Waste," the radiation symbol, "this compound," and the date.Collection by the institution's Radiation Safety Officer (RSO) for disposal at a licensed TRU waste facility.
Liquid Waste Leak-proof, shatter-resistant container (e.g., plastic carboy)."Radioactive Liquid Waste," the radiation symbol, "this compound," chemical composition, and the date.Collection by the RSO. Do not dispose of down the drain.
Sharps Waste Puncture-proof sharps container."Radioactive Sharps Waste," the radiation symbol, and "this compound."Collection by the RSO.

Emergency Procedures: Spills and Contamination

In the event of a spill or personal contamination, immediate and correct action is crucial to minimize exposure and prevent the spread of radioactive material.

Minor Spills (Contained, small volume):

  • Notify: Alert personnel in the immediate area.

  • Contain: Cover the spill with absorbent paper.

  • Clean: Wearing appropriate PPE, clean the area from the outside in with absorbent paper and a suitable decontaminating agent.

  • Dispose: Place all contaminated cleaning materials in the designated solid radioactive waste container.

  • Survey: Monitor the area, your hands, and clothing for any residual contamination.

  • Report: Inform the Radiation Safety Officer of the incident.

Major Spills (Uncontained, large volume, or airborne potential):

  • Evacuate: Clear the area of all non-essential personnel.

  • Alert: Notify the Radiation Safety Officer and institutional emergency response immediately.

  • Isolate: Secure the area to prevent entry.

  • Decontaminate: If personnel are contaminated, remove contaminated clothing and flush affected skin with lukewarm water and mild soap.

Personnel Decontamination:

  • Remove any contaminated clothing.

  • Flush contaminated skin with lukewarm water and a mild soap.

  • If contamination persists, the area can be covered with plastic to induce perspiration, followed by rewashing.

  • Seek medical attention if there is any break in the skin or if contamination persists.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.